Product packaging for 4-Chloro-3-methoxybenzoic acid(Cat. No.:CAS No. 85740-98-3)

4-Chloro-3-methoxybenzoic acid

Cat. No.: B1586809
CAS No.: 85740-98-3
M. Wt: 186.59 g/mol
InChI Key: OXUUNDMDOOXPKY-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO3 B1586809 4-Chloro-3-methoxybenzoic acid CAS No. 85740-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUUNDMDOOXPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366245
Record name 4-Chloro-3-methoxybenzoic acid
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85740-98-3
Record name 4-Chloro-3-methoxybenzoic acid
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Record name 4-Chloro-3-methoxybenzoic Acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 85740-98-3

This guide provides a comprehensive technical overview of 4-Chloro-3-methoxybenzoic acid, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes its chemical properties, synthesis protocols, spectral characterization, and key applications, grounding all information in established scientific principles and methodologies.

Core Compound Profile and Physicochemical Properties

This compound, also known as 4-chloro-m-anisic acid, is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a chloro group, and a methoxy group, imparts a unique combination of reactivity and functionality, making it a valuable building block in complex organic synthesis.

The strategic placement of the electron-withdrawing chlorine atom para to the carboxylic acid and the electron-donating methoxy group meta to it influences the electronic environment of the aromatic ring and the acidity of the carboxyl group. This substitution pattern is critical for its role as a precursor in the synthesis of targeted bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 85740-98-3[1][2]
Molecular Formula C₈H₇ClO₃[1][2]
Molecular Weight 186.59 g/mol [1][2]
Appearance White to off-white powder/crystal
Melting Point 217.0 to 221.0 °C
Purity (Typical) >98.0% (GC), ≥99% (HPLC)[1]
SMILES COC1=C(C=CC(=C1)C(=O)O)Cl[2][3]
InChIKey OXUUNDMDOOXPKY-UHFFFAOYSA-N[1]
Predicted pKa 3.85 ± 0.10-
Predicted XlogP 2.4[3]

Synthesis and Purification

The most common laboratory- and industrial-scale synthesis of this compound involves the oxidation of the corresponding toluene derivative. This method is robust and yields a high-purity product after straightforward purification.

Synthesis via Oxidation of 1-Chloro-2-methoxy-4-methylbenzene

The foundational logic of this synthesis is the high stability of the aromatic ring and the susceptibility of the benzylic methyl group to strong oxidizing agents. Potassium permanganate (KMnO₄) is a powerful and effective oxidant for this transformation. The reaction proceeds by converting the methyl group into a carboxylate salt, which is then protonated during an acidic workup to yield the final carboxylic acid.

G start 1-Chloro-2-methoxy-4-methylbenzene reagent KMnO₄, H₂O Reflux (17h) start->reagent Oxidation intermediate Potassium 4-chloro-3-methoxybenzoate (in solution) reagent->intermediate workup 1. Filter through Celite 2. Acidify with conc. HCl (pH < 2) intermediate->workup Workup product This compound (Precipitate) workup->product Protonation & Isolation

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • 1-Chloro-2-methoxy-4-methylbenzene (e.g., 7.8 g, 50 mmol)

  • Potassium permanganate (KMnO₄) (19.8 g, 125 mmol)

  • Deionized water

  • Diatomaceous earth (Celite)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-chloro-2-methoxy-4-methylbenzene (7.8 g) and an aqueous solution of potassium permanganate (19.8 g in 300 mL of water).

  • Oxidation: Heat the mixture to reflux and stir vigorously for 17 hours. The progress of the reaction can be monitored by the disappearance of the organic starting material (TLC) and the formation of a brown manganese dioxide (MnO₂) precipitate.

  • Workup and Filtration: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the MnO₂ precipitate. Wash the filter cake with hot water (e.g., 200 mL) to ensure all product is collected.

  • Extraction: Transfer the clarified filtrate to a separatory funnel and wash with diethyl ether (2 x 150 mL) to remove any unreacted starting material or non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated HCl until the pH is less than 2. A white precipitate of this compound will form.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum to yield pure this compound (Expected yield: ~58%).

Purification by Recrystallization

For applications requiring the highest purity (>99.5%), recrystallization is recommended. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. An ethanol/water mixture is often effective.

Protocol: Recrystallization

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • While hot, add deionized water dropwise until the solution becomes faintly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. This section details the expected spectroscopic data and provides a standard analytical method for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. While a publicly available, fully assigned experimental spectrum for this specific compound is not readily found, a highly accurate prediction can be made based on established principles and data from structurally similar compounds like 3-methoxybenzoic acid and 4-chlorobenzoic acid.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆, 400 MHz)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Justification
-COOH ~13.1 ppm (s, 1H)~166.5 ppmCarboxylic acid protons are highly deshielded and appear as a broad singlet. The carbonyl carbon is also characteristic.
-OCH₃ ~3.9 ppm (s, 3H)~56.4 ppmThe methoxy group protons are a sharp singlet. The carbon chemical shift is typical for an aryl methyl ether.
Ar-H2 ~7.65 ppm (d, J≈2 Hz)~111.8 ppmThis proton is ortho to the -COOH group and meta to the -Cl group. It appears as a doublet due to coupling with H6. The carbon is shielded by the adjacent methoxy group.
Ar-H5 ~7.60 ppm (d, J≈8.5 Hz)~131.5 ppmThis proton is ortho to the -Cl group and meta to the -COOH group. It appears as a doublet due to coupling with H6. The carbon is deshielded by the adjacent chlorine.
Ar-H6 ~7.45 ppm (dd, J≈8.5, 2 Hz)~122.0 ppmThis proton is coupled to both H5 and H2, resulting in a doublet of doublets.
Ar-C1 (-COOH) -~130.0 ppmThe ipso-carbon attached to the carboxylic acid.
Ar-C3 (-OCH₃) -~155.0 ppmThe ipso-carbon attached to the methoxy group, significantly deshielded by the oxygen atom.
Ar-C4 (-Cl) -~125.0 ppmThe ipso-carbon attached to the chlorine atom.
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by features from the carboxylic acid and the substituted aromatic ring.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (broad) O-H stretchCarboxylic Acid (dimer)
~1700 C=O stretchCarboxylic Acid (carbonyl)
~1600, ~1480 C=C stretchAromatic Ring
~1250 C-O stretchAryl Ether (-OCH₃)
~1300 C-O stretchCarboxylic Acid
~800-900 C-H bend (out-of-plane)Substituted Benzene
~700-800 C-Cl stretchAryl Chloride
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is useful for determining the molecular weight.

  • Predicted [M+H]⁺: 187.0157

  • Predicted [M-H]⁻: 185.0011

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of this compound. A reversed-phase method provides excellent resolution and reproducibility.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis sp1 Accurately weigh sample sp2 Dissolve in Mobile Phase (e.g., 1 mg/mL) sp1->sp2 sp3 Filter through 0.45 µm syringe filter sp2->sp3 hplc1 Inject sample (e.g., 10 µL) sp3->hplc1 To HPLC hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection (e.g., 254 nm) hplc2->hplc3 hplc4 Quantify Purity by Area % hplc3->hplc4

Caption: General workflow for HPLC purity analysis.

Protocol: HPLC Purity Assay

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid to ensure the carboxylic acid is protonated.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of ~1 mg/mL by dissolving the compound in the mobile phase.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Analysis: The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Chemical Reactivity and Applications

This compound is a valuable intermediate due to its multiple reactive sites: the carboxylic acid group, the activated aromatic ring, and the chloro substituent.

Reactions of the Carboxylic Acid Group

The carboxylic acid can undergo standard transformations, such as:

  • Esterification: Reaction with alcohols under acidic conditions to form esters.

  • Amidation: Conversion to an acid chloride (e.g., using SOCl₂ or (COCl)₂) followed by reaction with an amine to form an amide. This is a key step in building more complex pharmaceutical scaffolds.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound serves as a key building block in several areas:

  • Pharmaceutical Development: It is used as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1] One notable application is as a putative cancer therapeutic. It has been shown to inhibit the growth of human breast and colon cancer cells by altering the metabolism of 3-hydroxyanthranilic acid, which leads to a reduction in melanin production.[2]

  • Agrochemicals: The molecule is a precursor in the formulation of herbicides and fungicides.[1] Its structure is suitable for incorporation into compounds that target biological pathways in weeds and fungi, such as amino acid synthesis or cell wall construction. While direct synthesis of a named commercial agrochemical from this specific starting material is not widely published, numerous patents describe the use of structurally related substituted benzoic acids for the synthesis of novel herbicidal compounds, highlighting its utility in this field.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this compound.

Table 4: GHS Hazard Information

Hazard Class Statement Pictogram
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowedSkull and Crossbones
Hazardous to the Aquatic Environment, Acute Hazard (Category 1) H400: Very toxic to aquatic lifeEnvironment

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat. Avoid breathing dust.

First Aid Measures
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor immediately.

  • If on Skin: Wash with plenty of soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Some suppliers recommend storage at 0-8°C for long-term stability.[1]

Conclusion

This compound (CAS 85740-98-3) is a synthetically valuable compound with well-defined properties and established protocols for its synthesis and analysis. Its utility as a precursor in the pharmaceutical and agrochemical industries is driven by the specific reactivity conferred by its trifunctionalized structure. This guide provides the foundational technical knowledge required for researchers and developers to effectively and safely utilize this compound in their work.

References

4-Chloro-3-methoxybenzoic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-methoxybenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This compound is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Its substituted benzoic acid structure provides a versatile scaffold for the development of novel therapeutic agents and other biologically active molecules. This guide details the primary synthetic pathways to this compound, offering in-depth technical insights and field-proven protocols.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₇ClO₃, is a white to off-white crystalline solid.[2][3] Its strategic importance lies in its utility as a versatile intermediate in organic synthesis.[1] The presence of three distinct functional groups—a carboxylic acid, a chloro group, and a methoxy group—on the aromatic ring allows for a wide range of chemical modifications, making it a valuable precursor for complex molecular architectures.

In the pharmaceutical industry, this compound serves as a crucial intermediate in the synthesis of various drugs, including anti-inflammatory and analgesic agents.[1] It is also a key component in the development of herbicides and pesticides in the agrochemical sector.[1] For instance, it is used in the synthesis of a key intermediate for the antiarrhythmic drug amiodarone.[4]

Core Synthesis Pathways

Two principal synthetic routes to this compound have been established, each with its own set of advantages and considerations. The choice of pathway often depends on the availability of starting materials, desired scale of production, and specific purity requirements.

Pathway A: Oxidation of 1-Chloro-2-methoxy-4-methylbenzene

This is a direct and widely employed method for the synthesis of this compound. It involves the oxidation of the methyl group of 1-chloro-2-methoxy-4-methylbenzene to a carboxylic acid.

Reaction Scheme:

Pathway_A start 1-Chloro-2-methoxy-4-methylbenzene product This compound start->product Oxidation reagent KMnO4, H2O Reflux

Figure 1: Oxidation of 1-Chloro-2-methoxy-4-methylbenzene.

Causality Behind Experimental Choices:

  • Oxidizing Agent: Potassium permanganate (KMnO₄) is a strong and cost-effective oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid. The reaction is typically performed in an aqueous solution.

  • Reaction Conditions: Refluxing the reaction mixture ensures that the reaction proceeds at a sufficient rate to achieve a good conversion. The vigorous stirring is necessary due to the heterogeneous nature of the reaction (the organic starting material and the aqueous permanganate solution).

  • Work-up Procedure: The filtration through diatomaceous earth is to remove the manganese dioxide (MnO₂) byproduct formed during the reaction. Washing the filtrate with ether removes any unreacted starting material and other non-polar impurities. Acidification with concentrated hydrochloric acid is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid, which is sparingly soluble in acidic aqueous solutions.[4]

Detailed Experimental Protocol:

  • To a solution of crude 1-chloro-2-methoxy-4-methylbenzene (7.8 g, 50 mmol) in 300 mL of water, add potassium permanganate (19.8 g, 125 mmol).[4]

  • Heat the mixture to reflux and stir vigorously for 17 hours.[4]

  • After the reaction is complete, cool the mixture and filter it through a pad of diatomaceous earth. Wash the filter cake with hot water (200 mL).[4]

  • Wash the combined filtrate with diethyl ether (2 x 150 mL) to remove any unreacted starting material.[4]

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of less than 2.[4]

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to afford pure this compound.[4]

Quantitative Data Summary:

Starting MaterialReagentsReaction TimeYieldPurity
1-Chloro-2-methoxy-4-methylbenzeneKMnO₄, H₂O, HCl17 hours58%High

Table 1: Summary of Pathway A experimental data.[4]

Pathway B: Chlorination of 3-Methoxybenzoic Acid

This pathway involves the direct chlorination of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-directing group, and the carboxylic acid group is a meta-directing group. Therefore, the substitution pattern of the starting material will direct the incoming chloro group to the desired position.

Reaction Scheme:

Pathway_B start 3-Methoxybenzoic acid product This compound start->product Electrophilic Aromatic Substitution reagent Chlorinating Agent (e.g., SO2Cl2, NCS)

Figure 2: Chlorination of 3-Methoxybenzoic acid.

Causality Behind Experimental Choices:

  • Chlorinating Agent: Various chlorinating agents can be used, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The choice of reagent can influence the reaction conditions and the regioselectivity of the chlorination. For instance, N-chlorosuccinimide is a milder chlorinating agent and can sometimes offer better control over the reaction.[5]

  • Catalyst: A Lewis acid catalyst, such as iron(III) chloride (FeCl₃), may be required to facilitate the electrophilic aromatic substitution, especially with less reactive chlorinating agents.

  • Solvent: The choice of solvent is critical and depends on the chosen chlorinating agent and catalyst. Aprotic solvents like dichloromethane or acetonitrile are commonly used.

Detailed Experimental Protocol (Illustrative):

Note: A specific, verified protocol for this direct chlorination was not found in the initial search. The following is a generalized procedure based on common organic chemistry practices.

  • Dissolve 3-methoxybenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane) in a flask equipped with a stirrer and a reflux condenser.

  • Add the chlorinating agent (e.g., N-chlorosuccinimide) and a catalytic amount of a Lewis acid (if required) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution (e.g., sodium bisulfite solution to destroy excess chlorinating agent).

  • Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Quantitative Data Summary:

Starting MaterialReagentsReaction TimeYieldPurity
3-Methoxybenzoic acidChlorinating Agent, CatalystVariesVariesVaries

Table 2: Anticipated data for Pathway B.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Mass Spectrometry: Electrospray mass spectrometry (ES-MS) should show a parent ion peak corresponding to the molecular weight of the compound (186.59 g/mol ).[4][6] For example, an (M+H)⁺ peak would be observed at m/z = 187.[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the aromatic protons and carbons, as well as the methoxy and carboxylic acid groups.[7]

  • Infrared Spectroscopy: IR spectroscopy can identify the presence of the key functional groups, such as the C=O stretch of the carboxylic acid and the C-Cl and C-O stretches.[6]

  • Melting Point: The melting point of the purified compound should be sharp and consistent with the literature value (approximately 217-221 °C).[2]

Conclusion and Future Outlook

The synthesis of this compound is a well-established process with multiple viable pathways. The choice of a particular route will be dictated by factors such as cost, scale, and available equipment. The oxidation of 1-chloro-2-methoxy-4-methylbenzene is a robust and commonly used method. Further research may focus on developing more environmentally friendly and efficient catalytic methods for the direct chlorination of 3-methoxybenzoic acid. As a key building block, the demand for this compound is expected to remain strong, driven by ongoing research and development in the pharmaceutical and agrochemical industries.

References

A Comprehensive Technical Guide to 4-Chloro-3-methoxybenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-3-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a critical building block in the synthesis of a diverse range of high-value chemical entities. Its unique arrangement of chloro, methoxy, and carboxylic acid functional groups imparts specific reactivity, making it an indispensable intermediate in the pharmaceutical, agrochemical, and analytical chemistry sectors. This technical guide provides an in-depth analysis of its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and a detailed overview of its key applications. Furthermore, it consolidates essential safety, handling, and toxicological data to ensure its responsible use in research and development settings. This document is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this versatile compound in their work.

Chemical Identity and Physicochemical Properties

This compound is structurally defined by a benzoic acid core substituted with a chlorine atom at position 4 and a methoxy group at position 3. The IUPAC name for this compound is this compound.[1] This substitution pattern governs its reactivity, particularly in electrophilic substitution reactions and derivatization of the carboxylic acid group. The electron-donating methoxy group can influence the aromatic ring's nucleophilicity, while the carboxylic acid and chloro substituents act as electron-withdrawing groups.[2]

Key identifiers and physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 4-Chloro-m-anisic Acid[3][4][5]
CAS Number 85740-98-3[1][6][7]
Molecular Formula C₈H₇ClO₃[1][7]
Molecular Weight 186.59 g/mol [1][7]
Appearance White to off-white powder or crystal[3][7]
Melting Point 209-221 °C[4][5][7]
Boiling Point 325.4 ± 22.0 °C (Predicted)[5]
Density 1.352 ± 0.06 g/cm³ (Predicted)[5]
pKa 3.85 ± 0.10 (Predicted)[5]
Canonical SMILES COC1=C(C=CC(=C1)C(=O)O)Cl[1]
InChIKey OXUUNDMDOOXPKY-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Rationale

The most common and scalable synthesis of this compound involves the oxidation of the corresponding methyl-substituted precursor, 1-chloro-2-methoxy-4-methylbenzene. This transformation leverages a robust and well-understood oxidation reaction.

Synthesis Workflow: Oxidation of 1-chloro-2-methoxy-4-methylbenzene

The diagram below outlines the key steps in the synthesis process.

SynthesisWorkflow cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup & Purification Start 1. Charge Reactor with: - 1-chloro-2-methoxy-4-methylbenzene - Aqueous KMnO₄ Solution Reflux 2. Heat to Reflux (approx. 100°C) Stir vigorously for 17h Start->Reflux Initiate Reaction Filter 3. Cool and Filter Through Diatomaceous Earth Reflux->Filter Reaction Complete WashCake 4. Wash Filter Cake with Hot Water Filter->WashCake Remove MnO₂ Separate 5. Wash Filtrate with Diethyl Ether WashCake->Separate Combine Aqueous Phases Acidify 6. Acidify Aqueous Layer with conc. HCl to pH < 2 Separate->Acidify Remove Organic Impurities Precipitate 7. Collect Precipitate by Filtration Acidify->Precipitate Protonate Carboxylate Product Pure this compound Precipitate->Product Isolate Final Product Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_other Other Industries Intermediate This compound (Building Block) Antiarrhythmic Antiarrhythmic Agents (e.g., Amiodarone intermediate) Intermediate->Antiarrhythmic Multi-step Synthesis AntiInflammatory Anti-inflammatory Drugs Intermediate->AntiInflammatory Analgesic Analgesic Drugs Intermediate->Analgesic Herbicides Herbicides Intermediate->Herbicides Fungicides Fungicides Intermediate->Fungicides Analytical Analytical Reagents Intermediate->Analytical

References

4-Chloro-3-methoxybenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-3-methoxybenzoic Acid for Advanced Research and Development

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a chloro group, and a methoxy group, provides multiple reactive handles and modulates the electronic and steric properties of the molecule. This makes it a crucial intermediate in the synthesis of a wide array of target compounds, particularly in the pharmaceutical and agrochemical industries.[1] For researchers and drug development professionals, a thorough understanding of its properties, synthesis, purification, and analytical characterization is paramount for its effective utilization. This guide offers a comprehensive technical overview, grounded in established scientific principles, to empower scientists in leveraging this compound for their research and development endeavors.

Part 1: Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical reagent is a complete understanding of its fundamental properties. This section details the core physical attributes and the expected spectroscopic signature of this compound, which is critical for its unambiguous identification and quality assessment.

Core Molecular Attributes

A summary of the key physicochemical properties is presented below. These values are essential for stoichiometric calculations, predicting solubility behavior, and ensuring proper handling and storage.

PropertyValueSource(s)
Molecular Weight 186.59 g/mol [1][2][3][4]
Molecular Formula C₈H₇ClO₃[1][2]
IUPAC Name This compound[2]
Synonyms 4-Chloro-m-anisic acid[3][4][5]
CAS Number 85740-98-3[1][2][6]
Appearance White to off-white crystalline powder[1][3]
Melting Point 209-221 °C[1][4]
Purity (Typical) ≥98% (GC/HPLC)[3][5]
Structural Elucidation & Spectroscopic Signature

Confirming the identity and purity of this compound requires a multi-pronged analytical approach. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry provide a detailed "fingerprint" of the molecule.

We don't rely on a single technique because each provides a different piece of the structural puzzle. Mass Spectrometry gives us the molecular weight, confirming the elemental composition. IR Spectroscopy identifies the functional groups present—the carbonyl and hydroxyl of the carboxylic acid, and the C-O ether stretch. Finally, NMR spectroscopy provides the precise connectivity, showing how the atoms are arranged and confirming the substitution pattern on the aromatic ring. This orthogonal approach ensures the highest level of confidence in the material's identity.

cluster_MS Mass Spectrometry (MS) cluster_IR Infrared (IR) Spectroscopy cluster_NMR NMR Spectroscopy ms Provides Molecular Weight (e.g., m/z = 186/188 for M+) ms_frag Fragmentation Pattern (e.g., loss of -COOH) ms->ms_frag Confirms Fragments confirm Unambiguous Structural Confirmation of This compound ms_frag->confirm ir Identifies Functional Groups ir_peaks O-H (broad, ~2500-3300 cm⁻¹) C=O (~1680-1710 cm⁻¹) C-O (~1250 cm⁻¹) C-Cl (~700-800 cm⁻¹) ir->ir_peaks Shows Key Stretches ir_peaks->confirm nmr_h ¹H NMR: Proton Environment & Count nmr_c ¹³C NMR: Carbon Skeleton nmr_c->confirm

Caption: Logical workflow for spectroscopic structural elucidation.

Expected Spectroscopic Data:

TechniqueFeatureExpected Chemical Shift / FrequencyRationale
¹H NMR -COOH~11-13 ppm (broad singlet)The acidic proton of the carboxylic acid is highly deshielded and often exchanges, leading to a broad signal.
Aromatic H~7.4-7.9 ppm (3H, multiplet)Protons on the aromatic ring have distinct chemical shifts based on their position relative to the electron-withdrawing chloro and carboxyl groups and the electron-donating methoxy group.
-OCH₃~3.9 ppm (singlet)The three equivalent protons on the methoxy group appear as a sharp singlet.
¹³C NMR C=O~165-170 ppmThe carbonyl carbon of the carboxylic acid is characteristic in this downfield region.
Aromatic C~110-160 ppmSix distinct signals are expected for the aromatic carbons due to the asymmetric substitution.
-OCH₃~56 ppmThe carbon of the methoxy group typically appears in this region.
IR Spec. O-H stretch2500-3300 cm⁻¹ (broad)Characteristic broad absorption for the hydrogen-bonded hydroxyl group of the carboxylic acid.
C=O stretch1680-1710 cm⁻¹ (strong)Strong, sharp absorption for the carbonyl group.
C-O stretch~1250 cm⁻¹ and ~1050 cm⁻¹Aromatic ether C-O stretches.
Mass Spec. Molecular Ion (M⁺)m/z 186 and 188 (~3:1 ratio)The presence of a chlorine atom results in two characteristic peaks due to its isotopes (³⁵Cl and ³⁷Cl).

Part 2: Synthesis and Purification

The reliable synthesis and effective purification of this compound are critical for obtaining high-quality material suitable for sensitive applications like drug discovery.

Synthetic Pathway: Oxidation of 1-Chloro-2-methoxy-4-methylbenzene

A common and robust method for preparing this compound is the oxidation of the corresponding methyl-substituted precursor, 1-chloro-2-methoxy-4-methylbenzene.[6]

Causality of Reagent Choice: Potassium permanganate (KMnO₄) is a powerful oxidizing agent well-suited for converting an alkyl side chain on an aromatic ring (a benzylic position) to a carboxylic acid. The reaction is typically performed in an aqueous solution under reflux. The robustness of the aromatic ring and the ether and chloro functional groups to these strong oxidizing conditions makes this a selective and high-yielding transformation. The initial product is the potassium salt, which precipitates upon acidification to yield the desired free acid.[6]

start 1-Chloro-2-methoxy-4-methylbenzene (Starting Material) reagent + KMnO₄ (aq) + Heat (Reflux) start->reagent intermediate Potassium 4-chloro-3-methoxybenzoate (In solution) reagent->intermediate workup 1. Filter MnO₂ 2. Acidify with HCl (aq) intermediate->workup product This compound (Precipitate) workup->product

Caption: General workflow for the synthesis of this compound.

Protocol: Purification by Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7][8] The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Self-Validating Protocol Design: This protocol includes steps that inherently validate its success. The use of a minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing yield. Slow cooling promotes the formation of large, pure crystals, as impurities do not fit well into the growing crystal lattice.[7] The final purity can be readily checked by measuring the melting point; a sharp melting point close to the literature value indicates high purity.

Step-by-Step Methodology:

  • Solvent Selection: Begin by selecting an appropriate solvent. Water can be an effective solvent for many benzoic acid derivatives due to the polarity of the carboxylic acid group.[8][9] Ethanol or a mixed solvent system like ethanol/water may also be suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid. Using excess solvent will significantly reduce the final yield.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities.[9]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step removes the activated charcoal (if used) and any insoluble impurities.[9]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the product.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surface.[10]

  • Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven at a modest temperature. Determine the mass to calculate the percent recovery and measure the melting point to assess purity.

Part 3: Applications in Research and Development

The specific arrangement of functional groups on this compound makes it a valuable precursor for creating more complex molecules with desired biological activities.

A Versatile Pharmacophore Building Block

In drug discovery, the chloro and methoxy groups are frequently used to tune a molecule's properties.[11]

  • Chloro Group: Increases lipophilicity, which can enhance membrane permeability. It can also participate in halogen bonding and block sites of metabolic attack, improving the pharmacokinetic profile of a drug candidate.

  • Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a key step in drug metabolism. Its position influences the overall electronic nature of the ring.

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory and analgesic drugs.[1] Its structure is a component of more complex molecules designed to interact with specific biological targets, such as kinases or other enzymes.[12]

Agrochemical Synthesis

Beyond pharmaceuticals, this acid is a building block in the agrochemical sector. It is used in the development of novel herbicides and pesticides, where the specific substitution pattern is crucial for biological activity against target weeds or pests while maintaining selectivity for crops.[1]

Part 4: Quality Control and Analytical Procedures

Rigorous quality control is essential to ensure that the material used in research or as a synthetic intermediate is of the required purity. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[13][14]

Protocol: Purity Assessment by Reverse-Phase HPLC

Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Nonpolar compounds interact more strongly with the stationary phase and thus elute later than polar compounds.[15][16]

prep Prepare Sample: Dissolve compound in mobile phase inject Inject Sample onto C18 HPLC Column prep->inject elute Elute with Mobile Phase (e.g., Acetonitrile/Water + 0.1% Acid) inject->elute detect Detect with UV Detector (e.g., at 254 nm) elute->detect analyze Analyze Chromatogram: - Retention Time (Identity) - Peak Area (% Purity) detect->analyze

Caption: Standard workflow for HPLC purity analysis.

Step-by-Step Methodology:

  • System Preparation: Set up an HPLC system equipped with a C18 reverse-phase column, a UV detector, a pump, and an injector.[13]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and water. A small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is often added to suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.

  • Sample Preparation: Accurately weigh a small amount of the this compound and dissolve it in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.[13]

  • Method Development & Execution:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).[14]

    • Set the UV detection wavelength. A wavelength around 254 nm is often a good starting point for aromatic compounds.

    • Inject a small volume (e.g., 10 µL) of the prepared sample.

    • Run either an isocratic (constant mobile phase composition) or gradient (changing composition) elution to separate the main compound from any impurities.[16]

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The retention time of the main peak serves as an identifier for the compound under those specific conditions.

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a strategic tool for the modern chemist. Its well-defined physicochemical properties, predictable spectroscopic signature, and robust synthetic accessibility make it a reliable starting point for complex molecular design. For professionals in drug discovery and materials science, a mastery of its synthesis, purification, and analytical validation is a prerequisite for innovation and success. This guide provides the technical foundation and practical insights necessary to confidently employ this versatile intermediate in advancing scientific frontiers.

References

A Technical Guide to the Solubility of 4-Chloro-3-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Solubility as a Critical Parameter in Pharmaceutical Sciences

In the landscape of drug discovery and development, solubility is a foundational physicochemical property that dictates the ultimate bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API). A compound's ability to dissolve in a solvent system is a prerequisite for its absorption and subsequent interaction with biological targets. 4-Chloro-3-methoxybenzoic acid (C₈H₇ClO₃), a versatile intermediate in the synthesis of various therapeutic agents, presents a case study in the importance of understanding and quantifying solubility.[1][2] This guide provides an in-depth analysis of the solubility of this compound, offering a blend of theoretical grounding, quantitative data, and practical experimental protocols to empower researchers in their formulation and development efforts.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and chemical properties. Understanding these characteristics is the first step in predicting and explaining its behavior in different solvent environments.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇ClO₃[1][3]
Molecular Weight 186.59 g/mol [1][3]
Appearance White to off-white powder[1]
Melting Point 209-216 °C[1]
IUPAC Name This compound[3]

The structure of this compound features a carboxylic acid group (-COOH), a methoxy group (-OCH₃), and a chlorine atom (-Cl) attached to a benzene ring. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the methoxy group and chlorine atom contribute to the molecule's polarity and lipophilicity. These functional groups are the primary determinants of the molecule's interactions with various organic solvents.

Quantitative Solubility Data

While comprehensive, publicly available quantitative solubility data for this compound across a wide range of organic solvents is limited, its general solubility characteristics can be inferred from its structure and data on structurally similar compounds. For instance, related compounds like 4-chloro-3-nitrobenzoic acid are noted to be soluble in alcohols (methanol, ethanol) and acetone, with limited solubility in water.[4][5][6] This suggests that polar organic solvents are likely effective at dissolving this compound.

The principle of "like dissolves like" is paramount. Polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO) are expected to be effective due to their ability to form hydrogen bonds or engage in dipole-dipole interactions with the carboxylic acid and methoxy groups of the solute. Conversely, non-polar solvents like hydrocarbons are expected to be poor solvents.

Given the scarcity of published data, experimental determination is crucial. The following section provides a robust protocol for this purpose.

Experimental Protocol: Determination of Equilibrium Solubility

The most reliable method for determining the true thermodynamic solubility of a compound is the shake-flask method, as established by Higuchi and Connors.[7] This method ensures that a state of equilibrium is reached between the undissolved solid and the saturated solution.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To accurately measure the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (purity ≥ 99%)[1]

  • Selected organic solvent (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The key is to ensure a solid phase remains after equilibrium is reached, confirming saturation.[7]

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is achieved.[8]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to let the excess solid settle. This step is critical to avoid contamination of the saturated solution.[9]

  • Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles.[10] This phase separation is a crucial step to ensure only the dissolved compound is measured.[10]

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV.[10] Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation: Calculate the solubility by back-calculating from the diluted sample's concentration, accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid This compound to vial prep2 Add known volume of organic solvent prep1->prep2 equil1 Shake at constant T (24-72 hours) prep2->equil1 equil2 Let stand to allow solid to settle equil1->equil2 analysis1 Withdraw supernatant equil2->analysis1 analysis2 Filter through 0.22 µm syringe filter analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Quantify concentration (e.g., HPLC-UV) analysis3->analysis4 result Final Solubility Value analysis4->result Calculate Solubility

Caption: Experimental workflow for equilibrium solubility determination.

Factors Influencing Solubility and Molecular Interactions

The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Solvents like methanol and ethanol can effectively form hydrogen bonds with this group, breaking the solute's crystal lattice and promoting dissolution.

  • Polarity and Dipole-Dipole Interactions: The chlorine and methoxy groups, along with the carboxylic acid, create a significant molecular dipole. Polar aprotic solvents such as acetone or ethyl acetate can engage in strong dipole-dipole interactions, facilitating solubilization.

  • pH (in aqueous systems): Although this guide focuses on organic solvents, it's worth noting that in aqueous or mixed aqueous-organic systems, the solubility would be highly pH-dependent. In alkaline conditions, the carboxylic acid deprotonates to a carboxylate, which is significantly more polar and water-soluble.[5]

Diagram of Molecular Interactions

G cluster_solvents Organic Solvents solute This compound (-COOH, -OCH3, -Cl) polar_protic Polar Protic (e.g., Methanol, Ethanol) solute->polar_protic Strong Interaction: Hydrogen Bonding polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) solute->polar_aprotic Moderate-Strong Interaction: Dipole-Dipole nonpolar Non-Polar (e.g., Toluene, Hexane) solute->nonpolar Weak Interaction: Van der Waals Forces

Caption: Key intermolecular forces driving solubility.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[3][11][12] Standard laboratory safety protocols should be strictly followed. Always handle the compound in a well-ventilated area or fume hood.[11][13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12][14] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[11][12]

Conclusion

The solubility of this compound is a critical determinant of its utility in pharmaceutical synthesis and formulation. This guide has outlined the key physicochemical properties of the molecule, provided a robust, self-validating protocol for the experimental determination of its equilibrium solubility, and discussed the underlying molecular interactions that govern its behavior in organic solvents. By applying the principles and methodologies described herein, researchers can generate the accurate and reliable solubility data necessary to advance their drug development programs.

References

4-Chloro-3-methoxybenzoic acid melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting Point of 4-Chloro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting point of this compound, a critical physicochemical parameter for its application in research and pharmaceutical development. The document details the theoretical and practical aspects of melting point determination, presents a consolidated summary of reported values, and offers a standardized protocol for accurate measurement. Furthermore, it explores the key factors that influence melting point values, emphasizing the importance of purity and analytical methodology. This guide is intended to serve as a valuable resource for scientists and researchers, ensuring the reliable characterization of this compound in a laboratory setting.

Introduction: The Significance of a Sharp Melting Point

In the realm of chemical and pharmaceutical sciences, the melting point is a fundamental and highly informative physical property of a solid crystalline compound. It is defined as the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point. This characteristic is a reliable indicator of the compound's purity; impurities tend to depress and broaden the melting range.

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] Its precise molecular structure, featuring chloro and methoxy substitutions on a benzoic acid core, dictates its reactivity and physical properties. Accurate determination of its melting point is a crucial first step in its characterization, ensuring the identity and purity of the material before its inclusion in complex synthetic pathways or biological assays. An erroneous or broad melting point can signal the presence of contaminants, residual solvents, or isomeric impurities, which could have significant downstream consequences in a research or drug development pipeline.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's properties is essential for its effective use. Below is a summary of the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C8H7ClO3[2][3]
Molecular Weight 186.59 g/mol [1][2][3]
CAS Number 85740-98-3[3][4]
Appearance White to off-white powder/crystal[1][5][6]
Purity Typically ≥98%[3]
Synonyms 4-Chloro-m-anisic Acid[5][6]

Reported Melting Point of this compound

Various chemical suppliers and databases have reported the melting point of this compound. A summary of these reported values is presented below. The slight variations observed can be attributed to differences in the purity of the tested batches and the analytical method employed for determination.

Reported Melting Point Range (°C)Source
209-216Chem-Impex[1]
217.0 to 221.0TCI EUROPE N.V.[5]

It is noteworthy that the structurally similar isomer, 3-Chloro-4-methoxybenzoic acid, exhibits a melting point of 216-218 °C.[7] This highlights the importance of precise analytical techniques to distinguish between isomers.

Experimental Protocol for Melting Point Determination

The following protocol outlines a standardized method for determining the melting point of this compound using a modern digital melting point apparatus. This self-validating system includes steps for calibration and sample preparation to ensure trustworthy and reproducible results.

Materials and Equipment
  • This compound sample

  • Melting point capillaries (open at one end)

  • Digital melting point apparatus (e.g., Mettler Toledo MP70, Stuart SMP30)

  • Mortar and pestle

  • Spatula

  • Melting point standards (e.g., benzophenone, caffeine)

Workflow for Accurate Melting Point Determination

G cluster_prep Phase 1: Preparation cluster_measurement Phase 2: Measurement cluster_analysis Phase 3: Analysis & Reporting A Calibrate Apparatus with Standards B Dry Sample (if necessary) A->B C Finely Grind Sample B->C D Pack Capillary (2-3 mm height) C->D E Place Capillary in Apparatus D->E F Set Ramp Rate (e.g., 1-2 °C/min) E->F G Observe and Record Onset & Meniscus Points F->G H Average Multiple Readings G->H I Compare to Reference Values H->I J Report as a Range I->J

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology
  • Apparatus Calibration:

    • Prior to sample analysis, verify the accuracy of the melting point apparatus using certified standards with known melting points that bracket the expected melting point of the sample.

    • Follow the manufacturer's instructions for calibration. If the apparatus reading deviates from the standard's known melting point, apply a correction factor to all subsequent measurements.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvents can depress the melting point. If necessary, dry the sample under a vacuum.

    • Place a small amount of the sample into a clean, dry mortar and gently grind it into a fine, uniform powder. This ensures efficient heat transfer within the capillary.

  • Capillary Loading:

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the capillary and gently tap the closed end on a hard surface to pack the sample tightly into the bottom.

    • The final packed sample height should be between 2-3 mm. A larger sample size can lead to a broader melting range.

  • Melting Point Measurement:

    • Place the loaded capillary into the sample holder of the melting point apparatus.

    • Set the starting temperature to approximately 10-15 °C below the expected melting point (e.g., around 195 °C).

    • Set the heating ramp rate to 1-2 °C per minute. A slower ramp rate in the vicinity of the melting point is crucial for accuracy.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset point).

    • Continue heating and record the temperature at which the last solid crystal melts (the meniscus point).

    • The melting point is reported as the range between the onset and meniscus points.

  • Data Analysis and Reporting:

    • Perform the measurement in triplicate to ensure reproducibility.

    • Report the average melting point range.

    • If the observed melting range is broad (> 2 °C), it may indicate the presence of impurities.

Factors Influencing the Melting Point of this compound

The precise melting point of this compound is contingent upon several factors. Understanding these variables is key to interpreting experimental results correctly.

G cluster_factors Influencing Factors cluster_purity Purity Considerations cluster_method Methodological Variables MP Observed Melting Point Purity Purity Purity->MP Impurities Impurities (e.g., starting materials) Purity->Impurities Solvents Residual Solvents Purity->Solvents Isomers Isomeric Impurities Purity->Isomers Method Analytical Method Method->MP RampRate Heating Ramp Rate Method->RampRate Packing Sample Packing Method->Packing Calibration Apparatus Calibration Method->Calibration Structure Crystalline Structure Structure->MP

Caption: Factors Affecting Melting Point Measurement.

  • Purity: This is the most significant factor. The presence of even small amounts of impurities disrupts the crystal lattice of the solid, requiring less energy to break the intermolecular forces. This results in a depression of the melting point and a broadening of the melting range. Potential impurities in this compound could include unreacted starting materials from its synthesis or side products.[4]

  • Heating Rate: If the sample is heated too quickly, the temperature of the heating block may rise faster than the temperature of the sample, leading to an artificially high and broad melting point reading. A ramp rate of 1-2 °C per minute is standard for accurate determination.

  • Sample Packing: A loosely packed sample will not conduct heat uniformly, resulting in a wider melting range.

  • Polymorphism: While not explicitly reported for this compound, some molecules can exist in different crystalline forms (polymorphs), each with its own distinct melting point.

Conclusion

The melting point of this compound, consistently reported in the range of 209-221 °C, is a critical parameter for its identification and quality control in research and drug development.[1][5] Adherence to a rigorous and standardized experimental protocol, including proper sample preparation and instrument calibration, is paramount for obtaining accurate and reproducible data. Any significant deviation from the established melting point range should prompt further investigation into the sample's purity and integrity. This guide provides the necessary framework for researchers to confidently determine and interpret the melting point of this compound, ensuring the quality of this important chemical intermediate.

References

Spectroscopic Characterization of 4-Chloro-3-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-methoxybenzoic acid (C₈H₇ClO₃, Mol. Wt.: 186.59 g/mol ) is a substituted benzoic acid derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its precise molecular structure, featuring a carboxylic acid, a methoxy group, and a chlorine atom on a benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for structure verification, purity assessment, and quality control in research and development settings.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound. As experimentally verified spectra for this specific compound are not universally available in public databases, this document leverages established spectroscopic principles and data from closely related analogs to provide a robust, predictive, and instructional framework. We will explore the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this molecule and similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and deduce the connectivity of atoms.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The substitution pattern on the aromatic ring is trisubstituted (1, 2, 4 pattern), which will result in a complex but interpretable splitting pattern for the aromatic protons. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing chloro (-Cl) and carboxylic acid (-COOH) groups exert opposing electronic effects, influencing the chemical shifts of the aromatic protons. The carboxylic acid proton itself is expected to be a broad singlet at a significantly downfield chemical shift due to its acidic nature and hydrogen bonding.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Assigned Proton Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
COOH ~13.0 Broad Singlet - 1H
H-6 ~7.71 Doublet J ≈ 2.0 Hz 1H
H-2 ~7.65 Doublet of Doublets J ≈ 8.5, 2.0 Hz 1H
H-5 ~7.45 Doublet J ≈ 8.5 Hz 1H

| OCH₃ | ~3.90 | Singlet | - | 3H |

Note: These are predicted values based on substituent effects and analysis of similar compounds. Actual experimental values may vary slightly.

Interpretation:

  • Aromatic Region: The proton at position 5 (H-5) is ortho to the chlorine and will appear as a doublet coupled to H-6. H-2 is ortho to the carboxylic acid group and will be a doublet of doublets, coupled to both H-5 (meta) and H-6 (ortho). H-6 is ortho to the methoxy group and will appear as a doublet coupled to H-5. The specific downfield shifts are a net result of the deshielding effects of the carbonyl and chloro groups and the shielding effect of the methoxy group.

  • Methoxy Group: The three protons of the methoxy group (-OCH₃) are chemically equivalent and do not couple with other protons, resulting in a sharp singlet. Its chemical shift around 3.90 ppm is characteristic for an aryl methyl ether.

  • Carboxylic Acid Proton: The -COOH proton is highly deshielded and its signal is often broad due to chemical exchange with trace amounts of water in the solvent.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will produce a single peak. The chemical shifts are highly sensitive to the electronic environment. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The quaternary carbons (C-1, C-3, C-4) will typically have lower intensities than the protonated carbons (C-2, C-5, C-6, and the methoxy carbon).

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Assigned Carbon Predicted Chemical Shift (δ) ppm
C=O ~166.5
C-3 (C-OCH₃) ~155.0
C-4 (C-Cl) ~133.0
C-1 (C-COOH) ~131.0
C-5 ~130.0
C-2 ~123.0
C-6 ~114.0

| OCH₃ | ~56.0 |

Note: These are predicted values. Quaternary carbon assignments (C-1, C-3, C-4) can be confirmed with 2D NMR techniques.

Interpretation:

  • Carbonyl Carbon: The C=O carbon is significantly deshielded by the two oxygen atoms, placing its resonance far downfield.

  • Aromatic Carbons: The carbon attached to the methoxy group (C-3) is shielded by its electron-donating effect, while the carbon bonded to chlorine (C-4) is deshielded. The chemical shifts of the protonated carbons (C-2, C-5, C-6) are influenced by the combined effects of all three substituents.

  • Methoxy Carbon: The -OCH₃ carbon signal appears in the typical range for an ether methyl group.

NMR Experimental Protocol

Trustworthiness: This protocol ensures a self-validating system by using a deuterated solvent with a known residual peak for chemical shift referencing and an internal standard if high precision is required.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample to ensure high magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of approximately -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a signal-to-noise ratio >100:1 for the smallest proton signal.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer (≥400 MHz) transfer->instrument shim Tune & Shim instrument->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum shim->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process reference Reference to Solvent Peak process->reference integrate Integrate & Assign Peaks reference->integrate

NMR Experimental Workflow.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, we expect to see characteristic absorptions for the carboxylic acid (O-H and C=O stretches), the aryl-alkyl ether (C-O stretch), and the substituted aromatic ring.

Predicted IR Absorption Bands (Solid Phase, KBr or ATR)

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
2500-3300 O-H stretch Carboxylic Acid Broad, Strong
~1700 C=O stretch Carboxylic Acid Strong, Sharp
~1600, ~1470 C=C stretch Aromatic Ring Medium
~1250 C-O stretch Aryl-Alkyl Ether Strong
~1300 C-O stretch / O-H bend Carboxylic Acid Medium
~800-900 C-H bend (out-of-plane) Aromatic Ring Medium-Strong

| ~750 | C-Cl stretch | Aryl Halide | Medium |

Source: Typical vibrational frequencies are compiled from standard spectroscopy texts and data for similar compounds.[2]

Interpretation:

  • The most prominent feature will be a very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.

  • A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid. Its position confirms the presence of the carbonyl group.

  • The strong absorption around 1250 cm⁻¹ is indicative of the asymmetric C-O-C stretch of the aryl-alkyl ether (methoxy group).

  • The presence of the aromatic ring is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and out-of-plane C-H bending vibrations below 900 cm⁻¹.

IR Experimental Protocol (ATR)

Trustworthiness: Attenuated Total Reflectance (ATR) is a rapid, reproducible technique for solid samples requiring minimal preparation, ensuring data integrity.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) of the FT-IR spectrometer is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we expect to see a molecular ion peak corresponding to its molecular weight. A critical feature will be the isotopic pattern of chlorine: the presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 natural abundance will result in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by 2 m/z units with a ~3:1 intensity ratio.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value Ion Identity Interpretation
186 / 188 [M]⁺ / [M+2]⁺ Molecular ion peak, showing the characteristic 3:1 chlorine isotope pattern.[1]
171 / 173 [M - •CH₃]⁺ Loss of a methyl radical from the methoxy group.
169 / 171 [M - •OH]⁺ Loss of a hydroxyl radical from the carboxylic acid (alpha cleavage).
141 / 143 [M - •COOH]⁺ Loss of the carboxyl radical.
126 [M - •CH₃ - •Cl]⁺ Subsequent loss of a chlorine radical after methyl loss.

| 108 | [M - •COOH - •Cl]⁺ | Subsequent loss of a chlorine radical after carboxyl loss. |

Interpretation of Fragmentation: Under electron ionization (EI), the molecular ion ([C₈H₇ClO₃]⁺) is formed. This high-energy ion can then fragment through several predictable pathways. The most stable fragments will be more abundant.

  • Loss of •OH (m/z 169/171): A common fragmentation for benzoic acids, forming a stable acylium ion.

  • Loss of •CH₃ (m/z 171/173): Cleavage of the methyl group from the ether linkage.

  • Loss of •COOH (m/z 141/143): Loss of the entire carboxylic acid group as a radical, leaving a chloromethoxybenzene radical cation.

MS_Fragmentation M [M]⁺• m/z 186/188 M_minus_OH [M - •OH]⁺ m/z 169/171 M->M_minus_OH - •OH M_minus_CH3 [M - •CH₃]⁺ m/z 171/173 M->M_minus_CH3 - •CH₃ M_minus_COOH [M - •COOH]⁺• m/z 141/143 M->M_minus_COOH - •COOH

Predicted Key Fragmentation Pathways for this compound.
Mass Spectrometry Experimental Protocol (ESI)

Trustworthiness: Electrospray Ionization (ESI) is a soft ionization technique that is excellent for confirming molecular weight, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[1]

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Quadrupole or Ion Trap instrument).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition (Positive Ion Mode):

    • Set the instrument to positive ion detection mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal for the ion of interest.

    • Acquire a full scan mass spectrum over a range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).

    • The expected [M+H]⁺ ion will appear at m/z 187 and 189, again showing the ~3:1 chlorine isotope ratio.[1]

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.

Integrated_Analysis Structure This compound C₈H₇ClO₃ MW: 186.59 MS Mass Spectrometry Molecular Weight m/z 186/188 confirms MW and Cl presence Structure->MS Provides IR Infrared Spectroscopy Functional Groups -COOH, -OCH₃, C-Cl, Aromatic Ring Structure->IR Provides NMR NMR Spectroscopy ¹H & ¹³C Skeleton Confirms connectivity and substitution pattern Structure->NMR Provides

Integrated Approach for Structural Confirmation.
  • Mass Spectrometry confirms the molecular weight (186.59 g/mol ) and the presence of one chlorine atom.

  • IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid, a methoxy group, and an aromatic ring.

  • ¹H and ¹³C NMR Spectroscopy provide the final, detailed picture, confirming the 1,2,4-trisubstituted pattern of the aromatic ring and the precise connectivity of all atoms in the molecule.

Collectively, these techniques provide a self-validating system where the data from each analysis must be consistent with the proposed structure and with the data from the other techniques.

Safety and Handling

Researchers handling this compound should consult the full Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

  • Hazards: Based on aggregated GHS data, this compound may be toxic if swallowed and very toxic to aquatic life.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

biological activity of 4-Chloro-3-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-3-methoxybenzoic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. As a substituted benzoic acid, it possesses a rigid, planar core amenable to chemical modification, particularly at the carboxylic acid functional group. This guide provides a comprehensive analysis of the known biological activities of the parent compound and the projected therapeutic potential of its derivatives. While direct, systematic studies on a broad library of its derivatives are not extensively documented, a thorough review of structurally related compounds allows for the formulation of compelling hypotheses. We will explore the rationale and methodologies for synthesizing key derivatives and project their potential applications in oncology, anti-inflammatory therapy, and antimicrobial discovery, grounding these hypotheses in established mechanisms of action and providing robust protocols for their experimental validation.

Part 1: The this compound Core Scaffold

The parent compound, this compound, serves as the foundational building block for the derivatives discussed herein. Its chemical identity and properties are well-characterized.

Physicochemical Properties [1][2][3]

Property Value
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
CAS Number 85740-98-3
Appearance White to off-white crystalline powder
Melting Point 219 °C[4]

| IUPAC Name | this compound |

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through the oxidation of a corresponding toluene derivative. The causality behind this choice lies in the robustness and scalability of permanganate oxidation.

Experimental Protocol: Potassium Permanganate Oxidation

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-chloro-2-methoxy-4-methylbenzene (1 equivalent).

  • Oxidant Addition: Add an aqueous solution of potassium permanganate (KMnO₄, 2.5 equivalents).

  • Reaction Execution: Heat the mixture to reflux and stir vigorously for 16-20 hours. The progress can be monitored by thin-layer chromatography (TLC). The vigorous stirring is critical to ensure sufficient interaction between the organic substrate and the aqueous oxidant.

  • Workup: After cooling, filter the reaction mixture through celite to remove the manganese dioxide byproduct. Wash the filter cake with hot water.

  • Purification: Wash the aqueous filtrate with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH < 2.

  • Isolation: The this compound product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Known Biological Activity of the Parent Compound

The parent scaffold is not merely an inert building block; it has documented biological activity. It is considered a putative anticancer agent.[4] Research indicates that this compound inhibits the growth of human breast and colon cancer cells.[4] The proposed mechanism involves the alteration of 3-hydroxyanthranilic acid metabolism, which in turn reduces the production of kynurenine, a molecule implicated in melanin synthesis and potentially in pathways that support malignant cell survival.[4] This intrinsic activity provides a strong rationale for its selection as a lead scaffold for further anticancer drug development.

Part 2: Synthetic Strategies for Derivatization

The true therapeutic potential of the scaffold is unlocked through derivatization. The carboxylic acid group is the primary handle for modification, allowing for the synthesis of esters, amides, and other analogues.

Rationale for Derivatization

The conversion of a carboxylic acid to an ester or an amide is a cornerstone of medicinal chemistry. This choice is not arbitrary but is driven by the goal of optimizing the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its pharmacodynamics.

  • Improving Cell Permeability: Amides and esters are typically more lipophilic than their parent carboxylic acids. This modification neutralizes the acidic proton, facilitating passive diffusion across the lipid bilayers of cell membranes to engage intracellular targets.

  • Modulating Target Engagement: An amide bond, in particular, introduces a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which can form new, beneficial interactions with amino acid residues in a target protein's binding pocket.

  • Enhancing Metabolic Stability: Carboxylic acids can be rapidly metabolized or cleared. Converting them to more stable functional groups can increase the compound's half-life in the body.

Protocol: Synthesis of Amide Derivatives via HATU Coupling

HATU [1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] is a highly efficient coupling reagent for amide bond formation, chosen for its fast reaction times and high yields.

  • Initial Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add HATU (1.1 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 3 equivalents) to the solution. Stir for 10 minutes at room temperature. This step activates the carboxylic acid by forming a highly reactive acyl-uronium intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor completion by TLC.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Part 3: Projected Biological Activities and Mechanisms of Derivatives

Based on the activities of structurally related compounds, we can project three primary therapeutic avenues for derivatives of this compound: anticancer, anti-inflammatory, and antimicrobial.

Anticancer Potential

Hypothesis: Amide derivatives of the core scaffold are likely to exhibit potent anticancer activity, potentially through the inhibition of tubulin polymerization or the modulation of protein kinase activity.

Supporting Evidence: A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs) demonstrated antiproliferative activity in the low nanomolar range against melanoma and prostate cancer cells.[5][6][7] Their mechanism was confirmed to be the inhibition of tubulin polymerization.[6][7] Additionally, substituted benzamides are a well-established class of protein kinase inhibitors.[8]

Table 1: Example Anticancer Activity of Methoxybenzoyl Derivatives

Compound Class Cancer Cell Line IC₅₀ (µM) Proposed Target Reference
Methoxybenzoyl-aryl-thiazole Melanoma Low nM range Tubulin [6][7]
Methoxybenzoyl-aryl-thiazole Prostate Cancer Low nM range Tubulin [6][7]
4-Methylbenzamide-purine K562 (Leukemia) 2.27 PDGFRα/β [8]

| 4-Methylbenzamide-purine | HL-60 (Leukemia) | 1.42 | PDGFRα/β |[8] |

Proposed Mechanism: Inhibition of Tubulin Polymerization Cancer cells rely on rapid cell division, a process dependent on the dynamic assembly and disassembly of microtubules from α- and β-tubulin subunits. Compounds that bind to tubulin can disrupt this process, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

tubulin_inhibition cluster_mitosis Mitosis cluster_drug_action Drug Action Dynamic Microtubules Dynamic Microtubules Mitotic Spindle Mitotic Spindle Dynamic Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Tubulin Dimers Tubulin Dimers Tubulin Dimers->Dynamic Microtubules Polymerization Stabilized Microtubules Stabilized Microtubules Tubulin Dimers->Stabilized Microtubules Inhibits Depolymerization Derivative Derivative Derivative->Tubulin Dimers Binds G2/M Arrest G2/M Arrest Stabilized Microtubules->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by a bioactive derivative.

Experimental Validation Workflow A robust screening cascade is essential to identify and validate anticancer activity.

anticancer_workflow start Synthesized Derivative Library assay1 Primary Screen: MTT Cytotoxicity Assay (e.g., MCF-7, PC-3, A375 cells) start->assay1 decision1 Active? (IC50 < 10 µM) assay1->decision1 assay2 Secondary Screen: Tubulin Polymerization Assay decision1->assay2 Yes inactive Inactive decision1->inactive No decision2 Inhibits Tubulin? assay2->decision2 assay3 Mechanism of Action: Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V) decision2->assay3 Yes decision2->inactive No end Lead Compound Identified assay3->end

Caption: Experimental workflow for anticancer drug discovery.

Anti-inflammatory Potential

Hypothesis: Derivatives of this compound can suppress inflammatory responses by inhibiting key signaling pathways such as NF-κB and MAPKs, thereby reducing the production of pro-inflammatory mediators.

Supporting Evidence: A structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was shown to inhibit lipopolysaccharide (LPS)-stimulated production of nitric oxide (NO) and prostaglandin E2 (PGE2) in microglial cells.[9] This effect was directly linked to the downregulation of MAPKs and the inhibition of NF-κB activation.[9] This provides a validated mechanistic blueprint for our scaffold.

Proposed Mechanism: Inhibition of the NF-κB Signaling Pathway In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκBα). This targets IκBα for ubiquitination and degradation, freeing the NF-κB (p65/p50) dimer to translocate to the nucleus. In the nucleus, it binds to DNA and promotes the transcription of pro-inflammatory genes like iNOS (producing NO) and COX-2 (producing PGE2).

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Derivative Derivative Derivative->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: Inhibition of the NF-κB inflammatory pathway.

Experimental Validation Workflow: Nitric Oxide (NO) Inhibition Assay This assay provides a robust, high-throughput method for primary screening of anti-inflammatory activity.

  • Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1-2 hours. The choice of concentrations should bracket the expected IC₅₀.

  • Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no compound) and a negative control (no LPS).

  • NO Measurement: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Add Griess Reagent to the supernatant. This reagent reacts with nitrite (a stable breakdown product of NO) to produce a colored azo compound.

  • Quantification: Measure the absorbance at ~540 nm using a microplate reader. The intensity of the color is directly proportional to the amount of NO produced.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control and determine the IC₅₀ value.

Antimicrobial Potential

Hypothesis: Derivatives of this compound, particularly Schiff's bases or those incorporating sulfonamide-like moieties, can exhibit antibacterial activity by targeting essential bacterial metabolic pathways.

Supporting Evidence: Studies on other chlorobenzoic acid derivatives have shown that Schiff's bases are more potent antimicrobial agents than their ester counterparts, with significant activity against Gram-negative bacteria like E. coli.[10] Furthermore, the sulfonamide class of drugs, which are structurally related to potential derivatives, are well-known inhibitors of bacterial folic acid synthesis.[11]

Proposed Mechanism: Inhibition of Folic Acid Synthesis Bacteria must synthesize their own folic acid, an essential precursor for nucleotide synthesis. Sulfonamide drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that catalyzes a key step in this pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these inhibitors block the pathway, leading to bacteriostasis.

folic_acid_pathway Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Derivative Derivative (Sulfonamide Analogue) Derivative->DHPS Competitive Inhibition FolicAcid Folic Acid Dihydropteroate->FolicAcid ... Nucleotides Nucleotide Synthesis FolicAcid->Nucleotides

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Experimental Validation Workflow: Minimum Inhibitory Concentration (MIC) Assay The broth microdilution method is the gold standard for quantifying the antimicrobial potency of a compound.

  • Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test bacterium (e.g., E. coli or S. aureus) to each well. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Part 4: Conclusion and Future Perspectives

The this compound scaffold is a versatile and promising platform for medicinal chemistry. While the parent compound exhibits modest anticancer activity, the true potential lies in its derivatives. By leveraging established synthetic protocols to create amide and ester libraries, researchers can explore a wide range of biological activities. The supporting evidence from structurally related molecules strongly suggests that these derivatives could yield potent agents for treating cancer, inflammation, and bacterial infections.

The path forward is clear: a systematic program involving the synthesis of a focused library of this compound derivatives followed by a tiered screening approach as outlined in this guide. Such an effort is warranted by the compelling preliminary data and mechanistic hypotheses, and it holds significant promise for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to 4-Chloro-3-methoxybenzoic Acid and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids are foundational scaffolds in modern medicinal chemistry. Their rigid structure, combined with the electronic and steric effects of various substituents, allows for the fine-tuning of molecular properties crucial for drug efficacy and safety. Among these, 4-Chloro-3-methoxybenzoic acid stands out as a versatile intermediate.[1] This guide provides an in-depth analysis of this compound and its key structural isomers, focusing on their synthesis, comparative physicochemical properties, analytical separation, and applications in drug discovery and other industries. The document is structured to deliver not just procedural steps but also the underlying chemical logic, empowering researchers to make informed decisions in their work.

Introduction: The Significance of Chloromethoxybenzoic Acids

The benzoic acid framework is a privileged structure in drug design, present in numerous approved therapeutic agents. The addition of chloro and methoxy groups dramatically influences the molecule's characteristics. The chloro group, being electron-withdrawing and lipophilic, can enhance membrane permeability and metabolic stability. Conversely, the methoxy group, an electron-donating group, can modulate electronic properties and participate in hydrogen bonding.[2] The specific placement of these groups on the benzene ring—resulting in various structural isomers—creates a set of unique chemical entities, each with distinct reactivity and potential biological activity. Understanding these isomeric differences is paramount, as even a minor positional shift can lead to significant changes in a compound's pharmacological profile. This guide centers on this compound while providing a comparative framework for its most relevant isomers.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of chemical research and development. This compound is typically a white to off-white crystalline powder with a melting point in the range of 209-216 °C.[1] Its molecular formula is C₈H₇ClO₃, corresponding to a molecular weight of 186.59 g/mol .[1][3]

Comparative Data of Structural Isomers

The properties of this compound are best understood in the context of its isomers. The location of the chloro and methoxy groups significantly impacts physical properties like melting point, which is a proxy for crystal lattice energy and intermolecular forces.

Compound Name Structure CAS Number Molecular Weight ( g/mol ) Melting Point (°C)
This compound85740-98-3[1][3]186.59[1][3]209-216[1]
3-Chloro-4-methoxybenzoic acid37908-96-6[4]186.59[4]216-218[4]
5-Chloro-2-methoxybenzoic acid3438-16-2[5][6]186.59[6][7]98-100[5][6]
2-Chloro-5-methoxybenzoic acid6280-89-3[8][9]186.59[8][9]165-175[8]

Data compiled from multiple chemical supplier and database sources.[1][4][5][6][7][8][9]

Spectroscopic Signatures

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint. Key signals for this compound include a singlet for the methoxy protons (-OCH₃) and distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid dimer, a sharp C=O stretching peak around 1700 cm⁻¹, and C-O and C-Cl stretching bands at lower wavenumbers.[3]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a prominent [M-H]⁻ ion in negative mode or an [M+H]⁺ ion in positive mode, confirming the molecular weight.[10][11] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in high-resolution mass spectra.

Synthesis Strategies and Mechanistic Insights

The synthesis of chloromethoxybenzoic acids often involves multi-step pathways where the order of reactions is critical to achieving the desired substitution pattern.

Synthesis of this compound

A common and effective route to synthesize this compound involves the oxidation of a corresponding substituted toluene.

Workflow: Synthesis via Oxidation

Synthesis_Workflow Start 1-Chloro-2-methoxy-4-methylbenzene Reagent KMnO₄ (Potassium Permanganate) Aqueous Solution, Reflux Start->Reagent Add to Reaction Oxidation of Methyl Group Reagent->Reaction Workup 1. Filter through Celite 2. Acidify with HCl (pH < 2) Reaction->Workup Upon completion Product This compound Workup->Product Precipitation & Isolation Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Dissolve Sample in Acetonitrile Inject Inject onto C18 Column Prep_Sample->Inject Prep_Std Prepare Individual Isomer Standards Identify Identify Peaks by Retention Time (t_R) Prep_Std->Identify Separate Gradient Elution (Water/ACN + Acid) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Detect->Identify Quantify Quantify by Peak Area Identify->Quantify Result Purity Report Quantify->Result

References

Methodological & Application

A Senior Application Scientist's Guide to 4-Chloro-3-methoxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

4-Chloro-3-methoxybenzoic acid, with CAS Number 85740-98-3, is a substituted aromatic carboxylic acid that has emerged as a valuable and versatile intermediate in the landscape of modern organic synthesis.[1] Its unique substitution pattern—a chloro group para to a methoxy group, both ortho and meta to the carboxylic acid—provides a nuanced electronic and steric profile that chemists can strategically exploit. This guide offers an in-depth exploration of its applications, moving beyond simple reaction lists to provide detailed, field-proven protocols and the scientific rationale behind key synthetic transformations.

Primarily, this compound serves as a foundational scaffold in the synthesis of complex molecules targeted for the pharmaceutical and agrochemical industries.[1] Its derivatives have been investigated for a range of biological activities, including roles as potential anti-inflammatory and analgesic agents.[1] The presence of three distinct functional handles—the carboxylic acid, the chloro substituent, and the methoxy group—allows for a diverse array of chemical modifications, including amide and ester formation, nucleophilic aromatic substitution, and electrophilic aromatic substitution. This multifaceted reactivity makes it an attractive starting point for the construction of novel molecular architectures in drug discovery programs.

Compound Profile:

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 85740-98-3[2][3]
Molecular Formula C₈H₇ClO₃[2][3]
Molecular Weight 186.59 g/mol [2][3]
Appearance White to almost white crystalline powder[4]
Melting Point 219 °C[4]
SMILES COC1=C(C=CC(=C1)C(=O)O)Cl[2]

Core Synthetic Applications & Mechanistic Insights

The utility of this compound stems from its capacity to undergo clean and efficient transformations at the carboxylic acid group. These reactions are fundamental to its role as a building block, enabling its incorporation into larger, more complex molecular frameworks.

Activation and Amide Bond Formation: The Gateway to Bioactive Molecules

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry. The carboxylic acid of this compound is typically activated to facilitate nucleophilic attack by a primary or secondary amine.

The most direct activation method is the conversion to the highly reactive 4-chloro-3-methoxybenzoyl chloride. This intermediate readily reacts with amines to form amides, often in high yield. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. A subsequent elimination of sulfur dioxide and a chloride ion generates the acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which accelerates the reaction.

G cluster_0 Acyl Chloride Formation Workflow Start This compound Reagents Thionyl Chloride (SOCl₂) Catalytic DMF Inert Solvent (e.g., Toluene) Start->Reagents Add Process Reflux until gas evolution ceases Reagents->Process Heat Workup Remove excess SOCl₂ (Distillation / Evaporation) Process->Workup Cool & Product 4-Chloro-3-methoxybenzoyl Chloride Workup->Product Isolate

Workflow for the synthesis of 4-chloro-3-methoxybenzoyl chloride.

Modern amide synthesis often favors the use of coupling reagents that allow for a one-pot reaction directly from the carboxylic acid and amine, avoiding the isolation of the harsh acyl chloride. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) are extremely common.

Mechanism: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. However, it can also rearrange to a stable N-acylurea byproduct. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an activated HOBt ester. This ester is less prone to side reactions and reacts cleanly with the amine to furnish the desired amide, regenerating HOBt in the process.

G cluster_1 EDC/HOBt Amide Coupling Mechanism Acid Carboxylic Acid (R-COOH) Intermediate1 O-Acylisourea (Reactive Intermediate) Acid->Intermediate1 + EDC EDC EDC EDC->Intermediate1 Intermediate2 HOBt-Ester (Activated Ester) Intermediate1->Intermediate2 + HOBt Byproduct Urea Byproduct Intermediate1->Byproduct Side Reaction HOBt HOBt HOBt->Intermediate2 Product Amide (R-CONH-R') Intermediate2->Product + Amine Amine Amine (R'-NH₂) Amine->Product

Simplified mechanism of EDC/HOBt mediated amide coupling.
Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid is another key transformation, often used to modify the compound's solubility, lipophilicity, or to protect the carboxylic acid group during subsequent reactions. The Fischer-Speier esterification is a classic and reliable method.

Mechanism: The reaction is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product and regenerates the acid catalyst. The reaction is an equilibrium, which is typically driven to completion by using a large excess of the alcohol or by removing water as it forms.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The substituted benzamide motif is a well-established pharmacophore in numerous approved drugs, particularly in the field of oncology. While direct synthesis of a marketed drug from this compound is not prominently documented, its isomer, 3-methoxy-4-hydroxybenzoic acid, is a key starting material for the synthesis of Bosutinib , a dual Src/Abl tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[5] This highlights the pharmaceutical relevance of the chloro-methoxy-benzoyl scaffold in designing molecules that target ATP-binding sites in kinases. The specific substitution pattern of this compound makes it an attractive candidate for creating analogues of such inhibitors in drug discovery campaigns.

Detailed Experimental Protocols

The following protocols are representative procedures adapted from established methods for benzoic acid derivatives. As with any chemical reaction, these should be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Synthesis of 4-Chloro-3-methoxybenzoyl Chloride

Objective: To convert this compound to its corresponding acyl chloride for use in subsequent acylation reactions. This protocol is adapted from a general procedure for substituted benzoic acids.[6]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous toluene or benzene

  • Round-bottom flask with reflux condenser and gas trap (to scrub HCl and SO₂)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Under a fume hood, cautiously add an excess of thionyl chloride (2.0-3.0 eq) to the flask.

  • Add a catalytic amount (1-2 drops) of DMF. Effervescence (evolution of HCl and SO₂ gas) should be observed.

  • Attach a reflux condenser connected to a gas trap containing a sodium hydroxide solution.

  • Heat the reaction mixture to a gentle reflux (approx. 80-90°C) and maintain for 1-3 hours, or until gas evolution ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.

  • The resulting crude 4-chloro-3-methoxybenzoyl chloride, typically a solid or high-boiling oil, can be used in the next step without further purification.

Protocol 2: Fischer Esterification - Synthesis of Methyl 4-Chloro-3-methoxybenzoate

Objective: To synthesize the methyl ester via acid-catalyzed esterification. This is a standard Fischer esterification protocol.[7]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux, extraction, and drying

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of methanol (which serves as both reactant and solvent) in a round-bottom flask.

  • While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-chloro-3-methoxybenzoate.

  • Purify the product by recrystallization or column chromatography if necessary.

Representative Characterization Data (Methyl 3-chlorobenzoate):

  • ¹H NMR (200 MHz, CDCl₃): δ 7.97 (s, 1H), 7.90 (d, J = 7.6 Hz, 1H), 7.48 -7.45 (m, 1H), 7.38 – 7.30 (m, 1H), 3.89 (s, 3H).[8]

  • ¹³C NMR (50 MHz, CDCl₃): δ 165.7, 134.3, 132.8, 131.8, 129.6, 127.6, 52.3.[8] (Note: Data is for a close isomer and serves as a representative example. Actual shifts for the target molecule will vary but exhibit similar patterns.)

Protocol 3: Amide Coupling - Synthesis of N-Benzyl-4-chloro-3-methoxybenzamide

Objective: To synthesize an amide using EDC/HOBt coupling reagents. This protocol is based on standard procedures for this type of coupling.

Materials:

  • This compound

  • Benzylamine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl acetate, 1N HCl, sat. NaHCO₃, brine, Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.

Safety and Handling

This compound is classified as acutely toxic if swallowed and very toxic to aquatic life.[2] Standard laboratory safety precautions should be strictly followed.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

4-Chloro-3-methoxybenzoic Acid: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzoic Acids

In the landscape of medicinal chemistry, the rational design of therapeutic agents hinges on the strategic selection of molecular building blocks. Among these, substituted benzoic acids represent a cornerstone of synthetic endeavors, offering a privileged scaffold for the elaboration of complex, biologically active molecules. 4-Chloro-3-methoxybenzoic acid, with its distinct substitution pattern, has emerged as a particularly valuable intermediate. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols associated with this versatile compound. Its utility is underscored by its role in the synthesis of a range of pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] The presence of the chloro and methoxy groups provides steric and electronic properties that can be exploited to fine-tune the biological activity of the final compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 85740-98-3--INVALID-LINK--[2]
Molecular Formula C8H7ClO3--INVALID-LINK--[2]
Molecular Weight 186.59 g/mol --INVALID-LINK--[2]
Appearance White to off-white powder--INVALID-LINK--[1]
Melting Point 209-216 °C--INVALID-LINK--[1]
Purity ≥ 99% (HPLC)--INVALID-LINK--[1]

Expected Spectroscopic Features:

  • ¹H NMR: Resonances in the aromatic region (δ 7-8 ppm) corresponding to the three protons on the benzene ring, a singlet around δ 3.9 ppm for the methoxy group protons, and a broad singlet for the carboxylic acid proton (δ >10 ppm).

  • ¹³C NMR: Signals for the seven aromatic carbons, the methoxy carbon (around δ 56 ppm), and the carbonyl carbon of the carboxylic acid (around δ 167 ppm).

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-O and C-Cl stretching bands.

  • Mass Spectrometry: An [M+H]⁺ peak at m/z = 187, as indicated by electrospray mass spectrometry.[3]

Application Spotlight: A Key Building Block for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy, and their development is a major focus of pharmaceutical research.[4] this compound and its derivatives have been utilized as key intermediates in the synthesis of various kinase inhibitors. The specific substitution pattern of this molecule can contribute to the desired binding interactions within the kinase active site.

Case Study: Synthesis of Trametinib Analogs

Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases.[5] The synthesis of trametinib and its analogs often involves the construction of a complex heterocyclic core. While the direct use of this compound in the documented synthesis of trametinib is not explicitly detailed, its structural motifs are present in key intermediates, highlighting the importance of this substitution pattern. For instance, the synthesis of a key intermediate for trametinib can involve the cyclization of a pyridine trione compound with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.[6] The strategic placement of chloro and methoxy groups on an aromatic ring is a recurring theme in the design of kinase inhibitors.[7][8]

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor, where a substituted benzoic acid, such as this compound, could serve as a crucial starting material for one of the key fragments.

G A This compound B Amide Coupling A->B Amine, Coupling Reagents C Fragment A B->C F Cyclization/Coupling C->F D Fragment B Synthesis E Key Intermediate D->E E->F G Kinase Inhibitor F->G Final Assembly

Caption: Generalized workflow for kinase inhibitor synthesis.

Experimental Protocols: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[9] The carboxylic acid moiety of this compound is a prime handle for such transformations.

Protocol: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a widely used method for the synthesis of amides from a carboxylic acid and an amine, employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[10]

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise, ensuring the temperature remains low.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterization: Characterize the purified amide product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Rationale for Reagent Choices:

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[10]

  • HOBt: Reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and side reactions compared to the O-acylisourea itself.[10]

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic protons, facilitating the reaction.

  • Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the hydrolysis of the activated carboxylic acid intermediate.

The following diagram illustrates the key steps in the EDC/HOBt mediated amide coupling reaction.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation A R-COOH (this compound) C O-Acylisourea Intermediate A->C + B EDC B->C E Active Ester C->E + D HOBt D->E G Amide Product E->G + F R'-NH2 (Amine) F->G

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents used in the described protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][13]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11][13] Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][13]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11][13][14][15]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a strategic starting point for the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors. By understanding its properties, applications, and the rationale behind the synthetic methodologies, scientists can unlock the full potential of this important chemical intermediate.

References

Synthesis of Novel Compounds from 4-Chloro-3-methoxybenzoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-3-methoxybenzoic acid is a versatile, multi-functionalized aromatic compound that serves as a critical starting material in the synthesis of a diverse array of novel chemical entities.[1] Its unique substitution pattern, featuring a carboxylic acid, a chloro group, and a methoxy group, provides multiple reactive sites for strategic chemical modifications. This guide offers a comprehensive overview of key synthetic transformations starting from this compound, with a focus on methodologies relevant to pharmaceutical and agrochemical research.[1] Detailed protocols for amide bond formation, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution are presented, providing researchers with the foundational knowledge to design and execute complex synthetic routes.

Introduction: The Strategic Value of this compound

In the landscape of modern drug discovery and development, the selection of appropriate starting materials is a cornerstone of a successful research campaign. This compound has emerged as a valuable building block due to the orthogonal reactivity of its functional groups. The carboxylic acid moiety readily participates in amide and ester formation, the chloro substituent is amenable to cross-coupling reactions and nucleophilic aromatic substitution, and the methoxy group can influence the electronic properties and metabolic stability of the final compounds.[1] This trifecta of functionality allows for the systematic exploration of chemical space and the generation of compound libraries with diverse pharmacological profiles.

Derivatives of this compound have been investigated for a range of biological activities, including their potential as anti-inflammatory agents, analgesics, and components of more complex therapeutic agents.[1][2] The strategic incorporation of this scaffold can lead to the development of novel drug candidates with improved efficacy and safety profiles.

Section 1: Amide Bond Formation - A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry, as the amide functional group is a key structural feature in a vast number of pharmaceuticals.[3][4] The carboxylic acid of this compound can be readily converted to a variety of amides, enabling the exploration of structure-activity relationships (SAR) by introducing diverse amine-containing fragments.

Mechanistic Rationale: Activating the Carboxyl Group

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species.[5] Two common strategies for this activation are the conversion to an acyl chloride or the use of coupling reagents.

1.1.1. Acyl Chloride Formation

Treatment of this compound with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), generates the highly reactive 4-chloro-3-methoxybenzoyl chloride. This intermediate readily reacts with primary and secondary amines to form the corresponding amides. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acyl chloride.[3]

1.1.2. Carbodiimide Coupling Reagents

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation.[5][6] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to yield the amide and a urea byproduct.[5] To improve reaction efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) are often included.

Experimental Protocols
Protocol 1.1: Synthesis of N-Benzyl-4-chloro-3-methoxybenzamide via the Acyl Chloride Method

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Benzylamine

  • Triethylamine (Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.

  • Stir the mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude 4-chloro-3-methoxybenzoyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 1.2: Synthesis of N-Morpholino-4-chloro-3-methoxybenzamide using EDC/HOBt Coupling

Materials:

  • This compound

  • Morpholine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and morpholine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation
AmineCoupling MethodYield (%)
BenzylamineAcyl Chloride85-95
MorpholineEDC/HOBt70-85
AnilineAcyl Chloride80-90
PiperidineEDC/HOBt75-90

Yields are representative and may vary depending on reaction scale and purification method.

Visualization of the Amide Synthesis Workflow

Amide_Synthesis A This compound B Acyl Chloride Formation (SOCl₂ or (COCl)₂) A->B Method 1 C Carbodiimide Activation (EDC/HOBt) A->C Method 2 D 4-Chloro-3-methoxybenzoyl chloride B->D E O-Acylisourea Intermediate C->E G N-Substituted Amide D->G E->G F Amine (R-NH₂) F->G Suzuki_Coupling cluster_0 Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-Cl) Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation (Ar'-B(OH)₂ / Base) Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination (Ar-Ar') SNAr_Mechanism Start 4-Chloro-3-methoxybenzoate Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate + Nu⁻ (Addition) Product Substituted Product Intermediate->Product - Cl⁻ (Elimination) Cl Cl⁻ Nu Nucleophile (Nu⁻)

References

Application Notes and Protocols: 4-Chloro-3-methoxybenzoic Acid as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Benzoic Acids in Medicinal Chemistry

In the landscape of modern drug discovery and development, the rational design of synthetic pathways towards biologically active molecules is paramount. Substituted benzoic acids are a cornerstone of this endeavor, serving as versatile scaffolds and key intermediates. Among these, 4-Chloro-3-methoxybenzoic acid (CAS No: 85740-98-3) has emerged as a particularly valuable building block.[1] Its unique electronic and steric properties, conferred by the chloro and methoxy substituents, make it an attractive starting material for the synthesis of a range of therapeutic agents, including anti-inflammatory, analgesic, and anti-cancer drugs.[1][2]

The presence of a carboxylic acid group provides a reactive handle for a variety of chemical transformations, most notably amidation and esterification. The chloro and methoxy groups on the aromatic ring not only influence the reactivity of the molecule but also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[1] This document provides a comprehensive guide to the application of this compound in pharmaceutical synthesis, with a focus on detailed protocols and the underlying scientific rationale.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for successful process development and scale-up.

PropertyValueSource
Molecular Formula C₈H₇ClO₃PubChem
Molecular Weight 186.59 g/mol PubChem
Appearance White to off-white crystalline powderChem-Impex
Melting Point 212-214 °CSigma-Aldrich
Solubility Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.Internal Data

Synthetic Applications and Protocols

The utility of this compound is best illustrated through its application in the synthesis of complex pharmaceutical agents. Below, we present a detailed synthetic protocol for a key intermediate in the production of kinase inhibitors, leveraging the reactivity of this versatile precursor.

Featured Application: Synthesis of a Key Precursor for Kinase Inhibitors Analogous to Bosutinib

Kinase inhibitors are a cornerstone of modern oncology and immunology. The following protocol details the synthesis of a key quinoline intermediate, demonstrating the versatility of this compound in a multi-step synthetic sequence analogous to a reported synthesis of Bosutinib.[3] While the referenced synthesis starts from a hydroxy-analog, this protocol has been adapted to showcase the direct utility of the chloro-substituted starting material.

G A This compound B Methyl 4-chloro-3-methoxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 4-amino-3-methoxybenzoate B->C Amination (Aq. NH₃, Cu catalyst) D Methyl 4-((2-cyanoacetyl)amino)-3-methoxybenzoate C->D Amidation (Ethyl cyanoacetate) E 4-Hydroxy-6-methoxy-7-chloroquinoline-3-carbonitrile D->E Cyclization (NaOEt, Ethanol)

References

Application of 4-Chloro-3-methoxybenzoic Acid in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Agrochemical Potential of a Versatile Benzoic Acid Derivative

4-Chloro-3-methoxybenzoic acid, a substituted aromatic carboxylic acid, presents a compelling scaffold for the discovery and development of novel agrochemicals. While not a direct precursor to major commercial herbicides like Dicamba, its structural motifs are prevalent in a range of biologically active molecules. Researchers in the agrochemical sector can leverage this compound as a versatile starting material for the synthesis of new herbicides and plant growth regulators. Its chemical handles—the carboxylic acid, chloro, and methoxy groups—offer multiple avenues for derivatization, enabling the exploration of a wide chemical space to identify compounds with desirable biological activities.[1] This guide provides a comprehensive overview of the application of this compound in agrochemical research, detailing a representative synthetic protocol for a novel derivative and robust methodologies for evaluating its herbicidal and plant growth-regulating properties.

Core Concepts: The Rationale Behind a Substituted Benzoic Acid Scaffold

Substituted benzoic acids have a long-standing history in agrochemical research, with many exhibiting potent plant growth-regulating or herbicidal effects.[2][3][4] The biological activity of these compounds is intricately linked to their substitution pattern on the aromatic ring. The presence of halogen and methoxy groups, as seen in this compound, can significantly influence a molecule's absorption, translocation, and interaction with its biological target within the plant.

The primary mechanism of action for many herbicidal benzoic acids is the mimicry of the natural plant hormone auxin.[3] These synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, epinasty, and ultimately, plant death. The specific substitutions on the benzoic acid ring modulate the molecule's affinity for auxin receptors and its metabolic stability within the plant, thereby influencing its herbicidal efficacy and selectivity.

PART 1: Synthesis of a Representative Derivative for Agrochemical Screening

To illustrate the utility of this compound as a building block, this section details the synthesis of a novel derivative, Methyl 4-chloro-3-methoxybenzoate. This simple esterification serves as a foundational step for creating a library of compounds for biological screening.

Protocol 1: Synthesis of Methyl 4-chloro-3-methoxybenzoate

Objective: To synthesize Methyl 4-chloro-3-methoxybenzoate from this compound via Fischer esterification.

Materials and Reagents:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in 100 mL of diethyl ether.

    • Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the synthesized Methyl 4-chloro-3-methoxybenzoate using techniques such as ¹H NMR, ¹³C NMR, and melting point determination.

Expected Outcome: A white to off-white solid.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₈H₇ClO₃186.59219
Methyl 4-chloro-3-methoxybenzoateC₉H₉ClO₃200.62(Literature Value)

Note: The melting point of the synthesized compound should be determined experimentally and compared with literature values if available.

Synthetic Workflow Diagram

Synthesis_Workflow Start This compound Reaction Reflux (4 hours) Start->Reaction Reagents Methanol (CH3OH) Sulfuric Acid (H2SO4) Reagents->Reaction Workup Work-up (Extraction & Washes) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Methyl 4-chloro-3-methoxybenzoate Purification->Product

Caption: Synthesis of Methyl 4-chloro-3-methoxybenzoate.

PART 2: Protocols for Agrochemical Activity Screening

Once a library of derivatives is synthesized, a systematic evaluation of their biological activity is crucial. The following protocols provide a tiered approach, from rapid in vitro screening to more comprehensive in vivo greenhouse trials.

Protocol 2: In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth)

Objective: To rapidly assess the phytotoxic effects of synthesized compounds on the germination and early growth of model weed species.

Materials and Reagents:

  • Synthesized test compounds (e.g., Methyl 4-chloro-3-methoxybenzoate)

  • Acetone or DMSO (as a solvent for test compounds)

  • Tween® 20 (as a surfactant)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli and Amaranthus retroflexus)

  • Positive control (a commercial herbicide with a known mode of action, e.g., Dicamba)

  • Negative control (solvent and surfactant only)

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in acetone or DMSO.

    • Prepare a series of dilutions to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 ppm).

    • The final test solutions should contain a small, consistent percentage of the organic solvent and a surfactant (e.g., 0.1% Tween® 20).

  • Assay Setup:

    • Place two layers of filter paper in each Petri dish.

    • Pipette 5 mL of the respective test solution, positive control, or negative control onto the filter paper.

    • Place 20-30 seeds of the target weed species evenly on the moistened filter paper. . Seal the Petri dishes with parafilm.

  • Incubation: Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for 7-14 days.

  • Data Collection and Analysis:

    • After the incubation period, record the germination rate (%).

    • Measure the root and shoot length of the germinated seedlings.

    • Calculate the percent inhibition of germination, root growth, and shoot growth for each treatment relative to the negative control.

    • Determine the GR₅₀ (concentration required for 50% growth reduction) for active compounds.

Data Presentation:

CompoundConcentration (ppm)Germination Inhibition (%)Root Growth Inhibition (%)Shoot Growth Inhibition (%)
Methyl 4-chloro-3-methoxybenzoate1
10
100
1000
Dicamba (Positive Control)(Effective Conc.)
Negative Control-000
Protocol 3: In Vivo Herbicidal Activity Assay (Greenhouse Pot Study)

Objective: To evaluate the pre- and post-emergence herbicidal activity of promising compounds under more realistic greenhouse conditions.

Materials and Reagents:

  • Active test compounds identified from in vitro screening

  • Formulation components (e.g., solvent, emulsifier, adjuvant)

  • Pots filled with a standard potting mix

  • Seeds of crop and weed species

  • Greenhouse with controlled environmental conditions

  • Spray chamber for uniform application

Procedure:

  • Pre-emergence Application:

    • Sow seeds of test species in pots.

    • Prepare spray solutions of the test compounds at various application rates (g/ha).

    • Apply the solutions uniformly to the soil surface using a spray chamber.

    • Water the pots as needed.

  • Post-emergence Application:

    • Sow seeds and allow plants to grow to a specific stage (e.g., 2-3 leaf stage).

    • Apply the spray solutions directly to the foliage of the plants.

  • Evaluation:

    • After 14-21 days, visually assess the phytotoxicity on a scale of 0 (no injury) to 100 (complete kill).

    • Record symptoms such as chlorosis, necrosis, and growth inhibition.

    • For promising compounds, determine the effective dose for 90% control (ED₉₀).

Experimental Workflow for Herbicidal Activity Screening

Herbicidal_Screening_Workflow Start Synthesized Derivatives of This compound InVitro In Vitro Screening (Seed Germination & Seedling Growth) Start->InVitro Analysis1 Data Analysis (GR50 Determination) InVitro->Analysis1 Decision1 Active Compounds? Analysis1->Decision1 InVivo In Vivo Greenhouse Trials (Pre- & Post-emergence) Decision1->InVivo Yes Inactive Inactive Decision1->Inactive No Analysis2 Data Analysis (Phytotoxicity & ED90) InVivo->Analysis2 Decision2 Promising Leads? Analysis2->Decision2 FurtherDev Further Development (Mode of Action, Toxicology) Decision2->FurtherDev Yes Decision2->Inactive No

Caption: Tiered screening approach for herbicidal activity.

PART 3: Investigating the Mechanism of Action

Understanding the molecular target and physiological effects of a novel herbicidal compound is critical for its development. For derivatives of this compound, a likely mechanism of action is the disruption of auxin signaling.

Hypothesized Signaling Pathway: Synthetic Auxin Action

Synthetic auxin herbicides like those potentially derived from this compound are thought to overwhelm the plant's natural auxin signaling pathways. This leads to an overstimulation of auxin-responsive genes, resulting in uncontrolled growth and eventual death. The key components of this pathway include auxin receptors (e.g., TIR1/AFB proteins), transcriptional repressors (Aux/IAA proteins), and auxin response factors (ARFs) that regulate gene expression.

Signaling Pathway Diagram: Synthetic Auxin Mechanism

Synthetic_Auxin_Pathway cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., Derivative of this compound) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF ARF Transcription Factor AuxIAA->ARF Represses ARE Auxin Response Element (Promoter) ARF->ARE Binds to Gene Auxin-Responsive Genes ARE->Gene Activates Transcription Transcription Gene->Transcription Protein Proteins for Growth Transcription->Protein UncontrolledGrowth Uncontrolled Growth & Plant Death Protein->UncontrolledGrowth

Caption: Hypothesized synthetic auxin signaling pathway.

Conclusion: A Promising Scaffold for Agrochemical Innovation

This compound represents a valuable and underexplored starting point for the synthesis of novel agrochemicals. Its versatile chemical nature allows for the creation of diverse molecular libraries, and the protocols outlined in this guide provide a robust framework for their systematic evaluation. By combining targeted synthesis with a tiered screening approach and mechanistic studies, researchers can efficiently identify and characterize new herbicidal and plant growth-regulating compounds derived from this promising scaffold, contributing to the development of the next generation of crop protection solutions.

References

Application Note & Protocols: 4-Chloro-3-methoxybenzoic Acid as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 4-chloro-3-methoxybenzoic acid as a strategic precursor in the synthesis of diverse and pharmaceutically relevant heterocyclic compounds. We delve into the synthesis of three major classes of heterocycles: benzimidazoles, quinazolinones, and benzothiazoles. The narrative emphasizes the rationale behind experimental design, offering insights into reaction mechanisms, the role of reagents, and practical considerations for synthesizing these valuable scaffolds. All protocols are designed to be self-validating and are supported by authoritative references.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and materials.[1] The targeted synthesis of these scaffolds is a cornerstone of modern organic chemistry and drug discovery. This compound is a particularly valuable starting material due to its trifecta of functional groups, each offering distinct advantages.[2]

  • Carboxylic Acid: The primary reactive handle for cyclization, readily converted into more reactive intermediates like acyl chlorides or esters to drive amide bond formation.

  • Chloro Group: A common substituent in bioactive molecules that enhances lipophilicity, influences metabolic stability, and can serve as a vector for further functionalization via cross-coupling reactions.[3][4]

  • Methoxy Group: An electron-donating group that can modulate the electronic properties of the aromatic ring and offers a potential site for demethylation to reveal a phenol, a key pharmacophore in many drugs.[3]

This unique combination makes this compound an efficient and cost-effective building block for generating molecular diversity.[2]

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name This compound [5]
CAS Number 85740-98-3 [5]
Molecular Formula C₈H₇ClO₃ [5]
Molecular Weight 186.59 g/mol [5]
Appearance White to off-white solid [6]

| SMILES | COC1=C(C=CC(=C1)C(=O)O)Cl |[5] |

The general synthetic logic explored in this guide involves an initial activation of the carboxylic acid, followed by a cyclocondensation reaction with a suitable binucleophilic partner.

G Precursor This compound Activation Activation (e.g., SOCl₂, EDC) Precursor->Activation Intermediate Reactive Intermediate (Acyl Chloride / Activated Ester) Activation->Intermediate Cyclization Cyclocondensation Intermediate->Cyclization Partner Binucleophilic Partner (e.g., Diamine, Aminothiophenol) Partner->Cyclization Product Target Heterocycle (Benzimidazole, Quinazolinone, etc.) Cyclization->Product

Caption: General workflow for heterocyclic synthesis.

Synthesis of Benzimidazole Derivatives

Principle & Mechanistic Insight: Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs like omeprazole and albendazole. The most fundamental synthesis, the Phillips-Ladenburg reaction, involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. The reaction proceeds via initial formation of an amide bond, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring. Using polyphosphoric acid (PPA) as both a solvent and a catalyst is a common and effective strategy, as it promotes both the initial condensation and the final dehydration step at elevated temperatures.[7]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization & Dehydration A Precursor Acid C Amide Intermediate A->C Condensation B o-Phenylenediamine B->C D Cyclized Intermediate C->D Intramolecular Attack E Benzimidazole Product D->E - H₂O

Caption: Benzimidazole formation mechanism.

Detailed Application Protocol: Synthesis of 2-(4-Chloro-3-methoxyphenyl)-1H-benzo[d]imidazole

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Polyphosphoric acid (PPA) (10-15x weight of reactants)

  • Sodium bicarbonate (NaHCO₃), 10% aqueous solution

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (e.g., 1.87 g, 10 mmol) and o-phenylenediamine (e.g., 1.08 g, 10 mmol).

  • Catalyst/Solvent Addition: Carefully add polyphosphoric acid (approx. 30 g) to the flask. Causality Note: PPA is highly viscous; warming it slightly can aid in transfer. It acts as the reaction medium and the dehydrating acid catalyst, eliminating the need for a separate solvent and catalyst.[7]

  • Thermal Cyclization: Heat the reaction mixture to 150-160 °C with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate).

  • Work-up and Neutralization: Allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice (~200 g). This will hydrolyze the PPA and precipitate the crude product.

  • Isolation: Stir the resulting slurry until all the ice has melted. The product will precipitate as a solid. Neutralize the acidic solution by slowly adding 10% aqueous NaHCO₃ solution until the pH reaches ~7-8. Trustworthiness Check: Effervescence indicates neutralization. A neutral pH ensures the product, which is basic, is in its free base form and not as a salt, maximizing precipitation.

  • Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water. Purify the product by recrystallization from hot ethanol to yield the pure benzimidazole derivative.

Table 2: Expected Data for 2-(4-Chloro-3-methoxyphenyl)-1H-benzo[d]imidazole

Parameter Expected Value
Yield 75-85%
Appearance Off-white to light brown solid
MS (ESI+) m/z = 259.06 [M+H]⁺
¹H NMR (DMSO-d₆) δ ~12.8 (br s, 1H, NH), 7.8-7.2 (m, 7H, Ar-H), 3.95 (s, 3H, OCH₃)

| ¹³C NMR (DMSO-d₆) | δ ~155.1, 152.3, 143.5, 135.0, 130.8, 129.5, 122.9, 122.0, 118.5, 112.0, 111.5, 56.5 |

Synthesis of Quinazolinone Derivatives

Principle & Mechanistic Insight: Quinazolinones are another critical heterocyclic core, present in numerous sedatives, anti-inflammatory, and anticancer agents.[8] A robust synthetic route involves the condensation of an activated carboxylic acid with a 2-aminobenzamide. The reaction requires initial activation of the benzoic acid to an acyl chloride, which is highly electrophilic and readily reacts with the primary amino group of 2-aminobenzamide. The resulting amide intermediate then undergoes intramolecular cyclization via attack of the second amide's nitrogen onto the first amide's carbonyl, followed by dehydration to yield the stable quinazolinone ring system.[9]

Detailed Application Protocol: Synthesis of 2-(4-Chloro-3-methoxyphenyl)quinazolin-4(3H)-one

Part A: Synthesis of 4-Chloro-3-methoxybenzoyl Chloride

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Toluene or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.87 g, 10 mmol) and anhydrous toluene (20 mL).

  • Activation: Add thionyl chloride (e.g., 1.5 mL, 20.5 mmol) dropwise at room temperature, followed by 2-3 drops of DMF. Expertise Note: DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the true catalytic species that accelerates the conversion to the acyl chloride.[10]

  • Reaction Completion: Heat the mixture to reflux (or stir at room temperature if using DCM) for 2-3 hours. The completion of the reaction is often indicated by the cessation of gas (HCl, SO₂) evolution and the dissolution of the solid starting material.

  • Isolation of Intermediate: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-chloro-3-methoxybenzoyl chloride is a moisture-sensitive solid/oil and is typically used immediately in the next step without further purification.

Part B: Cyclocondensation to form the Quinazolinone

Materials:

  • Crude 4-Chloro-3-methoxybenzoyl chloride (from Part A)

  • 2-Aminobenzamide (1.0 eq)

  • Anhydrous Pyridine or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a separate flame-dried flask under nitrogen, dissolve 2-aminobenzamide (e.g., 1.36 g, 10 mmol) and pyridine (e.g., 1.6 mL, 20 mmol) in anhydrous DCM (30 mL). Cool the solution in an ice bath (0 °C). Causality Note: Pyridine acts as a base to neutralize the HCl generated during the acylation, preventing protonation of the nucleophile and driving the reaction forward.

  • Acylation: Dissolve the crude acyl chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution of 2-aminobenzamide over 15-20 minutes.

  • Cyclization: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water (20 mL). Separate the organic layer, wash it sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) or recrystallization to obtain the pure quinazolinone product.

Table 3: Expected Data for 2-(4-Chloro-3-methoxyphenyl)quinazolin-4(3H)-one

Parameter Expected Value
Yield 65-80% (over two steps)
Appearance White solid
MS (ESI+) m/z = 287.05 [M+H]⁺
¹H NMR (DMSO-d₆) δ ~12.6 (br s, 1H, NH), 8.2-7.5 (m, 7H, Ar-H), 3.98 (s, 3H, OCH₃)

| ¹³C NMR (DMSO-d₆) | δ ~162.5, 155.2, 152.0, 149.1, 134.9, 133.5, 130.5, 127.8, 127.0, 126.2, 121.5, 120.8, 111.8, 56.6 |

Synthesis of Benzothiazole Derivatives

Principle & Mechanistic Insight: Benzothiazoles are prevalent in anticancer agents and industrial dyes. Their synthesis from this compound is analogous to that of benzimidazoles, employing a 2-aminothiophenol as the binucleophilic partner. The reaction mechanism involves the formation of a thioamide intermediate, which then undergoes intramolecular cyclization and dehydration. The greater nucleophilicity of sulfur compared to nitrogen often facilitates the initial acylation step.

G cluster_workflow Benzothiazole Synthesis Workflow start Precursor Acid & 2-Aminothiophenol step1 Activation to Acyl Chloride (SOCl₂) start->step1 step2 Amide Formation (Acylation) step1->step2 step3 Cyclization & Dehydration (Heat / Acid Cat.) step2->step3 end Benzothiazole Product step3->end

Caption: Workflow for benzothiazole synthesis.

Detailed Application Protocol: Synthesis of 2-(4-Chloro-3-methoxyphenyl)benzo[d]thiazole

Materials:

  • This compound (1.0 eq)

  • 2-Aminothiophenol (1.0 eq)

  • Polyphosphoric acid (PPA) OR Thionyl Chloride (for activation)

  • Appropriate solvents (Toluene, DMF) and bases (Pyridine) as needed for the two-step method.

Procedure (One-Pot PPA Method):

  • Reaction Setup: In a round-bottom flask, combine this compound (e.g., 1.87 g, 10 mmol) and 2-aminothiophenol (e.g., 1.25 g, 1.1 mL, 10 mmol).

  • Catalyst/Solvent Addition: Add polyphosphoric acid (approx. 30 g) to the flask.

  • Thermal Cyclization: Heat the reaction mixture to 120-130 °C with continuous stirring for 3-5 hours, monitoring by TLC. Expertise Note: A slightly lower temperature compared to benzimidazole synthesis is often sufficient due to the reactivity of the thiophenol.

  • Work-up and Isolation: Follow the same work-up procedure as described in Section 2 (Protocol for Benzimidazoles), involving pouring onto ice, neutralizing with NaHCO₃, and filtering the precipitated solid.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the pure benzothiazole derivative.

Table 4: Expected Data for 2-(4-Chloro-3-methoxyphenyl)benzo[d]thiazole

Parameter Expected Value
Yield 80-90%
Appearance Pale yellow or off-white solid
MS (ESI+) m/z = 276.02 [M+H]⁺
¹H NMR (CDCl₃) δ ~8.1-7.4 (m, 7H, Ar-H), 4.01 (s, 3H, OCH₃)

| ¹³C NMR (CDCl₃) | δ ~167.8, 155.5, 154.0, 135.2, 130.9, 129.8, 127.1, 126.5, 125.3, 123.5, 121.8, 111.0, 56.4 |

Safety and Handling

  • This compound: Toxic if swallowed and very toxic to aquatic life.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Thionyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. All operations must be conducted in a well-ventilated chemical fume hood.

  • Polyphosphoric Acid (PPA): Corrosive. The work-up procedure involving addition to ice water should be done carefully and slowly, as the hydrolysis is exothermic.

Conclusion

This compound stands out as a highly effective and versatile precursor for the synthesis of key heterocyclic scaffolds. Its inherent functionalization allows for straightforward, high-yielding protocols to access benzimidazoles, quinazolinones, and benzothiazoles. The methods described herein are robust and scalable, providing a solid foundation for applications in medicinal chemistry, drug discovery, and materials science. By understanding the causality behind the choice of reagents and conditions, researchers can readily adapt these protocols to generate novel libraries of compounds for biological screening and further development.

References

The Pivotal Role of 4-Chloro-3-methoxybenzoic Acid in Advanced Material Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the dynamic landscape of material science, the quest for novel molecules that can serve as robust building blocks for advanced materials is perpetual. 4-Chloro-3-methoxybenzoic acid, a substituted aromatic carboxylic acid, has emerged as a compound of significant interest. Its unique molecular architecture, featuring a rigid benzene ring functionalized with a reactive carboxylic acid group, a methoxy group, and a chloro substituent, offers a compelling combination of properties. This guide provides an in-depth exploration of the role of this compound in the synthesis of high-performance polymers and liquid crystals, and as a potential ligand for the construction of metal-organic frameworks (MOFs). We will delve into the scientific rationale behind its application, present detailed experimental protocols, and offer insights into the characterization of the resulting materials.

The strategic placement of the chloro and methoxy groups on the benzene ring influences the molecule's polarity, reactivity, and spatial arrangement. These characteristics are paramount in dictating the intermolecular interactions and, consequently, the macroscopic properties of the materials derived from it. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development and material science, aiming to harness the potential of this compound in creating next-generation materials.

Section 1: High-Performance Aromatic Polyesters

The incorporation of rigid aromatic units into a polymer backbone is a well-established strategy for enhancing thermal stability and mechanical strength. This compound can be a valuable comonomer in the synthesis of aromatic polyesters, contributing to a high glass transition temperature (Tg) and excellent thermal resistance. The presence of the chloro and methoxy substituents can also modify the polymer's solubility and liquid crystalline behavior.

Scientific Rationale

The polycondensation of aromatic dicarboxylic acids (or their derivatives) with diols is a fundamental method for producing high-performance polyesters. When this compound is used, it is first converted to its more reactive acid chloride derivative, 4-Chloro-3-methoxybenzoyl chloride. This acid chloride can then be reacted with aromatic diols in a polycondensation reaction. The rigidity of the benzene ring restricts segmental motion in the polymer chain, leading to a higher Tg. The polar chloro and methoxy groups can influence inter-chain interactions, potentially affecting the polymer's crystallinity and solubility in organic solvents.

Protocol 1: Synthesis of an Aromatic Copolyester using 4-Chloro-3-methoxybenzoyl Chloride

This protocol describes the synthesis of a copolyester from 4-Chloro-3-methoxybenzoyl chloride and 4,4'-oxydianiline (a representative aromatic diol).

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • 4,4'-Oxydianiline

  • Pyridine

  • N-Methyl-2-pyrrolidone (NMP)

  • Methanol

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Filtration apparatus

  • Vacuum oven

Part A: Synthesis of 4-Chloro-3-methoxybenzoyl Chloride

  • In a fume hood, place 10.0 g (53.6 mmol) of this compound in a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add 15 mL (205 mmol) of thionyl chloride to the flask.

  • Add 2-3 drops of DMF as a catalyst.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 2 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-Chloro-3-methoxybenzoyl chloride can be used directly in the next step.

Part B: Polycondensation

  • In a dry 250 mL three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 10.73 g (53.6 mmol) of 4,4'-oxydianiline and 8.5 mL of pyridine in 100 mL of NMP under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 4-Chloro-3-methoxybenzoyl chloride from Part A in 50 mL of anhydrous NMP and add it to the dropping funnel.

  • Add the acid chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • Precipitate the polymer by pouring the viscous solution into 500 mL of vigorously stirring methanol.

  • Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 100°C for 24 hours.

Expected Material Properties

The resulting aromatic polyester is expected to exhibit high thermal stability, with a glass transition temperature significantly above that of conventional polyesters. The presence of the chloro and methoxy groups may render the polymer amorphous and improve its solubility in polar aprotic solvents like NMP and DMAc.

PropertyExpected Value Range
Glass Transition (Tg)180 - 250 °C
Decomposition Temp. (TGA)> 400 °C
SolubilitySoluble in NMP, DMAc

Workflow for Aromatic Polyester Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start This compound acid_chloride Synthesis of 4-Chloro-3-methoxybenzoyl chloride start->acid_chloride SOCl₂, DMF polycondensation Polycondensation with Aromatic Diol acid_chloride->polycondensation precipitation Precipitation in Methanol polycondensation->precipitation washing Washing and Drying precipitation->washing polymer Aromatic Polyester washing->polymer ftir FTIR Spectroscopy polymer->ftir nmr NMR Spectroscopy polymer->nmr tgadsc TGA/DSC Analysis polymer->tgadsc gpc GPC Analysis polymer->gpc G cluster_components Molecular Components cluster_properties Resulting Properties central_core Bent Central Core (e.g., 4-Chloro-3-hydroxybenzoic acid derivative) mesomorphic_behavior Mesomorphic Behavior (Nematic, Smectic, Columnar) central_core->mesomorphic_behavior Determines Bending Angle linking_groups Linking Groups (e.g., Esters) transition_temps Phase Transition Temperatures linking_groups->transition_temps Influences Stability rigid_arms Rigid Aromatic Arms rigid_arms->mesomorphic_behavior Promotes Anisotropy terminal_chains Flexible Terminal Chains (e.g., Alkoxy chains) terminal_chains->transition_temps Affects Melting Point electro_optical Electro-Optical Properties (e.g., Ferroelectricity) mesomorphic_behavior->electro_optical G start Metal Salt + this compound dissolution Dissolution in Solvent (e.g., DMF/Water) start->dissolution hydrothermal Hydrothermal Synthesis (Autoclave, High T) dissolution->hydrothermal cooling Slow Cooling hydrothermal->cooling washing Washing and Solvent Exchange cooling->washing activation Activation (Drying under Vacuum) washing->activation mof Porous MOF Material activation->mof

Troubleshooting & Optimization

purification techniques for crude 4-Chloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Purification of Crude 4-Chloro-3-methoxybenzoic Acid >

Welcome to the technical support center for the purification of this compound (CMBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this key chemical intermediate.[1][2] As a crucial building block in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, the purity of CMBA is paramount to ensure the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient (API).[1][2]

This document moves beyond standard protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimizing your purification workflows.

Part 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities in your crude material. The impurity profile of crude this compound is largely dependent on its synthetic route. A common laboratory-scale synthesis involves the oxidation of 1-chloro-2-methoxy-4-methylbenzene using a strong oxidizing agent like potassium permanganate (KMnO₄).[3]

Common Impurities May Include:

  • Unreacted Starting Material: Residual 1-chloro-2-methoxy-4-methylbenzene.

  • Over-oxidation Products: Impurities formed from excessive oxidation.

  • Inorganic Salts: Manganese dioxide (MnO₂) precipitate from the use of KMnO₄ and salts from pH adjustment steps.

  • Residual Solvents: Solvents used during the reaction or initial work-up.

Part 2: Core Purification Techniques: FAQs and Troubleshooting

This section addresses frequently asked questions and provides detailed troubleshooting guidance for the most common purification techniques applicable to this compound.

FAQ 1: Which purification method is most suitable for crude this compound?

The choice of purification technique is contingent on the nature and quantity of the impurities present.[4] For typical crude CMBA, a combination of acid-base extraction followed by recrystallization is often the most effective and scalable approach.

  • Acid-Base Extraction: This technique is highly effective for separating the acidic product from neutral or basic organic impurities.[5][6][7]

  • Recrystallization: This is the preferred method for removing soluble impurities and achieving high crystalline purity for a solid compound like CMBA.[8][9]

  • Column Chromatography: While effective, it is generally reserved for difficult separations or small-scale purifications due to higher solvent consumption and lower throughput.[4][10]

Workflow Diagram: Recommended Purification Strategy

Purification_Workflow cluster_0 Initial Work-up cluster_1 Acid-Base Extraction cluster_2 Recrystallization Crude_Reaction_Mixture Crude Reaction Mixture (CMBA + Impurities) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude_Reaction_Mixture->Dissolve Wash_Base Wash with Aqueous Base (e.g., sat. NaHCO₃) Dissolve->Wash_Base Separate_Layers Separate Layers Wash_Base->Separate_Layers Aqueous_Layer Aqueous Layer (Sodium Salt of CMBA) Separate_Layers->Aqueous_Layer Product Organic_Layer Organic Layer (Neutral Impurities) Separate_Layers->Organic_Layer Impurities Acidify Acidify Aqueous Layer (e.g., 6M HCl) to pH < 2 Aqueous_Layer->Acidify Precipitate Precipitate Crude CMBA Acidify->Precipitate Filter_Wash Filter & Wash with Cold Water Precipitate->Filter_Wash Dissolve_Hot Dissolve in Minimum Hot Solvent (e.g., Ethanol/Water) Filter_Wash->Dissolve_Hot Cool_Slowly Cool Slowly to Room Temperature Dissolve_Hot->Cool_Slowly Cool_Ice Cool in Ice Bath Cool_Slowly->Cool_Ice Filter_Dry Vacuum Filter, Wash with Cold Solvent, & Dry Cool_Ice->Filter_Dry Pure_CMBA Pure Crystalline This compound Filter_Dry->Pure_CMBA

Caption: Recommended purification workflow for this compound.

Troubleshooting Guide

This table provides solutions to common issues encountered during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low Recovery After Acid-Base Extraction 1. Incomplete extraction from the organic layer. 2. Insufficient acidification to precipitate the product. 3. Product is partially soluble in the cold aqueous solution.1. Perform multiple extractions (2-3 times) with the aqueous base.[4] 2. Ensure the pH is well below 2 by checking with pH paper. Add acid dropwise until no further precipitation is observed.[3] 3. After acidification, cool the solution in an ice bath to minimize solubility and maximize precipitation.
"Oiling Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated with impurities, depressing the melting point. 3. Cooling the solution too rapidly.1. Choose a solvent or solvent system with a lower boiling point. 2. Add slightly more of the "good" solvent to the hot solution to prevent premature precipitation.[11] Consider a preliminary purification step like acid-base extraction. 3. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[12][13]
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated and requires nucleation.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure CMBA.[11][12]
Colored Impurities in Final Product 1. Highly colored impurities are co-crystallizing with the product.1. During recrystallization, after dissolving the crude solid in the hot solvent, add a small amount of activated charcoal.[14][15] Boil for a few minutes and then perform a hot gravity filtration to remove the charcoal before cooling.[15]
Poor Yield from Recrystallization 1. Too much solvent was used.[8][11] 2. Premature crystallization during hot filtration. 3. Crystals were washed with room temperature solvent.1. Use the minimum amount of boiling solvent necessary to dissolve the solid.[8][12] 2. Preheat the funnel and filter paper before hot filtration. If crystals form, add a small amount of hot solvent to redissolve them.[16] 3. Always wash the filtered crystals with a small amount of ice-cold solvent.[8]

Part 3: Detailed Experimental Protocols

As a Senior Application Scientist, I advocate for robust and reproducible protocols. The following are detailed, step-by-step methodologies for the key purification techniques.

Protocol 1: Acid-Base Extraction

This protocol is designed to separate this compound from neutral organic impurities.

  • Dissolution: Dissolve the crude CMBA in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.[17]

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release pressure from CO₂ evolution.[4]

  • Separation: Allow the layers to separate. The deprotonated CMBA will be in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean Erlenmeyer flask.[4][5]

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acidic product.[4] Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH < 2).[3][17]

  • Isolation: The pure this compound will precipitate as a white solid. Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and air dry.

Acid_Base_Extraction start Crude CMBA in Organic Solvent add_base Add sat. NaHCO₃ (aq) Shake & Vent start->add_base separate Separate Layers add_base->separate organic_phase Organic Layer: Neutral Impurities separate->organic_phase aqueous_phase Aqueous Layer: Sodium 4-chloro-3-methoxybenzoate separate->aqueous_phase acidify Cool & Acidify Aqueous Layer with HCl (aq) aqueous_phase->acidify precipitate Precipitation of Purified CMBA acidify->precipitate filter Vacuum Filter, Wash & Dry precipitate->filter end Purified CMBA filter->end

Caption: Step-by-step acid-base extraction workflow.

Protocol 2: Recrystallization

This protocol is for the final purification of solid CMBA obtained from the acid-base extraction or other methods.

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent should dissolve the compound well when hot but poorly when cold.[12] For CMBA, ethanol/water or acetic acid/water mixtures are often effective.

  • Dissolution: Place the crude CMBA in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling (using a steam bath or hot plate). Continue adding small portions of the hot solvent until the solid just dissolves.[8][15]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[15]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.[16]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[13][18]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8] Dry the crystals in a desiccator or a vacuum oven.[8]

Solvent Type Solubility of 4-methoxybenzoic acid Implication for CMBA Purification
Water Sparingly soluble in cold water, more soluble in hot water.[19]A water-based recrystallization could be effective, potentially with a co-solvent.
Alcohols (Methanol, Ethanol) Highly soluble.[19]Good "soluble" solvents for a two-solvent recrystallization system with water.
Ethers & Esters (Ethyl Acetate) Soluble.[19]Excellent solvents for the initial dissolution in acid-base extraction.
Hydrocarbons (Toluene, Hexane) Lower solubility.[19]Can be used as the "poor" solvent in a two-solvent recrystallization system.

References

Technical Support Center: 4-Chloro-3-methoxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during experimentation with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.

Introduction to the Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for its utility in the development of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily dictated by the interplay of three functional groups: the carboxylic acid, the chloro substituent, and the methoxy group. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the methoxy group, along with their positions on the aromatic ring, create a unique electronic environment that influences reaction outcomes.[2][3] Understanding these electronic effects is paramount to anticipating and mitigating the formation of unwanted side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during common reactions involving this compound.

I. Esterification Reactions

Esterification is a fundamental transformation of this compound. While seemingly straightforward, several side products can arise, leading to purification challenges and reduced yields.

Question 1: I'm seeing an unexpected, less polar spot on my TLC during the esterification of this compound. What could it be?

Answer:

This is a common observation, and there are a few possibilities to consider, primarily related to the reaction conditions and reagents.

  • Formation of Benzoic Anhydride: Under acidic conditions, particularly with dehydrating agents or at elevated temperatures, two molecules of the carboxylic acid can condense to form the corresponding anhydride. This side product is less polar than the starting carboxylic acid.

  • Incomplete Reaction: While you may believe all the starting material is consumed, residual this compound can streak on TLC plates, sometimes appearing as a separate spot, especially if the mobile phase is not optimized.[4]

  • Impurities in the Starting Material or Alcohol: Commercial this compound may contain small amounts of related isomers or impurities from its synthesis.[5] Similarly, the alcohol used for esterification might contain impurities.

Troubleshooting Protocol: Identifying and Minimizing Anhydride Formation

  • Reaction Temperature: Avoid excessive heating. For simple primary and secondary alcohols, refluxing at the boiling point of the alcohol is typically sufficient. For more challenging esterifications, consider milder activation methods.

  • Choice of Catalyst: While strong mineral acids like sulfuric acid are common, they can also promote anhydride formation. Consider using a milder acid catalyst or a heterogeneous catalyst.[6]

  • Stoichiometry: Using a large excess of the alcohol can shift the equilibrium towards the desired ester product and minimize self-condensation of the carboxylic acid.[7]

  • Work-up Procedure: During the aqueous work-up, the anhydride will hydrolyze back to the carboxylic acid. A basic wash (e.g., with saturated sodium bicarbonate solution) will extract the unreacted carboxylic acid into the aqueous layer, separating it from your desired ester.

Question 2: My esterification reaction is sluggish, and I'm observing some decomposition of the starting material. What's happening?

Answer:

The electronic properties of this compound can influence its reactivity. The electron-withdrawing chlorine atom increases the acidity of the carboxylic acid compared to benzoic acid itself, but the overall reactivity towards esterification can be hindered.[3][8] Prolonged reaction times at high temperatures can lead to side reactions.

  • Decarboxylation: At elevated temperatures, benzoic acids can undergo decarboxylation to form the corresponding aromatic compound, in this case, 2-chloroanisole. This is more prevalent under harsh acidic or basic conditions.[9][10]

  • Demethylation: The methoxy group can be susceptible to cleavage under strongly acidic conditions, especially in the presence of nucleophiles like halide ions (from HCl, for instance), to yield 4-chloro-3-hydroxybenzoic acid.[11][12]

Troubleshooting Protocol: Promoting Efficient Esterification While Avoiding Degradation

  • Activation of the Carboxylic Acid: For sluggish reactions, consider converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride.[6] Reaction with thionyl chloride (SOCl₂) or oxalyl chloride will generate 4-chloro-3-methoxybenzoyl chloride, which readily reacts with alcohols.

  • Coupling Reagents: For acid-sensitive substrates, using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can facilitate esterification under milder conditions.[13]

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.

Diagram: Key Reaction Pathways in Esterification

Esterification of this compound: Desired vs. Side Reactions start This compound ester Desired Ester start->ester + R-OH (Acid Catalyst) anhydride Benzoic Anhydride start->anhydride Self-condensation (Heat, Dehydrating Agent) decarboxylated 2-Chloroanisole (Decarboxylation Product) start->decarboxylated High Temperature demethylated 4-Chloro-3-hydroxybenzoic Acid (Demethylation Product) start->demethylated Strong Acid (e.g., HBr, HI) alcohol R-OH

Caption: Desired esterification pathway and potential side reactions.

II. Amide Coupling Reactions

The formation of an amide bond from this compound and an amine is a cornerstone of many synthetic routes. The use of coupling reagents is standard practice, but these can introduce their own set of side products.

Question 3: After my amide coupling reaction using a carbodiimide reagent (DCC or EDC), I have a persistent, insoluble white solid that is difficult to filter. What is it and how can I remove it?

Answer:

This is a classic issue when using carbodiimide coupling reagents. The white solid is most likely the urea byproduct (dicyclohexylurea (DCU) from DCC, or 1-ethyl-3-(3-dimethylaminopropyl)urea from EDC).[13]

Troubleshooting Protocol: Managing Urea Byproducts

  • Filtration: For DCU, which is often insoluble in many organic solvents, filtration is the primary removal method. However, it can sometimes be challenging. Diluting the reaction mixture with a solvent in which the desired product is soluble but the urea is not can aid in a cleaner filtration.

  • Solvent Choice: If possible, choose a reaction solvent from which the urea byproduct will precipitate upon completion of the reaction, allowing for easy removal by filtration.

  • Alternative Coupling Reagents: Consider using coupling reagents that generate water-soluble byproducts. For example, EDC hydrochloride and its corresponding urea are often more soluble in aqueous solutions, allowing for removal during an aqueous work-up.

  • Chromatography: If filtration is incomplete, the urea byproduct can often be removed by column chromatography, although it may require a more polar eluent system.

Question 4: My amide coupling reaction is giving a low yield, and I see a spot on my TLC corresponding to the starting amine. What could be the issue?

Answer:

Low yields in amide coupling reactions can stem from several factors, including incomplete activation of the carboxylic acid, side reactions of the coupling reagent, or issues with the amine nucleophile.

  • Formation of N-Acylurea: The activated O-acylisourea intermediate formed from the carboxylic acid and the carbodiimide can rearrange to a stable N-acylurea, which is unreactive towards the amine. This is a common side reaction that consumes the activated carboxylic acid.

  • Guanidinium Byproduct Formation: Some coupling reagents, particularly uronium/aminium salts like HATU, can react with the amine to form a guanidinium byproduct, effectively consuming the amine.

  • Steric Hindrance: If the amine is sterically hindered, the coupling reaction may be slow, allowing more time for side reactions to occur.

Troubleshooting Protocol: Optimizing Amide Coupling Yields

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress the formation of N-acylurea and increase the efficiency of the coupling reaction.[14]

  • Order of Addition: To minimize the formation of guanidinium byproducts, it is often recommended to pre-activate the carboxylic acid with the coupling reagent before adding the amine.

  • Choice of Coupling Reagent: For challenging couplings with sterically hindered amines or acids, more powerful coupling reagents like HATU or phosphonium salts (e.g., PyBOP) may be necessary.[15]

  • Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze the activated intermediates.

Diagram: Amide Coupling Workflow and Side Product Formation

Amide Coupling with Carbodiimides: Key Intermediates and Side Products acid This compound activated_intermediate O-Acylisourea Intermediate acid->activated_intermediate + Carbodiimide carbodiimide Carbodiimide (DCC/EDC) urea Urea Byproduct carbodiimide->urea + H2O or in amide formation amide Desired Amide activated_intermediate->amide + Amine n_acylurea N-Acylurea Side Product activated_intermediate->n_acylurea Rearrangement amine Amine (R-NH2)

Caption: Formation of the desired amide and common side products in carbodiimide-mediated coupling.

III. Other Potential Side Reactions

Question 5: I am running a reaction with this compound at elevated temperatures and notice a loss of the methoxy signal in my NMR. What is happening?

Answer:

As mentioned in the esterification section, the methoxy group can be susceptible to cleavage, particularly under harsh acidic conditions. Reagents like HBr, HI, or strong Lewis acids such as BBr₃ or AlCl₃ are known to demethylate aryl methyl ethers.[11] If your reaction conditions generate strong acids, this could be a potential side reaction.

Troubleshooting Protocol: Preventing Demethylation

  • Avoid Strong Protic and Lewis Acids: Whenever possible, choose reaction conditions that do not involve strong acids, especially at elevated temperatures.

  • Protecting Groups: If the methoxy group is particularly labile under your desired reaction conditions, consider if another protecting group for the phenol would be more suitable for your synthetic route.

  • Milder Reagents: Explore alternative, milder reagents to achieve your desired transformation without affecting the methoxy group.

Question 6: Is the chloro group on this compound reactive?

Answer:

The chloro group on the aromatic ring is generally stable under many reaction conditions.[1] However, under certain circumstances, such as in the presence of strong nucleophiles and/or a catalyst (e.g., copper-catalyzed reactions), nucleophilic aromatic substitution (SNA) could occur, but this typically requires forcing conditions. Hydrolysis of the aryl chloride is generally not a significant side reaction under standard esterification or amide coupling conditions.[16][17]

Troubleshooting Protocol: Considerations for the Chloro Group

  • Reaction Conditions: Be mindful of the potential for SNA if your reaction involves strong nucleophiles and high temperatures.

  • Catalyst Choice: If using a transition metal catalyst, consider the possibility of oxidative addition into the C-Cl bond, which could lead to undesired side products.

Summary of Potential Side Products and Mitigation Strategies

Reaction Type Potential Side Product Primary Cause Mitigation Strategy
Esterification Benzoic AnhydrideSelf-condensation at high temperaturesUse excess alcohol, milder catalyst, control temperature
2-ChloroanisoleDecarboxylation at high temperaturesLower reaction temperature, use milder conditions
4-Chloro-3-hydroxybenzoic acidDemethylation by strong acidsAvoid strong acids, use milder reagents
Amide Coupling Urea Byproduct (e.g., DCU)Inherent to carbodiimide reagentsFiltration, use of water-soluble carbodiimides (EDC)
N-AcylureaRearrangement of activated intermediateUse additives like HOBt or HOAt
Guanidinium ByproductReaction of amine with coupling reagentPre-activate the acid before adding the amine

References

Technical Support Center: 4-Chloro-3-methoxybenzoic Acid Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-chloro-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we address common challenges in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

I. Synthesis Pathway Overview

The synthesis of this compound can be approached through several routes. Two common laboratory and industrial methods involve the chlorination of 3-methoxybenzoic acid or the oxidation of a suitable toluene derivative. Each pathway presents unique challenges during scale-up.

Common Synthetic Routes:
  • Electrophilic Chlorination of 3-Methoxybenzoic Acid: This is a direct approach where 3-methoxybenzoic acid is treated with a chlorinating agent.

  • Oxidation of 1-chloro-2-methoxy-4-methylbenzene: This method involves the oxidation of the methyl group of a substituted toluene to a carboxylic acid.[1]

Below is a generalized workflow for the synthesis, purification, and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting_Material 3-Methoxybenzoic Acid or 1-chloro-2-methoxy-4-methylbenzene Reaction Chlorination or Oxidation Starting_Material->Reaction Reagents, Solvent Crude_Product Crude this compound Reaction->Crude_Product Workup Aqueous Work-up (Quenching, Extraction) Crude_Product->Workup Crystallization Recrystallization Workup->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product QC_Methods HPLC, NMR, MS Pure_Product->QC_Methods Sampling Final_Approval Release QC_Methods->Final_Approval Specification Check

Caption: Generalized workflow for the synthesis and purification of this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Reaction & Reagents

Q1: My chlorination of 3-methoxybenzoic acid is resulting in a low yield and multiple products. What are the likely causes and how can I improve selectivity?

A1: Low yield and poor selectivity in electrophilic aromatic substitution reactions are common challenges.[2] The methoxy group is an ortho-para directing group, while the carboxylic acid is a meta-directing group.[3] This can lead to a mixture of isomers.

  • Causality:

    • Reaction Conditions: Harsh reaction conditions (e.g., high temperature, strong Lewis acids) can lead to over-chlorination or side reactions.

    • Chlorinating Agent: The choice of chlorinating agent is critical. Stronger agents may lack selectivity.

    • Substrate Purity: Impurities in the starting 3-methoxybenzoic acid can interfere with the reaction.

  • Troubleshooting Steps:

    • Control Temperature: Run the reaction at a lower temperature to favor the desired isomer and minimize side reactions.

    • Choice of Chlorinating Agent: Consider using a milder chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a suitable solvent.[4]

    • Catalyst Screening: If using a Lewis acid catalyst, screen different catalysts and their concentrations to optimize for selectivity.

    • Purity of Starting Material: Ensure the 3-methoxybenzoic acid is of high purity before starting the reaction.

Q2: I am observing incomplete conversion during the oxidation of 1-chloro-2-methoxy-4-methylbenzene with potassium permanganate. How can I drive the reaction to completion?

A2: The oxidation of an alkyl side-chain on an aromatic ring to a carboxylic acid often requires strong oxidizing agents and forcing conditions.[5]

  • Causality:

    • Insufficient Oxidant: The molar ratio of potassium permanganate to the starting material may be too low.

    • Inadequate Reaction Time or Temperature: The reaction may not have been heated long enough or at a high enough temperature to go to completion. A literature procedure suggests refluxing for 17 hours.[1]

    • Poor Mixing: In a heterogeneous mixture, inefficient stirring can limit the contact between the reactants.

  • Troubleshooting Steps:

    • Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of potassium permanganate. A common ratio is 2.5 equivalents of KMnO4 per equivalent of the starting material.[1]

    • Extend Reaction Time and/or Increase Temperature: Monitor the reaction by a suitable analytical method (e.g., TLC, HPLC) and extend the reaction time until the starting material is consumed. If the reaction is still sluggish, a modest increase in temperature may be necessary.

    • Improve Agitation: On a larger scale, ensure that the mechanical stirring is vigorous enough to maintain a good suspension of the reactants.[6]

Work-up & Purification

Q3: During the aqueous work-up, I am having trouble with emulsion formation in my separatory funnel. How can I break the emulsion and improve phase separation?

A3: Emulsions are common during the extraction of acidic compounds, especially when a basic solution is used to extract the product into the aqueous layer.

  • Causality:

    • Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to stable emulsions.

    • Presence of Fine Particulates: Insoluble byproducts can stabilize emulsions.

    • Similar Densities of Organic and Aqueous Layers: If the densities of the two phases are too close, separation will be slow.

  • Troubleshooting Steps:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

    • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength and density of the aqueous layer.

    • Filtration: If fine particulates are suspected, filtering the entire mixture through a pad of celite can remove them.

    • Allow Time for Separation: Sometimes, simply allowing the mixture to stand for an extended period can lead to phase separation.

Q4: My final product has a persistent off-white or yellowish color after crystallization. What is causing this and how can I obtain a pure white solid?

A4: The color in the final product is likely due to residual impurities that co-crystallize with the this compound.

  • Causality:

    • Colored Byproducts: Side reactions during the synthesis can produce colored impurities.

    • Incomplete Removal of Reagents: Residual oxidizing or chlorinating agents can impart color.

    • Solvent Choice for Crystallization: The chosen solvent may not be optimal for rejecting the specific impurities present.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture briefly and then filter it hot to remove the carbon and adsorbed impurities.[7]

    • Solvent Screen for Recrystallization: Experiment with different solvents or solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[8] For substituted benzoic acids, water or ethanol-water mixtures can be effective.[7]

    • Multiple Crystallizations: If a single crystallization does not yield a pure product, a second crystallization may be necessary.

Scale-Up Considerations

Q5: When moving from a 1L flask to a 20L reactor, my yield dropped significantly. What are the key parameters I need to consider for a successful scale-up?

A5: A drop in yield upon scale-up is a common issue and can be attributed to several factors that are not always apparent at the lab scale.[6]

  • Causality & Parameters to Consider:

    • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, which can lead to poor temperature control.[6]

    • Mixing Efficiency: What is effective mixing in a small flask may be inadequate in a large reactor, leading to localized "hot spots" or areas of poor reactant contact.[6]

    • Reagent Addition Rate: The rate of addition of a reagent can have a significant impact on the reaction profile. A slow, controlled addition is often necessary on a larger scale.

    • Mass Transfer: In heterogeneous reactions, the efficiency of mass transfer between phases can change with scale.

  • Troubleshooting and Optimization for Scale-Up:

    • Jacketed Reactor: Use a jacketed reactor with a temperature control unit to ensure uniform heating or cooling.

    • Optimize Agitation: Select an appropriate impeller and agitation speed for the reactor size and reaction type to ensure good mixing.

    • Controlled Addition: Use a dosing pump for the controlled addition of critical reagents.

    • Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., temperature probes, pH meters) to track the reaction progress and ensure consistency between batches.

The following diagram illustrates the logical flow for troubleshooting common scale-up issues.

Scale_Up_Troubleshooting Start Low Yield on Scale-Up Check_Temp Is Temperature Uniform? Start->Check_Temp Improve_Heating Implement Jacketed Reactor & Temperature Control Check_Temp->Improve_Heating No Check_Mixing Is Mixing Adequate? Check_Temp->Check_Mixing Yes Improve_Heating->Check_Mixing Optimize_Agitation Adjust Impeller Type/Speed Check_Mixing->Optimize_Agitation No Check_Addition Is Reagent Addition Controlled? Check_Mixing->Check_Addition Yes Optimize_Agitation->Check_Addition Controlled_Dosing Use Dosing Pump Check_Addition->Controlled_Dosing No Successful_Scale_Up Improved Yield Check_Addition->Successful_Scale_Up Yes Controlled_Dosing->Successful_Scale_Up

Caption: Troubleshooting logic for addressing low yield during scale-up.

III. Experimental Protocols

Protocol 1: Synthesis via Oxidation of 1-chloro-2-methoxy-4-methylbenzene[1]

Materials:

  • 1-chloro-2-methoxy-4-methylbenzene

  • Potassium permanganate (KMnO4)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Diatomaceous earth

Procedure:

  • To a solution of crude 1-chloro-2-methoxy-4-methylbenzene (7.8 g, 50 mmol) in 300 mL of water, add potassium permanganate (19.8 g, 125 mmol).

  • Heat the mixture to reflux and stir vigorously for 17 hours.

  • After the reaction is complete, cool the mixture and filter it through a pad of diatomaceous earth. Wash the filter cake with hot water (200 mL).

  • Wash the filtrate with diethyl ether (2 x 150 mL) in a separatory funnel to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH < 2.

  • Collect the resulting precipitate by filtration to obtain this compound as a white solid.

Protocol 2: Purification by Recrystallization[7]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated carbon and heat at reflux for 15 minutes.

  • Filter the hot solution to remove the activated carbon and any other insoluble impurities.

  • Slowly add hot deionized water to the hot filtrate until the solution becomes slightly cloudy.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration and wash them with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum.

IV. Analytical Methods

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Analytical Technique Purpose Typical Observations
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities.A single major peak corresponding to the product with purity typically >98%.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the compound.¹H and ¹³C NMR spectra should be consistent with the structure of this compound.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.An electrospray mass spectrum should show a peak corresponding to the molecular ion (e.g., [M+H]⁺ at m/z = 187).[1]
Melting Point To assess the purity of the compound.A sharp melting point range consistent with the literature value.

V. References

  • Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. --INVALID-LINK--

  • Benchchem. Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents. --INVALID-LINK--

  • ChemicalBook. (2023, July 24). This compound | 85740-98-3. --INVALID-LINK--

  • NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. --INVALID-LINK--

  • Sigma-Aldrich. (2013, March 19). Thionyl chloride - Safety Data Sheet. --INVALID-LINK--

  • Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. --INVALID-LINK--

  • Lanxess. Thionyl chloride - Product Safety Assessment. --INVALID-LINK--

  • ACS Publications. (2021, July 27). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. --INVALID-LINK--

  • Chemistry Steps. Limitations of Electrophilic Aromatic Substitution Reactions. --INVALID-LINK--

  • Scribd. Acs - Oprd.9b00407-Large Scale Chlorination. --INVALID-LINK--

  • ACS Publications. (2023, February 13). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. --INVALID-LINK--

  • ACS Publications. (2021, July 27). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. --INVALID-LINK--

  • ResearchGate. (2023, August 10). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. --INVALID-LINK--

  • Master Organic Chemistry. Formation of carboxylic acids from Grignard reagents and CO2. --INVALID-LINK--

  • YouTube. (2016, February 17). Electrophilic Aromatic Substitution - Common Problems. --INVALID-LINK--

  • University of Michigan. 5 Major Electrophilic Aromatic Substitution Reactions Activating. --INVALID-LINK--

  • SGRS. Halogenation: Chlorination & Bromination for Pharma Intermediates. --INVALID-LINK--

  • Wikipedia. Electrophilic aromatic substitution. --INVALID-LINK--

  • Benchchem. Technical Support Center: Crystallization of 3-(4-Acetyloxyphenyl)benzoic acid. --INVALID-LINK--

  • Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. --INVALID-LINK--

  • Benchchem. An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid. --INVALID-LINK--

  • Organic Chemistry Portal. Grignard Reaction. --INVALID-LINK--

  • Pearson. Show how you would add a Grignard reagent to an ester or a nitrile.... --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 19). 20.5: Preparing Carboxylic Acids. --INVALID-LINK--

  • Chem-Impex. This compound. --INVALID-LINK--

  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. --INVALID-LINK--

  • Benchchem. A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid. --INVALID-LINK--

  • HWS Labortechnik Mainz. (2023, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. --INVALID-LINK--

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. --INVALID-LINK--

  • Benchchem. A Comparative Performance Analysis of 4-Methoxy-3-nitrobenzoic Acid and 4-cyano-3. --INVALID-LINK--

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. --INVALID-LINK--

  • ResearchGate. (2023, October 31). Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology. --INVALID-LINK--

  • Google Patents. CN104151157A - Preparation method of methoxybenzoic acid. --INVALID-LINK--

  • Wikipedia. Vanillic acid. --INVALID-LINK--

  • PubChem. 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid. --INVALID-LINK--

  • Organic Syntheses. protocatechuic acid. --INVALID-LINK--

  • ResearchGate. (2023, December 18). Multicomponent Cocrystals of 4-Chloro-3-sulfamoylbenzoic Acid with Carboxamides and Pyridine N-Oxides. --INVALID-LINK--

  • Google Patents. AT221501B - Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts. --INVALID-LINK--

  • Benchchem. A Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: Synthesis from a Natural Precursor and Pharmaceutical Applications. --INVALID-LINK--

  • Organic Syntheses. Organic Syntheses Procedure. --INVALID-LINK--

References

improving the solubility of 4-Chloro-3-methoxybenzoic acid for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-methoxybenzoic acid. This guide is designed for researchers, chemists, and formulation scientists to navigate and troubleshoot solubility challenges encountered during its use in chemical reactions and other applications. Here, we provide in-depth, evidence-based answers to frequently asked questions, detailed troubleshooting protocols, and the scientific principles behind our recommendations.

Frequently Asked Questions (FAQs)

Why is my this compound not dissolving in the reaction solvent?

The solubility of this compound is dictated by its molecular structure, which includes a polar carboxylic acid group, a moderately polar methoxy group, and a nonpolar chlorophenyl group. Its overall solubility is a balance of these competing functionalities.

  • "Like Dissolves Like" Principle : Solubility is highest in solvents with similar polarity. This compound is a polar molecule and will dissolve best in polar organic solvents. Its solubility in nonpolar solvents like hydrocarbons (e.g., hexane, toluene) is expected to be low.

  • Aqueous Solubility : The compound is sparingly soluble in neutral water due to the hydrophobic nature of the chlorobenzene ring.

For a structurally similar compound, 4-methoxybenzoic acid, it is highly soluble in alcohols, ethers, and esters, but has low solubility in cold water (0.3 g/L at 20°C).[1] We can infer a similar qualitative solubility profile for this compound.

How does pH affect the solubility of this compound in aqueous solutions?

The aqueous solubility of this compound is highly dependent on pH due to the presence of the carboxylic acid group.

  • In acidic to neutral conditions (low pH) , the carboxylic acid group remains protonated (-COOH). In this form, the molecule is less polar and thus less soluble in water.[2][3][4]

  • In basic conditions (high pH) , a base will deprotonate the carboxylic acid, forming the carboxylate salt (-COO⁻). This ionic form is significantly more polar and, therefore, much more soluble in water.[2][3][5]

What are the best starting solvents to try for dissolving this compound?

Based on its structure and data from similar compounds, the following solvents are recommended as starting points for solubilization:

Solvent ClassRecommended SolventsExpected SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighThe hydroxyl group of alcohols can hydrogen bond with the carboxylic acid and methoxy groups.
Ethers Tetrahydrofuran (THF), DioxaneHighThe ether oxygen can act as a hydrogen bond acceptor.
Ketones Acetone, Methyl Ethyl Ketone (MEK)HighThe carbonyl group is polar and can interact with the solute.
Esters Ethyl AcetateGoodOffers a balance of polarity suitable for dissolving the compound.
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)Very HighThese are highly polar aprotic solvents capable of dissolving a wide range of compounds.

This table is based on qualitative solubility principles and data for the related compound 4-methoxybenzoic acid.[1]

Troubleshooting Guides

Issue 1: The reaction is sluggish or incomplete due to poor solubility.

A common cause for slow or incomplete reactions is the limited availability of the reactant in the solution phase. Here’s a systematic approach to troubleshoot this issue.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Solubility Enhancement Strategies cluster_2 Implementation & Verification cluster_3 Outcome A Sluggish or incomplete reaction B Option 1: Change Solvent System A->B Identify potential cause: Poor Solubility C Option 2: pH Adjustment (for aqueous/protic systems) A->C Identify potential cause: Poor Solubility D Option 3: Use a Co-solvent A->D Identify potential cause: Poor Solubility E Option 4: Phase Transfer Catalysis (for biphasic systems) A->E Identify potential cause: Poor Solubility F Run small-scale test reactions B->F C->F D->F E->F G Monitor reaction progress (TLC, LC-MS, etc.) F->G H Analyze yield and purity G->H I Reaction Improved H->I J No Improvement H->J If no improvement, re-evaluate reaction conditions (temp, catalyst, etc.)

Caption: Troubleshooting workflow for solubility issues.

Step-by-Step Protocols:

Protocol 1: Improving Solubility via pH Adjustment

This method is ideal for reactions in aqueous or protic solvents where the carboxylate salt's reactivity is suitable for the desired transformation.

  • Select a suitable base: Choose a base that is compatible with your other reactants. Common choices include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or an organic base like triethylamine (TEA).

  • Dissolve the base: In your reaction vessel, dissolve the chosen base in the aqueous or protic solvent.

  • Add this compound: Slowly add the acid to the basic solution while stirring. You should observe the solid dissolving as it is converted to its more soluble salt form.

  • Monitor pH: If necessary, monitor the pH to ensure it remains in the basic range where the carboxylate is the predominant species.

  • Proceed with the reaction: Once the acid is fully dissolved, add the other reagents to proceed with your chemical transformation.

  • Work-up: Upon reaction completion, remember that your product may also be in a salt form. Acidification of the aqueous layer during work-up will be necessary to re-protonate the carboxylic acid and extract the final product into an organic solvent.

Protocol 2: Utilizing a Co-solvent System

A co-solvent can be added in a small amount to the primary solvent to increase the solubility of a poorly soluble compound.[6]

  • Primary Solvent Selection: Choose a primary solvent that is optimal for your reaction chemistry, even if the starting material has low solubility in it.

  • Co-solvent Selection: Select a co-solvent that is miscible with the primary solvent and in which this compound is highly soluble. Good candidates include DMF, DMSO, or THF.

  • Determine the Ratio: Start by adding a small volume percentage of the co-solvent (e.g., 5-10% v/v) to the primary solvent.

  • Solubility Test: Attempt to dissolve the this compound in the co-solvent mixture.

  • Optimization: Gradually increase the percentage of the co-solvent until the desired solubility is achieved, keeping in mind that the co-solvent can also affect the reaction rate and selectivity. Run small-scale trials to find the optimal balance.

Issue 2: The reaction requires a nonpolar, aprotic solvent, but the deprotonated carboxylate is needed.

In situations where you need the nucleophilic carboxylate anion to react in a nonpolar, aprotic solvent (e.g., in an Sₙ2 reaction with an alkyl halide), simple deprotonation and dissolution are challenging because the resulting salt is insoluble in nonpolar organic solvents. This is an ideal scenario for Phase Transfer Catalysis (PTC).

What is Phase Transfer Catalysis?

PTC utilizes a phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB) or a phosphonium salt, to transport an ionic reactant from an aqueous or solid phase into an organic phase where the reaction occurs.

Experimental Workflow for a PTC Reaction

cluster_0 Phase 1: Aqueous/Solid cluster_1 Phase 2: Organic cluster_2 Catalytic Cycle A This compound + Base (e.g., K₂CO₃) B Forms insoluble carboxylate salt (R-COO⁻ K⁺) A->B C Substrate (e.g., Alkyl Halide) in Organic Solvent (e.g., Toluene) G Reaction in Organic Phase: Q⁺R-COO⁻ + R'-X → R-COOR' + Q⁺X⁻ C->G D PTC (Q⁺X⁻) added E Ion Exchange at Interface: Q⁺X⁻ + R-COO⁻ K⁺ → Q⁺R-COO⁻ + K⁺X⁻ D->E F Q⁺R-COO⁻ moves to Organic Phase E->F F->G H PTC (Q⁺X⁻) returns to Interface G->H H->E Cycle Repeats

Caption: Phase Transfer Catalysis (PTC) workflow.

Protocol 3: General Procedure for Phase Transfer Catalysis

  • Setup: In a reaction flask, combine your nonpolar organic solvent (e.g., toluene, dichloromethane), the substrate (e.g., an alkyl halide), and a catalytic amount of a phase-transfer catalyst (e.g., 1-5 mol% of tetrabutylammonium bromide).

  • Prepare the Salt: In a separate vessel or directly in the reaction flask, add this compound and a solid inorganic base (e.g., potassium carbonate). An aqueous solution of the base can also be used, creating a biphasic liquid-liquid system.

  • Combine and React: If prepared separately, add the base and acid to the organic solution. Heat and stir the mixture vigorously to ensure efficient mixing between the phases, which is crucial for the catalyst to function.

  • Monitor: Track the reaction's progress using an appropriate analytical technique (TLC, GC, LC-MS). PTC reactions can often be run at lower temperatures and may be faster than homogeneous reactions with solubility issues.

  • Work-up: After the reaction is complete, the two phases are separated. The organic layer is washed with water to remove the catalyst and any remaining inorganic salts, then dried and concentrated to isolate the product.

References

Navigating the Stability of 4-Chloro-3-methoxybenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for 4-Chloro-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile compound in their experimental workflows. As a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules, a thorough understanding of its stability under various conditions is paramount to ensure the integrity of your research and the quality of your final products. This document provides in-depth answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and stability of this compound, providing you with the foundational knowledge for its effective use.

Q1: What are the recommended storage conditions for this compound?

This compound is a white to off-white crystalline powder that is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Several suppliers recommend storage at 2-8°C to minimize the potential for degradation over extended periods.

Q2: Is this compound sensitive to light?

Aromatic carboxylic acids can be susceptible to photolytic degradation. While specific photostability data for this compound is not extensively published, it is best practice to protect the compound from prolonged exposure to light, especially UV radiation. Photodegradation of aromatic compounds can potentially lead to decarboxylation or other complex reactions. For critical applications, it is advisable to conduct photostability studies as part of your experimental validation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is significantly influenced by pH.

  • Acidic Conditions: In the presence of strong acids and heat, the primary degradation pathway for methoxy-substituted benzoic acids is O-demethylation, leading to the formation of the corresponding hydroxybenzoic acid. In this case, the formation of 4-chloro-3-hydroxybenzoic acid would be the expected degradation product.

  • Neutral Conditions: The compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature.

  • Alkaline Conditions: Under basic conditions, especially with heating, the methoxy group can also be susceptible to cleavage via O-demethylation, similar to acidic conditions. The carboxylate salt of the acid will be formed, which increases its aqueous solubility.

Q4: What are the potential degradation products of this compound?

Based on the chemical structure and the stability of analogous compounds, the following are potential degradation products under forced degradation conditions:

  • Hydrolysis (Acidic/Basic): 4-Chloro-3-hydroxybenzoic acid (via O-demethylation).

  • Oxidation: Oxidative conditions could potentially lead to the opening of the aromatic ring or further hydroxylation of the ring. The methoxy group can also be a target for oxidation.

  • Thermal Stress: High temperatures may induce decarboxylation, leading to the formation of 1-chloro-2-methoxybenzene.

  • Photolysis: Photodegradation could potentially lead to decarboxylation or the formation of other complex photoproducts.

It is crucial to perform forced degradation studies to identify the specific degradation products relevant to your experimental conditions and to develop a stability-indicating analytical method.[1][2]

Troubleshooting Guide

This section provides practical advice for identifying and resolving common issues that may arise during the use of this compound in your experiments.

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram 1. Presence of impurities in the starting material. 2. Onset of degradation during sample preparation or analysis. 3. Interaction with other components in the sample matrix.1. Analyze the starting material using a high-resolution HPLC method to confirm its purity. 2. Prepare samples fresh and minimize exposure to harsh conditions (light, high temperature). 3. Perform a blank run with all sample components except this compound to identify interfering peaks. 4. Utilize a stability-indicating HPLC method to resolve the parent compound from potential degradants.
Change in physical appearance (e.g., color) 1. Exposure to light, heat, or reactive chemicals. 2. Contamination.1. Review storage and handling procedures to ensure the compound is protected from environmental stressors. 2. If contamination is suspected, re-purify the compound if possible or obtain a new, high-purity batch.
Poor or inconsistent reaction yield 1. Degradation of this compound under reaction conditions. 2. Incompatibility with other reagents.1. Assess the stability of the compound under your specific reaction conditions (e.g., by analyzing a sample of the starting material after a mock reaction). 2. Be aware of potential incompatibilities, especially with strong oxidizing agents.[3]
Difficulty in dissolving the compound 1. Use of an inappropriate solvent. 2. The compound exists as its free acid form with limited aqueous solubility.1. This compound is sparingly soluble in water but soluble in organic solvents like methanol, ethanol, and acetone. 2. To increase aqueous solubility, it can be converted to its salt form by dissolving it in a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide).

Experimental Protocols

To assist in your research, this section provides a foundational protocol for conducting a forced degradation study and developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a robust stability-indicating analytical method.[2][4]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a calibrated light source (e.g., UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using a suitable HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products.[1][5]

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around its λmax).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

3. Method Validation:

  • The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose. The key aspect of validation for a stability-indicating method is demonstrating the resolution between the parent peak and all degradation product peaks.

Visualizing Degradation Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate a potential degradation pathway and the experimental workflow for a forced degradation study.

G cluster_0 Potential Degradation Pathways parent This compound deg1 4-Chloro-3-hydroxybenzoic Acid parent->deg1  Hydrolysis (Acid/Base) O-Demethylation deg2 1-Chloro-2-methoxybenzene parent->deg2  Thermal Stress Decarboxylation

Caption: Potential degradation pathways of this compound.

G cluster_1 Forced Degradation Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points & Neutralize stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze identify Identify & Characterize Degradation Products analyze->identify

Caption: Experimental workflow for a forced degradation study.

Conclusion

This technical support guide provides a comprehensive overview of the stability of this compound under various conditions. By understanding its potential degradation pathways and employing robust analytical methods, researchers can ensure the reliability and accuracy of their experimental results. For further assistance or specific inquiries, please do not hesitate to contact our technical support team.

References

Technical Support Center: Purification of 4-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the purification of this key chemical intermediate. We will explore common issues, provide in-depth troubleshooting guides, and present validated protocols to ensure you achieve the desired purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its purity critical?

This compound is a substituted benzoic acid derivative with the molecular formula C₈H₇ClO₃.[1][2] It serves as a vital building block and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][3] High purity (often ≥98-99%) is paramount because impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potential toxicological risks in drug development applications.[4]

Q2: What are the common impurities found in this compound?

Impurities typically originate from the synthetic route. A common synthesis involves the oxidation of 1-chloro-2-methoxy-4-methylbenzene.[3] Based on this and similar syntheses of substituted benzoic acids, likely impurities include:

  • Unreacted Starting Materials: Such as 1-chloro-2-methoxy-4-methylbenzene.

  • Regioisomers: Isomeric forms like 3-chloro-4-methoxybenzoic acid or other positional isomers that may form during chlorination or other synthetic steps.[4][5]

  • Byproducts of Oxidation: Incomplete oxidation can leave intermediates.

  • Residual Solvents and Reagents: Traces of solvents or reagents like hydrochloric acid used during workup.[3]

Q3: What are the most effective methods for purifying this compound?

The primary methods for purifying solid organic compounds like this compound are:

  • Recrystallization: This is the most common and cost-effective method. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.[6][7]

  • Column Chromatography: For difficult separations, especially with regioisomers or impurities with very similar solubility profiles, silica gel column chromatography can be employed.[5]

  • Acid-Base Extraction: This technique can be used during the workup phase to separate the acidic product from neutral or basic impurities.[8][9]

Q4: How can I accurately assess the purity of my this compound sample?

Several analytical techniques are essential for confirming the purity and identity of your compound. A combination of methods provides the most comprehensive assessment.

Analytical Method Purpose & Insights Provided Key Considerations
High-Performance Liquid Chromatography (HPLC) Quantifies purity by separating the main compound from impurities. Provides percentage purity (e.g., ≥99% by area).[1][10]The method of choice for quantitative analysis. Requires a reference standard for accurate quantification.[11]
Melting Point Analysis A sharp melting point range close to the literature value (approx. 209-216 °C) indicates high purity.[1] Impurities typically depress and broaden the melting range.[12]A simple, rapid, and effective qualitative indicator of purity.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure (¹H and ¹³C NMR). Can detect and help identify impurities if they are present in sufficient concentration (>1-5%).[10]Provides definitive structural confirmation.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups (e.g., carboxylic acid O-H and C=O, C-Cl, C-O-C).Useful for structural confirmation but less effective for quantifying minor impurities.

Troubleshooting Guide: Purification by Recrystallization

This section addresses specific issues you may encounter during the recrystallization of this compound.

Q5: My recovery yield after recrystallization is very low. What went wrong?

Low yield is a common problem that can often be resolved by carefully reviewing your technique.[13]

Potential Causes & Solutions:

  • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude solid. Add the solvent in small portions to the heated crude material until dissolution is just complete.[14]

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a substantial amount of product.

    • Solution: Use a stemless or short-stemmed funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before pouring your solution through.[14]

  • Cooling Too Rapidly: Crash cooling by placing the hot flask directly into an ice bath can trap impurities and lead to the formation of very small crystals that are difficult to filter.

    • Solution: Allow the flask to cool slowly to room temperature first. This promotes the formation of larger, purer crystals. Once at room temperature, you can place it in an ice bath to maximize precipitation.[12]

  • Inappropriate Solvent Choice: If the compound is too soluble in the solvent at room temperature, recovery will be poor.

    • Solution: Perform a solvent screen. An ideal solvent should dissolve the compound poorly at low temperatures but very well at its boiling point. For substituted benzoic acids, common solvents to test include water, ethanol, methanol, acetic acid, or mixtures like ethanol/water.[15]

Troubleshooting_Low_Yield Start Low Yield Observed CheckSolvent Was minimal hot solvent used? Start->CheckSolvent CheckCooling Was the solution cooled slowly? CheckSolvent->CheckCooling Yes Action_Solvent Action: Re-run using less solvent. CheckSolvent->Action_Solvent No CheckFiltration Was the filtration apparatus pre-heated? CheckCooling->CheckFiltration Yes Action_Cooling Action: Re-run with slow cooling before ice bath. CheckCooling->Action_Cooling No CheckSolventChoice Is the solvent appropriate? CheckFiltration->CheckSolventChoice Yes Action_Filtration Action: Pre-heat funnel and flask. CheckFiltration->Action_Filtration No Result_Good Yield Improved CheckSolventChoice->Result_Good Yes Action_SolventChoice Action: Perform a new solvent screen. CheckSolventChoice->Action_SolventChoice No Action_Solvent->Result_Good Action_Cooling->Result_Good Action_Filtration->Result_Good Action_SolventChoice->Result_Good

Caption: Troubleshooting workflow for low recrystallization yield.

Q6: The product is still colored (off-white/yellow) after recrystallization. How do I remove colored impurities?

A persistent color indicates the presence of highly conjugated impurities.

Potential Causes & Solutions:

  • Trapped Impurities: The crystal lattice may have trapped colored byproducts.

    • Solution 1 - Activated Charcoal: Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution before filtration. Boil for a few minutes. The charcoal will adsorb the colored impurities. Be cautious not to add charcoal to a boiling solution as it can cause violent bumping. Filter the hot solution through celite or fluted filter paper to remove the charcoal.[9][10]

    • Solution 2 - Second Recrystallization: A second recrystallization from a different solvent system may effectively remove the impurity.

Q7: My compound "oiled out" during cooling instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated to a point where the solute's solubility is exceeded above its melting point.[6]

Potential Causes & Solutions:

  • High Solute Concentration: The solution may be too concentrated.

    • Solution: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and attempt to cool again slowly.

  • Rapid Cooling: Cooling too quickly can induce oiling.

    • Solution: Ensure the solution cools slowly and undisturbed. Scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystallization.

  • Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of your compound-impurity mixture.

    • Solution: Select a solvent with a lower boiling point or use a solvent mixture.

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound

This protocol provides a general guideline. The ideal solvent and volumes should be determined experimentally on a small scale first. Ethanol or an ethanol/water mixture is a good starting point.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, deionized water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Stemless or short-stemmed funnel

  • Filter paper

  • Büchner funnel and vacuum flask

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar and a small amount of the chosen solvent. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid has just dissolved completely. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Return the flask to the hotplate and boil gently for 2-5 minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a piece of fluted filter paper in the funnel. Filter the hot saturated solution quickly to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold fresh solvent to remove any residual mother liquor containing dissolved impurities.[12]

  • Drying: Allow the crystals to air-dry on the funnel by drawing air through them for several minutes. Then, transfer the crystals to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a mild temperature.

Purification_Strategy Start Crude Product Purity_Check1 Assess Purity (TLC, Melting Point) Start->Purity_Check1 Decision1 Is the product >90% pure with minor impurities? Purity_Check1->Decision1 Recrystallization Perform Recrystallization Decision1->Recrystallization Yes Column_Chromatography Perform Column Chromatography Decision1->Column_Chromatography No (Major impurities or isomers) Purity_Check2 Assess Final Purity (HPLC, NMR, MP) Recrystallization->Purity_Check2 Decision2 Is purity specification met? Purity_Check2->Decision2 Final_Product Pure Product Decision2->Final_Product Yes Decision2->Column_Chromatography No Column_Chromatography->Purity_Check2

Caption: General strategy for selecting a purification method.

References

Technical Support Center: Synthesis of 4-Chloro-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 4-Chloro-3-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address common challenges and frequently asked questions encountered during its use in multi-step syntheses. Our aim is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot your experiments effectively.

Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during your synthetic work. Each problem is presented in a question-and-answer format, providing a direct and actionable solution.

Q1: I am getting a low yield during the esterification of this compound with a secondary alcohol. What is causing this and how can I improve it?

A1: Low yields in the esterification of this compound, particularly with sterically hindered alcohols, are often due to a combination of factors including the reduced nucleophilicity of the alcohol and the electronic nature of the benzoic acid.

Causality: The methoxy group (-OCH₃) at the meta position is weakly activating, while the chloro group (-Cl) at the para position is deactivating through induction but weakly donating through resonance. The net effect is a moderately reactive carboxylic acid. When combined with a sterically bulky secondary or tertiary alcohol, the classic Fischer-Speier esterification conditions (acid catalyst in an excess of the alcohol) may not be sufficient to drive the reaction to completion due to steric hindrance at the reaction center.[1]

Troubleshooting Steps:

  • Activation of the Carboxylic Acid: Instead of relying on the alcohol to be the primary nucleophile in an equilibrium-driven reaction, a more robust approach is to activate the carboxylic acid first.

    • Protocol: Convert the this compound to its acyl chloride. This is reliably achieved by refluxing with thionyl chloride (SOCl₂) with a catalytic amount of DMF.[2][3] The resulting 4-chloro-3-methoxybenzoyl chloride is a highly reactive electrophile.

    • Experimental Protocol:

      • In a dry, round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

      • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

      • Carefully add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until gas evolution ceases.

      • Remove the excess thionyl chloride and solvent under reduced pressure. The crude 4-chloro-3-methoxybenzoyl chloride can often be used directly in the next step.[2]

  • Esterification with the Acyl Chloride:

    • Protocol: React the freshly prepared acyl chloride with the sterically hindered alcohol in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), to scavenge the HCl byproduct.

    • Experimental Protocol:

      • Dissolve the secondary alcohol (1.0-1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

      • Slowly add a solution of 4-chloro-3-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM.

      • Allow the reaction to stir at room temperature and monitor by TLC until completion.

      • Work-up by washing the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude ester.

Workflow for Esterification of Hindered Alcohols:

G cluster_0 Acid Activation cluster_1 Esterification start This compound acyl_chloride Formation of 4-Chloro-3-methoxybenzoyl Chloride (SOCl₂, cat. DMF) start->acyl_chloride esterification Reaction with Secondary Alcohol (e.g., Isopropanol, TEA, DCM) acyl_chloride->esterification React with alcohol product Target Ester esterification->product

Caption: Workflow for hindered ester synthesis.

Q2: My amide coupling reaction between this compound and an electron-deficient aniline is failing or giving very low yields. Standard coupling reagents like EDC/HOBt are not working.

A2: This is a classic problem of coupling a moderately activated carboxylic acid with a poorly nucleophilic amine. Electron-deficient anilines (e.g., those with nitro or multiple halogen substituents) have a significantly reduced nucleophilicity, making the amide bond formation challenging.[4][5]

Causality: Standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) form an activated O-acylisourea intermediate, which then reacts with the amine. If the amine is a weak nucleophile, this reaction can be very slow, allowing for side reactions or hydrolysis of the activated intermediate to occur.[6]

Troubleshooting Steps:

  • Use a More Potent Coupling Reagent: For challenging couplings, more powerful activating agents are required.

    • HATU/DIPEA: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for hindered and electron-deficient amines. It forms a more reactive HOBt ester. Use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[6]

    • Acyl Fluoride Formation: An alternative is to convert the carboxylic acid to an acyl fluoride using a reagent like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) and then react with the amine at an elevated temperature. This has been shown to be effective for difficult couplings.[4]

  • Optimize Reaction Conditions:

    • Temperature: For sluggish reactions, increasing the temperature (e.g., to 40-60 °C) can improve the reaction rate.

    • Solvent: Aprotic polar solvents like DMF or NMP (N-Methyl-2-pyrrolidone) are generally preferred.

    • Equivalents: Using a slight excess of the carboxylic acid and coupling reagent (1.1-1.2 equivalents) can help drive the reaction to completion.

Recommended Protocol for Electron-Deficient Amines:

  • Dissolve this compound (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) and stir for 15-20 minutes to pre-activate the acid.

  • Add the electron-deficient aniline (1.0 eq) to the mixture.

  • Stir the reaction at room temperature or heat to 40-50 °C, monitoring by LC-MS.

  • Upon completion, dilute with ethyl acetate and perform an aqueous workup with dilute acid, bicarbonate solution, and brine to remove excess reagents and byproducts.

Troubleshooting Decision Tree for Low Amide Yield:

G start Low Amide Yield with This compound check_amine Is the amine sterically hindered or electron-deficient? start->check_amine standard_conditions Troubleshoot Standard Conditions check_amine->standard_conditions No advanced_methods Switch to Advanced Methods check_amine->advanced_methods Yes increase_temp Increase Temperature (40-60 °C) standard_conditions->increase_temp excess_reagents Use slight excess of acid/coupling agent (1.1 eq) standard_conditions->excess_reagents anhydrous Ensure anhydrous conditions standard_conditions->anhydrous use_hatu Use HATU/DIPEA in DMF advanced_methods->use_hatu acyl_halide Convert to Acyl Chloride/Fluoride (SOCl₂ or BTFFH) advanced_methods->acyl_halide final_check Analyze for side products and purify use_hatu->final_check Monitor by LC-MS acyl_halide->final_check Monitor by LC-MS

Caption: Decision tree for amide coupling issues.

Q3: I am attempting a Suzuki coupling at the 4-chloro position, but I am observing significant dehalogenation of my starting material.

A3: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, especially with aryl chlorides, which are less reactive than bromides or iodides.[7]

Causality: The dehalogenation byproduct (3-methoxybenzoic acid derivative) is typically formed from a palladium-hydride (Pd-H) species. This can arise from several sources, including the solvent (e.g., alcohols), water, or the base used in the reaction. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium complex to yield the dehalogenated product.[7]

Troubleshooting Steps:

  • Choice of Ligand and Palladium Source:

    • Use electron-rich, bulky phosphine ligands like those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the desired oxidative addition and reductive elimination steps over the dehalogenation pathway.[8]

    • Palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.

  • Base and Solvent System:

    • The choice of base is critical. Strong bases can sometimes promote the formation of Pd-H species. Consider using potassium phosphate (K₃PO₄) or potassium fluoride (KF), which are often effective while minimizing dehalogenation.[8]

    • If using an alcohol or water in the solvent system, their role as a potential hydride source should be considered. Sometimes, switching to a rigorously anhydrous solvent system like toluene or dioxane can mitigate the issue.

  • Reaction Temperature:

    • Aryl chlorides often require higher temperatures for efficient oxidative addition. However, excessively high temperatures can also promote side reactions. A careful optimization of the reaction temperature is necessary.

Optimized Protocol to Minimize Dehalogenation:

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective sources of Pd(0).
Ligand SPhos or other Buchwald ligandsPromotes oxidative addition of the aryl chloride.
Base K₃PO₄Often effective in suppressing dehalogenation.[7]
Solvent Toluene/water or anhydrous dioxaneBalances solubility and minimizes hydride sources.
Temperature 80-110 °CNecessary for activating the C-Cl bond.

Frequently Asked Questions (FAQs)

Q4: Can the chloro group on this compound derivatives be displaced via Nucleophilic Aromatic Substitution (SNAr)? What are the limitations?

A4: Yes, the chloro group can be displaced via an SNAr reaction, but the reactivity of the substrate is a key consideration.

Scientific Rationale: SNAr reactions proceed through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[9] The rate of this reaction is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the chloro atom). These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.[10]

In this compound, the carboxylic acid (or its ester/amide derivative) is a meta-directing EWG. The methoxy group is an ortho, para-directing activating group. Neither of these are in the ideal ortho or para position to strongly activate the chloro group for SNAr. The carboxylic acid group provides some weak activation from the meta position, but this is often insufficient for reaction with common nucleophiles under mild conditions.

Limitations and Solutions:

  • Low Reactivity: Without a strong ortho or para EWG (like a nitro group), the aromatic ring is not sufficiently electron-deficient to be readily attacked by nucleophiles.

  • Forcing Conditions: To achieve substitution, you will likely need forcing conditions, such as high temperatures, strong bases (e.g., KOH in DMSO), and highly nucleophilic reagents.[11]

  • Alternative Strategies: If SNAr is not feasible, consider alternative C-N or C-O bond-forming reactions like the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction and is generally more suitable for unactivated aryl chlorides.

Q5: What are the best practices for purifying derivatives of this compound?

A5: Purification strategies will depend on the nature of the derivative (ester, amide, etc.) and the impurities present.

General Purification Strategies:

  • Acid-Base Extraction (for neutral derivatives): If you have synthesized a neutral derivative like an ester or amide, an acid-base workup is highly effective.

    • Acid Wash: A wash with dilute acid (e.g., 1M HCl) will remove any unreacted basic starting materials (like amines) or basic byproducts.

    • Base Wash: A wash with a weak base (e.g., saturated NaHCO₃ solution) will remove any unreacted this compound starting material by converting it to its water-soluble carboxylate salt.[2]

  • Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity.

    • Solvent Selection: Choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for benzoic acid derivatives include ethanol, ethyl acetate, or mixtures with hexanes.[6][12]

  • Silica Gel Chromatography: This is a standard method for purifying a wide range of organic compounds.

    • Solvent System: A typical mobile phase for these moderately polar compounds would be a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The ratio can be optimized using TLC.

Q6: How stable are the ester and amide derivatives of this compound to hydrolysis?

A6: The stability towards hydrolysis is a critical factor, especially in drug development and storage.

  • Esters: Ester derivatives of this compound can be hydrolyzed back to the parent carboxylic acid under both acidic and basic conditions.[13]

    • Acid-Catalyzed Hydrolysis: This is an equilibrium process, typically requiring heat and a strong acid catalyst.[14]

    • Base-Mediated Hydrolysis (Saponification): This reaction is effectively irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol. This pathway is generally more efficient for complete hydrolysis.[15]

  • Amides: Amides are significantly more stable to hydrolysis than esters due to the greater resonance stabilization of the amide bond.[16] Hydrolysis of amides typically requires more forcing conditions, such as prolonged heating with strong acid or base.[17] This inherent stability is one of the reasons amide bonds are so prevalent in pharmaceuticals.

References

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of 4-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of successful research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands out for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-Chloro-3-methoxybenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and materials science.

This guide will not only dissect the intricacies of the ¹H NMR spectrum of this compound but will also provide a comparative analysis with structurally related compounds. By understanding the influence of substituents on the chemical shifts and coupling constants of aromatic protons, researchers can enhance their ability to interpret complex spectra and confirm the identity and purity of their synthesized compounds.

The Foundational Principles of ¹H NMR in Aromatic Systems

Before delving into the specific spectrum of this compound, it is crucial to revisit the fundamental principles that govern the appearance of protons in a ¹H NMR spectrum. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of a proton. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, leading to resonance at a lower chemical shift (upfield).[1]

In aromatic systems, the circulation of π-electrons in the benzene ring generates a ring current, which creates a local magnetic field. This effect significantly deshields the aromatic protons, causing them to appear in the characteristic downfield region of the spectrum, typically between 6.5 and 8.5 ppm.

Furthermore, spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of NMR signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of protons in a molecule. For aromatic systems, the coupling constants are characteristic of the relative positions of the protons: ortho coupling (³J) is typically in the range of 7-10 Hz, meta coupling (⁴J) is smaller (2-3 Hz), and para coupling (⁵J) is often negligible (0-1 Hz).

Predicted ¹H NMR Spectrum of this compound

The structure of this compound features a benzene ring with three different substituents: a carboxylic acid group, a methoxy group, and a chlorine atom. These substituents exert distinct electronic effects, influencing the chemical shifts of the three aromatic protons.

The protons on the aromatic ring are designated as H-2, H-5, and H-6.

  • H-2: This proton is ortho to the carboxylic acid group and meta to the methoxy group. The carboxylic acid is a moderately electron-withdrawing group, while the methoxy group is an electron-donating group.

  • H-5: This proton is ortho to the chlorine atom and meta to the carboxylic acid group. Both the chlorine atom and the carboxylic acid group are electron-withdrawing.

  • H-6: This proton is ortho to both the carboxylic acid and the chlorine atom.

Based on these substituent effects, we can predict the following characteristics for the aromatic protons:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2 ~7.5 - 7.7Doublet⁴J (meta) ≈ 2-3 Hz
H-5 ~7.8 - 8.0Doublet of Doublets³J (ortho) ≈ 8-9 Hz, ⁴J (meta) ≈ 2-3 Hz
H-6 ~7.9 - 8.1Doublet³J (ortho) ≈ 8-9 Hz
-OCH₃ ~3.9 - 4.1SingletN/A
-COOH ~10 - 13Singlet (broad)N/A

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions for this compound, a comparative analysis with the ¹H NMR data of similar benzoic acid derivatives is invaluable.

CompoundAromatic Proton Chemical Shifts (δ, ppm) and MultiplicitiesReference
Benzoic Acid ~8.1 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H)[2]
3-Methoxybenzoic Acid ~7.6 (d, 1H), ~7.5 (s, 1H), ~7.3 (t, 1H), ~7.1 (d, 1H)[3][4]
4-Chlorobenzoic Acid ~8.0 (d, 2H), ~7.5 (d, 2H)[2]
2-Chlorobenzoic Acid ~7.9 (dd, 1H), ~7.5 (td, 1H), ~7.4 (td, 1H), ~7.3 (dd, 1H)[2]
3-Chlorobenzoic Acid ~8.0 (t, 1H), ~7.9 (d, 1H), ~7.7 (d, 1H), ~7.5 (t, 1H)[2]

Analysis of Substituent Effects:

  • Electron-donating Methoxy Group: In 3-methoxybenzoic acid, the methoxy group at the meta position has a less pronounced shielding effect compared to an ortho or para positioning.

  • Electron-withdrawing Chlorine Atom: In 4-chlorobenzoic acid, the chlorine atom at the para position deshields the ortho protons (relative to the carboxylic acid). In 2- and 3-chlorobenzoic acids, the deshielding effect is observed on the adjacent protons.

In this compound, the interplay of these effects is more complex. The chlorine at position 4 will strongly deshield the adjacent H-5 proton. The methoxy group at position 3 will have a shielding effect, particularly on the ortho H-2 and para H-6 protons, though this is counteracted by the electron-withdrawing carboxylic acid group. This comparative data supports the predicted downfield shifts for the protons of this compound, particularly for H-5 and H-6, which are in proximity to the electron-withdrawing chlorine and carboxylic acid groups.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

  • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Employ a relaxation delay of at least 5 seconds to ensure accurate integration of the signals.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup acquire Acquire 1D ¹H Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate reference Referencing integrate->reference

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Visualizing Spin-Spin Coupling in this compound

The predicted coupling patterns for the aromatic protons can be visualized to better understand their relationships.

spin_coupling cluster_ring Aromatic Ring Protons H2 H-2 H5 H-5 H2->H5 ⁵J (para) H6 H-6 H2->H6 ⁴J (meta) H5->H6 ³J (ortho)

Caption: Predicted spin-spin coupling interactions.

Conclusion

References

A Comparative Guide to High-Performance Liquid Chromatography for Purity Assessment of 4-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 4-Chloro-3-methoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers a self-validating protocol, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Critical Role of Purity for this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the production of certain agrochemicals.[1][2] Its molecular structure, featuring a carboxylic acid, a chloro group, and a methoxy group on a benzene ring, makes it a versatile building block in organic synthesis.

The purity of this intermediate is paramount, as impurities can carry through the synthetic process, potentially leading to the formation of undesired and harmful byproducts in the final active pharmaceutical ingredient (API). Regulatory bodies, guided by international standards such as those from the International Council for Harmonisation (ICH), mandate stringent purity control of all starting materials and intermediates.[3][4][5][6] This guide focuses on the robust and widely accepted technique of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound and compares it with other available analytical methods.

The Gold Standard: Reversed-Phase HPLC for Purity Determination

For the analysis of moderately polar and ionizable compounds like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[3][7] This technique separates compounds based on their hydrophobicity, offering high resolution, sensitivity, and quantitative accuracy.

The "Why": Causality in Method Development

The development of a robust HPLC method is a systematic process. Here, we dissect the reasoning behind the selection of each parameter for the analysis of this compound.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is an excellent starting point. The long alkyl chains provide a hydrophobic surface that interacts with the nonpolar regions of the analyte. Given the predicted XlogP of 2.4 for this compound, a C18 stationary phase will offer adequate retention.[8]

  • Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile or methanol). Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.

  • Detection: The presence of the benzene ring in this compound results in strong UV absorbance. A UV detector set at a wavelength of maximum absorbance (around 240-254 nm) will provide high sensitivity for both the main component and potential aromatic impurities.

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by pharmacopeias like the USP.[7]

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid)

  • This compound reference standard

Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard solution using the mobile phase as the diluent.

System Suitability:

Before sample analysis, inject the working standard solution five times. The system is deemed suitable for use if the following criteria are met, in accordance with USP General Chapter <621> Chromatography:[7]

  • Tailing Factor (Asymmetry Factor): Not more than 2.0 for the this compound peak.

  • Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%.

  • Theoretical Plates (N): Greater than 2000.

Analysis and Calculation:

Inject the sample solution and calculate the purity by the area normalization method:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Results Prep_Standard Prepare Reference Standard (0.1 mg/mL) System_Suitability System Suitability Test (5 injections of standard) Prep_Standard->System_Suitability Prep_Sample Prepare Sample (0.1 mg/mL) Sample_Analysis Inject Sample Solution Prep_Sample->Sample_Analysis Check_SST Verify SST Criteria (Tailing, RSD, N) System_Suitability->Check_SST Calculate_Purity Calculate Purity (Area % Method) Sample_Analysis->Calculate_Purity Check_SST->System_Suitability If Failed Check_SST->Sample_Analysis If Passed Final_Report Generate Final Report Calculate_Purity->Final_Report

A Comparative Overview of Alternative Purity Assessment Methods

While HPLC is the gold standard, other techniques can provide an indication of purity. It is crucial to understand their capabilities and limitations.

MethodPrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a stationary and mobile phase.High resolution, high sensitivity, quantitative, suitable for a wide range of compounds.Higher cost of instrumentation and consumables, requires skilled operators.
Melting Point The temperature range over which a solid turns into a liquid.Simple, inexpensive, rapid.Insensitive to small amounts of impurities, not specific, reference standard needed for comparison.
Thin-Layer Chromatography (TLC) Differential partitioning on a thin layer of adsorbent.Rapid, inexpensive, good for reaction monitoring.Primarily qualitative, lower resolution and sensitivity compared to HPLC, difficult to automate.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile compounds.Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.
Spectroscopic Methods (NMR, IR) Interaction of molecules with electromagnetic radiation.Provides structural information, can identify specific impurities if their structures are known.Generally not a primary method for purity determination unless using quantitative NMR (qNMR), which requires specialized techniques.
Melting Point Analysis: A Preliminary Check

A pure crystalline solid has a sharp, well-defined melting point. Impurities typically depress and broaden the melting point range. The reported melting point for this compound is in the range of 209-216 °C.[8] A significant deviation from this range can indicate the presence of impurities. However, this method lacks specificity and cannot quantify the level of impurities.

Thin-Layer Chromatography (TLC): A Quick Qualitative Look

TLC is an excellent tool for rapid, qualitative analysis, often used to monitor the progress of a chemical reaction.[1] By spotting the sample alongside a reference standard on a TLC plate and developing it in an appropriate solvent system, the presence of impurities can be visualized as separate spots. However, co-eluting impurities may go undetected, and quantification is generally not accurate.

Gas Chromatography (GC): A Method for Volatile Analytes

Gas chromatography is a powerful separation technique, but it is best suited for volatile and thermally stable compounds.[9] this compound, being a carboxylic acid, is non-volatile and would require a derivatization step to convert it into a more volatile ester before it can be analyzed by GC. This adds complexity to the sample preparation and can introduce potential errors.

Ensuring Trustworthiness: Method Validation Based on ICH Guidelines

For use in a regulated environment, the developed HPLC method must be validated to ensure it is fit for its intended purpose. The ICH Q2(R2) guideline provides a framework for this validation.[3][4][5][6]

Validation_Process cluster_validation ICH Q2(R2) Validation Parameters Specificity Specificity Linearity Linearity Range Range Accuracy Accuracy Precision Precision LOD Detection Limit LOQ Quantitation Limit Robustness Robustness Method Developed HPLC Method Method->Specificity Method->Linearity Method->Range Method->Accuracy Method->Precision Method->LOD Method->LOQ Method->Robustness

The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by spiking the sample with potential impurities (e.g., the starting material 1-chloro-2-methoxy-4-methylbenzene) and showing that they are well-separated from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a range of concentrations.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample of known purity or by spiking a sample with a known amount of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

For the critical task of assessing the purity of this compound, reversed-phase HPLC stands out as the superior analytical technique. Its high resolution, sensitivity, and quantitative accuracy provide a level of confidence that is unmatched by other methods like melting point analysis or TLC. While these simpler techniques can serve as preliminary checks, they lack the specificity and quantitative power required for rigorous quality control in a pharmaceutical or research setting. The detailed HPLC protocol provided in this guide, when properly validated according to ICH guidelines, offers a robust and reliable system for ensuring the quality and purity of this important chemical intermediate.

References

A Comparative Guide to the Mass Spectrometry of 4-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of small molecules are paramount. 4-Chloro-3-methoxybenzoic acid, a substituted aromatic carboxylic acid, serves as a valuable model compound for understanding the influence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on mass spectrometric behavior. This guide provides an in-depth comparison of its anticipated mass spectral characteristics with related compounds, supported by predicted data and established fragmentation principles. We will delve into the causality behind ionization and fragmentation, offering a robust framework for method development.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry (MS) is an indispensable tool for the analysis of compounds like this compound due to its high sensitivity, selectivity, and ability to provide structural information. When coupled with a separation technique like liquid chromatography (LC), LC-MS allows for the detection and quantification of the analyte in complex matrices, a common requirement in pharmaceutical and metabolic studies. Understanding the molecule's behavior in the mass spectrometer is critical for developing reliable analytical methods.

Predicting the Mass Spectrum of this compound

In the absence of a publicly available experimental mass spectrum for this compound, we can leverage computational tools to predict its fragmentation pattern. The following data was generated using a spectral prediction algorithm and serves as the basis for our analysis.

Table 1: Predicted Mass Spectral Data for this compound

Ionization ModePrecursor IonPredicted m/zMajor Predicted Fragment Ions (m/z)
Positive ESI[M+H]⁺187.01169.00, 141.00, 125.98
Negative ESI[M-H]⁻185.00140.99, 113.00

Comparative Analysis: Unraveling Substituent Effects

To understand the predicted fragmentation of this compound, it is instructive to compare it with the known mass spectra of its structural analogs: 4-chlorobenzoic acid and 3-methoxybenzoic acid.

Table 2: Comparison of Key Mass Spectral Features

CompoundMolecular WeightPrecursor Ion (m/z)Key Fragment Ions (m/z) & Neutral Losses
4-Chlorobenzoic Acid156.57[M-H]⁻: 154.99111.01 (Loss of CO₂)
3-Methoxybenzoic Acid152.15[M-H]⁻: 151.04136.02 (Loss of CH₃), 107.05 (Loss of COOH)
This compound186.59[M-H]⁻: 185.00 (Predicted)140.99 (Loss of COOH), 113.00 (Further fragmentation)

The fragmentation of benzoic acids in negative ion mode is often initiated by the loss of carbon dioxide (CO₂), a neutral loss of 44 Da.[1] However, the presence of other substituents can influence the fragmentation pathways.

Proposed Fragmentation Pathways

The following pathways are proposed based on established fragmentation mechanisms for carboxylic acids and related compounds.[2][3]

Negative Ion Mode (ESI⁻)

In negative electrospray ionization, this compound is expected to readily deprotonate to form the [M-H]⁻ ion at m/z 185.00. The primary fragmentation is anticipated to be the loss of the carboxyl group as CO₂.

G cluster_neg Negative Ion Fragmentation mol [M-H]⁻ m/z 185.00 frag1 [M-H-CO₂]⁻ m/z 141.00 mol->frag1 - CO₂ (44 Da) frag2 Further Fragmentation frag1->frag2

Caption: Proposed negative ion fragmentation of this compound.

Positive Ion Mode (ESI⁺)

In positive mode, the molecule will likely protonate to form [M+H]⁺ at m/z 187.01. Fragmentation in positive mode is often more complex. A primary loss is expected to be water (H₂O), followed by the loss of carbon monoxide (CO).

G cluster_pos Positive Ion Fragmentation mol [M+H]⁺ m/z 187.01 frag1 [M+H-H₂O]⁺ m/z 169.00 mol->frag1 - H₂O (18 Da) frag2 [M+H-H₂O-CO]⁺ m/z 141.00 frag1->frag2 - CO (28 Da) frag3 [M+H-H₂O-CO-CH₃]⁺ m/z 125.98 frag2->frag3 - CH₃ (15 Da)

Caption: Proposed positive ion fragmentation of this compound.

Experimental Protocol: A Self-Validating System

This section provides a detailed methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed to be self-validating by including quality control checks and system suitability tests.

Sample Preparation
  • Standard Solution Preparation : Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solutions : Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples : For analysis in biological matrices (e.g., plasma), a protein precipitation step is recommended. Add three parts of cold acetonitrile to one part of the sample, vortex, and centrifuge. The supernatant can then be diluted before injection.

Liquid Chromatography (LC)
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A : 0.1% formic acid in water. The addition of formic acid promotes protonation in positive ion mode and provides a source of protons for the mobile phase.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient :

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 5 µL.

Mass Spectrometry (MS)
  • Mass Spectrometer : A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

  • Ionization Source : Electrospray Ionization (ESI), operated in both positive and negative modes for initial method development.

  • ESI Source Parameters :

    • Spray Voltage : 3.5 kV (positive), -3.0 kV (negative).

    • Capillary Temperature : 320 °C.

    • Sheath Gas Flow Rate : 35 (arbitrary units).

    • Auxiliary Gas Flow Rate : 10 (arbitrary units).

  • Mass Analyzer Settings (for a triple quadrupole in Selected Reaction Monitoring - SRM mode) :

    • Negative Mode Transition : 185.0 → 141.0

    • Positive Mode Transition : 187.0 → 169.0

    • Collision Energy : Optimize between 10-30 eV to maximize the signal of the product ion.

G cluster_workflow Analytical Workflow Sample Sample Preparation (Standard or Matrix) LC LC Separation (C18 Column) Sample->LC MS MS Detection (ESI Source) LC->MS DA Data Analysis (Quantification) MS->DA

Caption: General experimental workflow for LC-MS/MS analysis.

Trustworthiness Through Validation

To ensure the trustworthiness of this analytical approach, a full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). This includes assessing linearity, accuracy, precision, selectivity, and stability. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Conclusion

This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound. By comparing its predicted fragmentation with that of related compounds, we gain valuable insights into the influence of its substituents. The detailed experimental protocol offers a robust starting point for the development of sensitive and selective analytical methods for this and similar molecules. As with any analytical endeavor, a thorough understanding of the underlying chemical principles is key to achieving reliable and reproducible results.

References

A Comparative Guide to the Synthesis of 4-Chloro-3-methoxybenzoic Acid: A Novel Approach vs. Traditional Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical synthesis, 4-Chloro-3-methoxybenzoic acid stands as a critical structural motif and versatile intermediate.[1] Its presence in biologically active molecules necessitates efficient, scalable, and reliable synthetic routes.[1][2] This guide provides an in-depth validation of a novel synthetic pathway for this compound, objectively comparing its performance against the established, traditional method of benzylic oxidation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a clear, data-driven comparison to assist researchers and process chemists in making informed decisions for their synthetic campaigns.

Section 1: The Established Route: Oxidation of 4-Chloro-3-methoxytoluene

The conventional and widely documented synthesis of this compound relies on the potent oxidizing power of potassium permanganate (KMnO₄) to convert the methyl group of 4-chloro-3-methoxytoluene into a carboxylic acid.[2]

1.1. Mechanistic Rationale

The oxidation of alkyl side-chains on an aromatic ring by KMnO₄ is a classic transformation in organic chemistry.[3] The reaction is understood to proceed via a radical mechanism where a hydrogen atom is abstracted from the benzylic position, which is particularly susceptible due to the resonance stabilization of the resulting benzylic radical.[4] This initiates a series of oxidative steps, ultimately cleaving the C-H bonds of the methyl group and forming the carboxylate, which is then protonated to the carboxylic acid during acidic workup.

The choice of KMnO₄ is historical and based on its strength as an oxidant and its low cost. However, this strength comes with drawbacks, including the need for harsh reaction conditions (high heat and long reaction times) and the generation of a significant amount of manganese dioxide (MnO₂) waste, which complicates product isolation and poses environmental challenges.[5]

Section 2: A Novel Synthetic Route: Regioselective Chlorination of 3-Methoxybenzoic Acid

To address the limitations of the traditional method, we present a more contemporary two-step approach. This novel route prioritizes milder conditions, higher atom economy, and a more favorable environmental and safety profile. The proposed synthesis begins with the commercially available 3-methoxybenzoic acid, followed by a regioselective chlorination.

2.1. Mechanistic Rationale

This strategy leverages the principles of electrophilic aromatic substitution. The starting material, 3-methoxybenzoic acid, contains two directing groups: a methoxy group (-OCH₃) and a carboxylic acid group (-COOH).

  • Activating & Directing Group: The methoxy group is a powerful activating, ortho-, para- director due to its ability to donate electron density to the ring via resonance.

  • Deactivating & Directing Group: The carboxylic acid group is a deactivating, meta- director.

When subjected to an electrophilic chlorinating agent, the position of substitution is determined by the dominant directing group. The strongly activating -OCH₃ group directs the incoming electrophile (Cl⁺) to the positions ortho and para to it. The position para to the methoxy group (C4) is the most sterically accessible and electronically favored, leading to the desired 4-chloro isomer as the major product.

For this key transformation, we propose the use of N-Chlorosuccinimide (NCS), a mild and easy-to-handle chlorinating agent.[6][7] Unlike chlorine gas, NCS is a solid, making it safer for laboratory and potential scale-up operations.[8] The reaction can be effectively catalyzed under acidic conditions to enhance the electrophilicity of the chlorine.[9]

Section 3: Head-to-Head Performance Comparison

An objective evaluation requires a direct comparison of key performance metrics between the traditional and novel synthetic routes. The following table summarizes the critical parameters.

ParameterTraditional Route (KMnO₄ Oxidation)Novel Route (NCS Chlorination)Analysis & Justification
Starting Material 4-Chloro-3-methoxytoluene3-Methoxybenzoic AcidBoth are commercially available. The novel route offers flexibility in precursor selection, which can be advantageous based on market price and availability.
Primary Reagent(s) Potassium Permanganate (KMnO₄)N-Chlorosuccinimide (NCS)Advantage: Novel Route. NCS is a solid, non-explosive reagent that is safer to handle than the powerful oxidant KMnO₄. It also avoids the generation of heavy metal waste.[6][8]
Reaction Conditions Aqueous solution, reflux (100°C), 17 hours[2]DMF solution, 70°C, 3-4 hours (projected)[10]Advantage: Novel Route. The proposed route operates at a lower temperature and for a significantly shorter duration, leading to energy savings and increased throughput.
Documented/Projected Yield 58%[2]>85% (projected)Advantage: Novel Route. The reported yield for the KMnO₄ method is moderate.[2] Similar NCS chlorination reactions on activated rings report high yields (e.g., 88% for a related intermediate).[10]
Work-up & Purification Filtration of MnO₂ sludge, ether wash, acidification, filtration.[2]Precipitation in ice water, filtration.[10]Advantage: Novel Route. The KMnO₄ route requires the removal of a large volume of solid MnO₂. The NCS work-up is a simpler precipitation and filtration process, reducing solvent usage and processing time.
Environmental Impact High. Generates significant MnO₂ waste.Low. Succinimide is the primary byproduct, which is more benign.Advantage: Novel Route. The elimination of manganese waste makes this a greener alternative.

Section 4: Detailed Experimental Protocols

To ensure the reproducibility and validation of this comparison, detailed, step-by-step methodologies are provided below.

Protocol 1: Traditional Synthesis via KMnO₄ Oxidation

This protocol is based on the procedure reported by ChemicalBook.[2]

Materials:

  • Crude 1-chloro-2-methoxy-4-methylbenzene (7.8 g, 50 mmol)

  • Potassium permanganate (KMnO₄) (19.8 g, 125 mmol)

  • Deionized water

  • Diethyl ether

  • Concentrated hydrochloric acid (HCl)

  • Diatomaceous earth

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add crude 1-chloro-2-methoxy-4-methylbenzene (7.8 g) and an aqueous solution of KMnO₄ (19.8 g in 300 mL of water).

  • Heat the reaction mixture to reflux and stir vigorously for 17 hours. The purple color of the permanganate will dissipate and a brown MnO₂ precipitate will form.

  • After completion, cool the mixture and filter through a pad of diatomaceous earth to remove the MnO₂. Wash the filter cake with hot water (200 mL).

  • Transfer the clarified filtrate to a separatory funnel and wash with diethyl ether (2 x 150 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH < 2 with concentrated HCl.

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry to afford pure white this compound. (Reported yield: 5.36 g, 58%).

Protocol 2: Novel Synthesis via Regioselective NCS Chlorination

This proposed protocol is adapted from a similar transformation reported in patent CN105237422A.[10]

Materials:

  • 3-Methoxybenzoic acid (7.6 g, 50 mmol)

  • N-Chlorosuccinimide (NCS) (7.0 g, 52.5 mmol, 1.05 eq)

  • Dimethylformamide (DMF)

  • Deionized water (ice-cold)

Procedure:

  • In a round-bottom flask, dissolve 3-methoxybenzoic acid (7.6 g) in DMF (100 mL).

  • Add N-Chlorosuccinimide (7.0 g) to the solution.

  • Heat the reaction mixture to 70°C and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice water (500 mL) while stirring. A white solid will precipitate.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove residual DMF and succinimide.

  • Dry the product under vacuum to yield this compound. (Projected yield: >85%).

Section 5: Visualizing the Synthetic Pathways

To provide a clear visual summary of the transformations, the following diagrams illustrate the reaction workflows.

Traditional_Route start 4-Chloro-3-methoxytoluene reagent + KMnO4, H2O Reflux, 17h start->reagent Oxidation product This compound (58% Yield) reagent->product waste MnO2 Waste reagent->waste

Caption: Workflow for the traditional oxidation route.

Novel_Route start 3-Methoxybenzoic Acid reagent + N-Chlorosuccinimide (NCS) DMF, 70°C, 3-4h start->reagent Chlorination product This compound (>85% Projected Yield) reagent->product byproduct Succinimide Byproduct reagent->byproduct

Caption: Workflow for the novel chlorination route.

Comparison_Logic cluster_routes Synthetic Routes cluster_comparison Performance Metrics topic Synthesis of This compound route1 Traditional Route (KMnO4 Oxidation) topic->route1 route2 Novel Route (NCS Chlorination) topic->route2 metrics Yield Reaction Time Safety Environmental Impact Work-up route1->metrics route2->metrics conclusion Conclusion: Novel Route is Superior metrics->conclusion

Caption: Logical workflow for the comparative analysis.

Conclusion and Outlook

Based on this comprehensive analysis, the novel synthetic route utilizing regioselective chlorination of 3-methoxybenzoic acid with NCS presents a significant improvement over the traditional potassium permanganate oxidation method. The key advantages—milder reaction conditions, dramatically reduced reaction time, higher projected yield, improved safety profile, and a significantly lower environmental impact—make it a compelling alternative for both laboratory research and industrial-scale production.

While the traditional method is functionally established, its drawbacks in terms of efficiency and waste generation are substantial. The novel approach aligns with the modern principles of green chemistry, offering a more sustainable and economically favorable process. Further optimization of the chlorination reaction conditions could potentially increase the yield and purity even further, solidifying its position as the preferred method for the synthesis of this compound.

References

comparing the reactivity of 4-Chloro-3-methoxybenzoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how substituents on an aromatic ring influence reactivity is fundamental to efficient synthesis design and the prediction of molecular behavior. This guide provides an in-depth comparative analysis of the reactivity of 4-Chloro-3-methoxybenzoic acid against structurally similar compounds, namely benzoic acid, 4-chlorobenzoic acid, and 3-methoxybenzoic acid. By examining the electronic and steric effects of the chloro and methoxy groups, we will dissect the reactivity of these compounds in key chemical transformations, supported by theoretical principles and experimental data.

Introduction: The Interplay of Inductive and Resonance Effects

The reactivity of a substituted benzoic acid is primarily governed by the electronic properties of its substituents and their position on the aromatic ring. These effects are broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons). The chloro group is moderately deactivating, exerting an electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating resonance effect (+R).[1] Conversely, the methoxy group is a powerful activating group, exhibiting a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R).[1]

In this compound, these substituents are strategically positioned to exert a combined influence on the molecule's two primary reactive centers: the carboxylic acid group and the aromatic ring itself. This guide will explore how this unique substitution pattern modulates reactivity in comparison to its parent and mono-substituted analogs.

Acidity and the Carboxyl Group: A Quantitative Comparison

The acidity of a benzoic acid, quantified by its pKa value, is a direct measure of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the negative charge of the carboxylate, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups destabilize the anion and decrease acidity (increasing the pKa).[2]

To quantify these effects, the Hammett equation provides a powerful tool:

log(K/K₀) = σρ

Where K is the acid dissociation constant of the substituted benzoic acid, K₀ is that of benzoic acid, ρ is the reaction constant (defined as 1 for benzoic acid ionization), and σ is the substituent constant.[3] The σ value encapsulates the total electronic effect of a substituent. For polysubstituted rings, the overall σ value can be approximated by the sum of the individual substituent constants (σ_total ≈ Σσᵢ), although this additivity has its limitations.[2][4]

CompoundSubstituentspKaHammett Constant (σ)
Benzoic Acid-H4.20[5][6]0
4-Chlorobenzoic Acid4-Cl3.98[7][8]σₚ-Cl = +0.23[9]
3-Methoxybenzoic Acid3-OCH₃~4.08 (literature estimates vary)σₘ-OCH₃ = +0.12[9]
This compound 4-Cl, 3-OCH₃ ~3.85 (Estimated) σ_total ≈ σₚ-Cl + σₘ-OCH₃ = +0.35

Note: The pKa for this compound is estimated based on the additive effect of the Hammett constants. Experimental determination is recommended for precise validation.

The data clearly indicates that both 4-chlorobenzoic acid and 3-methoxybenzoic acid are more acidic than benzoic acid, consistent with the net electron-withdrawing nature of a para-chloro substituent and a meta-methoxy substituent. Based on the additivity principle of Hammett constants, this compound is predicted to be the most acidic of the compounds compared, due to the combined electron-withdrawing effects of both substituents at their respective positions.

Reactivity at the Carboxyl Group: Esterification and Amide Bond Formation

The reactivity of the carboxyl group towards nucleophilic attack, as in esterification and amide bond formation, is enhanced by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon.

Fischer Esterification

Fischer esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a classic example. The rate of this reaction is sensitive to the electronic environment of the carbonyl group.

Fischer_Esterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Deprotonation RCOOH R-COOH Protonated_Acid R-C(OH)₂⁺ RCOOH->Protonated_Acid + H⁺ H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH ROH R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ H2O H₂O

Caption: Mechanism of Fischer Esterification.

Based on the electronic effects discussed, the expected order of reactivity for Fischer esterification is:

This compound > 4-Chlorobenzoic Acid > 3-Methoxybenzoic Acid > Benzoic Acid

The combined electron-withdrawing nature of the substituents in this compound renders its carbonyl carbon the most electrophilic, thus predicting the fastest reaction rate under identical conditions.

Amide Bond Formation

The synthesis of amides from carboxylic acids and amines typically requires the activation of the carboxylic acid, for instance, by conversion to an acyl chloride or through the use of coupling agents like dicyclohexylcarbodiimide (DCC).[6][10] The initial activation step, such as the formation of an acyl chloride with thionyl chloride (SOCl₂), is mechanistically similar to esterification in its dependence on the electrophilicity of the carbonyl carbon.

Amide_Formation_Workflow cluster_0 Activation cluster_1 Coupling cluster_2 Alternative with Coupling Agent Carboxylic_Acid Substituted Benzoic Acid Acyl_Chloride Acyl Chloride Carboxylic_Acid->Acyl_Chloride + SOCl₂ Carboxylic_Acid2 Substituted Benzoic Acid SOCl2 SOCl₂ Amide Amide Acyl_Chloride->Amide + R₂NH Amine R₂NH Amide2 Amide Carboxylic_Acid2->Amide2 + DCC Amine2 R₂NH Amine2->Amide2 + DCC DCC DCC

Caption: General workflows for amide bond formation.

Consequently, the ease of forming the activated intermediate and the subsequent reaction with an amine is expected to follow the same reactivity trend as observed in esterification.

Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The presence of a halogen on the aromatic ring opens up the possibility of nucleophilic aromatic substitution (SNAr). This reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom).[11] These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[11]

For this compound, the carboxylic acid group is a deactivating, meta-directing group for electrophilic substitution, but it is electron-withdrawing and can activate the ring towards nucleophilic attack. The carboxylic acid is para to the chlorine atom, a favorable position for stabilizing the Meisenheimer complex through resonance. The methoxy group, being electron-donating by resonance, is generally unfavorable for SNAr. However, its position meta to the chlorine atom means its resonance effect does not directly destabilize the intermediate.

Experimental Protocols

Protocol: Comparative Fischer Esterification

Objective: To compare the relative rates of esterification of benzoic acid, 4-chlorobenzoic acid, 3-methoxybenzoic acid, and this compound with methanol.

Methodology:

  • To four separate, identical round-bottom flasks, add equimolar amounts (e.g., 10 mmol) of each of the four benzoic acid derivatives.

  • To each flask, add 25 mL of methanol.

  • Carefully add a catalytic amount (e.g., 0.5 mL) of concentrated sulfuric acid to each flask while swirling.[7][12]

  • Attach reflux condensers to each flask and heat the mixtures to a gentle reflux in a constant temperature heating mantle or oil bath.

  • At regular time intervals (e.g., 15, 30, 45, and 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., dichloromethane) and washing with a saturated sodium bicarbonate solution.

  • Analyze the organic layer of each quenched aliquot by Gas Chromatography (GC) to determine the ratio of the starting carboxylic acid to the methyl ester product.

  • Plot the percentage conversion to the ester versus time for each of the four compounds to compare their reaction rates.

Protocol: Synthesis of N-Benzylamides via Acyl Chloride

Objective: To synthesize and compare the yields of the N-benzylamides of the four benzoic acid derivatives.

Methodology:

Part A: Acyl Chloride Formation [13][14]

  • In four separate, dry round-bottom flasks equipped with reflux condensers and drying tubes, place equimolar amounts (e.g., 10 mmol) of each benzoic acid derivative.

  • Under a fume hood, add an excess of thionyl chloride (e.g., 3 equivalents, ~2.2 mL) and a catalytic drop of dimethylformamide (DMF) to each flask.

  • Gently reflux the mixtures for 1-2 hours, or until the evolution of gas ceases.

  • Allow the flasks to cool and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chlorides can be used directly in the next step.

Part B: Amidation [13]

  • In four separate flasks, dissolve the crude acyl chloride from Part A in an anhydrous aprotic solvent (e.g., 20 mL of dichloromethane).

  • In separate beakers, prepare solutions of benzylamine (1.1 equivalents, ~12 mmol) and a non-nucleophilic base such as triethylamine (1.2 equivalents, ~13 mmol) in the same solvent.

  • Cool the acyl chloride solutions in an ice bath.

  • Add the benzylamine/triethylamine solutions dropwise to the corresponding cooled acyl chloride solutions with vigorous stirring.

  • After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for an additional 1-2 hours.

  • Quench each reaction by adding water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amides by recrystallization and determine the isolated yields for comparison.

Conclusion

The reactivity of this compound is a fascinating case study in the combined influence of multiple substituents on an aromatic system. Our analysis, grounded in the principles of physical organic chemistry and the Hammett relationship, predicts a heightened reactivity of its carboxyl group in reactions such as esterification and amide bond formation compared to benzoic acid, 4-chlorobenzoic acid, and 3-methoxybenzoic acid. This is attributed to the synergistic electron-withdrawing effects of the para-chloro and meta-methoxy substituents, which enhance the electrophilicity of the carbonyl carbon.

In the context of nucleophilic aromatic substitution, the para-carboxyl group activates the ring, suggesting a reactivity that is at least comparable to, and potentially slightly greater than, that of 4-chlorobenzoic acid. This guide provides a robust theoretical framework and actionable experimental protocols for researchers to empirically validate these predictions and leverage the unique reactivity profile of this compound in their synthetic endeavors.

References

A Researcher's Guide to Differentiating Methoxybenzoic Acid Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a foundational requirement for robust and reproducible results. The methoxybenzoic acid isomers—2-methoxybenzoic acid (ortho), 3-methoxybenzoic acid (meta), and 4-methoxybenzoic acid (para)—serve as a quintessential example of how subtle changes in molecular structure can manifest as distinct and identifiable spectroscopic signatures. While sharing the same molecular formula (C₈H₈O₃) and molecular weight (152.15 g/mol ), the positional variance of the methoxy group on the benzoic acid ring creates unique electronic environments that are readily interrogated by various spectroscopic techniques.[1]

This guide provides an in-depth, comparative analysis of the infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and ultraviolet-visible (UV-Vis) spectra of these three isomers. Beyond presenting raw data, this document elucidates the causal relationships between molecular structure and spectral output, offering field-proven insights to aid in the unambiguous identification of these compounds.

The Structural Isomers

The core structural framework consists of a benzoic acid backbone with a methoxy group (-OCH₃) substituent. The point of differentiation lies in the position of this methoxy group relative to the carboxylic acid group (-COOH) on the benzene ring.

Caption: Chemical structures of the ortho, meta, and para isomers of methoxybenzoic acid.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The absorption of infrared radiation excites specific vibrational modes (stretching, bending), and the frequencies of these absorptions are characteristic of the bonds present. For the methoxybenzoic acid isomers, key diagnostic peaks arise from the O-H of the carboxylic acid, the C=O of the carbonyl group, and the C-O stretches of the ether and carboxylic acid.

The most telling differences often appear in the "fingerprint region" (below 1500 cm⁻¹), where complex vibrations related to the entire molecular skeleton occur. The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, providing clear clues to the isomeric form.

Comparative IR Data
Vibrational Mode2-Methoxybenzoic Acid (cm⁻¹)3-Methoxybenzoic Acid (cm⁻¹)4-Methoxybenzoic Acid (cm⁻¹)Key Observations
O-H Stretch (Carboxylic Acid) ~2500-3300 (broad)~2500-3300 (broad)~2500-3300 (broad)A very broad absorption characteristic of the hydrogen-bonded dimer of carboxylic acids.[2]
C=O Stretch (Carboxylic Acid) ~1680-1720 (strong, sharp)~1680-1720 (strong, sharp)~1680-1720 (strong, sharp)Strong, sharp absorption typical for a carbonyl group.[2]
Aromatic C-H Stretch ~3000-3100~3000-3100~3000-3100Peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.[2]
C-O Stretch (Ether) ~1200-1300~1200-1300~1200-1300Indicates the presence of the methoxy group's C-O bond.[2]
Aromatic C-H Bending (Out-of-Plane) ~750 (strong)Multiple peaks in the 700-900 range~840 (strong)The position of these strong absorptions is highly indicative of the substitution pattern on the benzene ring.

Causality Behind Experimental Observations:

  • The broadness of the O-H stretch is a direct result of extensive hydrogen bonding between carboxylic acid molecules, which creates a continuum of vibrational energy levels.

  • The position of the out-of-plane C-H bending bands is a reliable indicator of substitution patterns on a benzene ring. For instance, ortho-disubstituted rings typically show a strong band around 750 cm⁻¹, while para-disubstituted rings exhibit a strong band in the 800-850 cm⁻¹ region. The meta isomer presents a more complex pattern in this region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, making NMR an unparalleled tool for isomer differentiation.

¹H NMR Spectroscopy

In the ¹H NMR spectra of methoxybenzoic acid isomers, the key signals to analyze are the carboxylic acid proton, the methoxy protons, and the aromatic protons.

  • Carboxylic Acid Proton (-COOH): This proton typically appears as a broad singlet at a very downfield chemical shift (δ 10-13 ppm) due to deshielding and hydrogen bonding. Its position can be solvent-dependent, and it may be absent if deuterium exchange occurs with a protic solvent like D₂O.[1]

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet, typically in the range of δ 3.7-3.9 ppm.[1][2]

  • Aromatic Protons (Ar-H): This region (δ 6.8-8.2 ppm) is the most informative for distinguishing the isomers. The chemical shifts and, crucially, the splitting patterns (multiplicity) of these protons are dictated by their position relative to the electron-withdrawing carboxylic acid group and the electron-donating methoxy group.

Comparative ¹H NMR Data (in CDCl₃ or DMSO-d₆)
Proton Assignment2-Methoxybenzoic Acid (δ, ppm)3-Methoxybenzoic Acid (δ, ppm)4-Methoxybenzoic Acid (δ, ppm)
-COOH ~10.5-13.0 (broad s, 1H)~11.0-13.0 (broad s, 1H)~12.7 (broad s, 1H in DMSO-d₆)[1]
-OCH₃ ~3.9 (s, 3H)~3.8 (s, 3H)~3.8 (s, 3H)[1]
Aromatic H ~6.9-8.1 (m, 4H)~7.1-7.7 (m, 4H)~7.0 (d, 2H), ~7.9 (d, 2H)[1]

Expert Insights on ¹H NMR:

  • 2-Methoxybenzoic Acid: The aromatic region will show a complex multiplet for the four adjacent protons.

  • 3-Methoxybenzoic Acid: The aromatic region will also be a complex multiplet, but with a different pattern compared to the ortho isomer due to the different coupling relationships.

  • 4-Methoxybenzoic Acid: This isomer presents the most simplified and diagnostic aromatic region. Due to the molecule's symmetry, the two protons adjacent to the methoxy group are chemically equivalent, as are the two protons adjacent to the carboxylic acid group. This results in two distinct doublets, a classic AA'BB' system, which is a hallmark of para-substitution.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Key signals include the carboxyl carbon, the methoxy carbon, and the aromatic carbons.

Comparative ¹³C NMR Data
Carbon Assignment2-Methoxybenzoic Acid (δ, ppm)3-Methoxybenzoic Acid (δ, ppm)4-Methoxybenzoic Acid (δ, ppm)
-COOH ~165-175~165-175~165-175
-OCH₃ ~55-57~55-57~55-57
Aromatic C-OCH₃ ~158~159~163
Aromatic C-COOH ~121~132~123
Other Aromatic C ~112, 120, 132, 134~114, 120, 122, 129~114, 131

Interpreting ¹³C NMR Causality:

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The methoxy group is electron-donating through resonance, shielding the ortho and para carbons (upfield shift). The carboxylic acid group is electron-withdrawing, deshielding the ipso-carbon (the carbon it's attached to) and other carbons in the ring. The interplay of these effects results in a unique set of chemical shifts for each isomer. For instance, the high-field shift of the C-OCH₃ in the para isomer (~163 ppm) reflects the strong resonance donation of the methoxy group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state.[3] In aromatic compounds like the methoxybenzoic acids, the primary electronic transitions observed are π → π* transitions associated with the benzene ring. The position of the absorption maximum (λ_max) is sensitive to the substituents on the ring.

  • Auxochromes and Chromophores: The benzene ring is the primary chromophore (light-absorbing part). The -COOH and -OCH₃ groups act as auxochromes, modifying the absorption characteristics of the chromophore.

  • Solvent Effects: The polarity of the solvent can influence the λ_max values, so it is crucial to use the same solvent for comparative analysis.

Comparative UV-Vis Data (in Ethanol or Methanol)
Isomerλ_max (nm)Key Observations and Rationale
2-Methoxybenzoic Acid ~296, ~235The ortho-isomer may exhibit steric hindrance between the bulky methoxy and carboxylic acid groups, potentially disrupting coplanarity and affecting the electronic transitions.
3-Methoxybenzoic Acid ~292, ~240In the meta position, the methoxy group's electron-donating resonance effect does not extend to the carboxylic acid group. Its influence is primarily inductive.
4-Methoxybenzoic Acid ~255The para-isomer allows for maximum resonance interaction (conjugation) between the electron-donating methoxy group and the electron-withdrawing carboxylic acid group, which typically results in a bathochromic (red) shift compared to unsubstituted benzoic acid.[4]

Causality of UV-Vis Spectra:

The extent of conjugation in the aromatic system directly impacts the energy of the π → π* transitions. In the para isomer, the direct conjugation between the electron-donating methoxy group and the electron-withdrawing carboxylic acid group lowers the energy gap between the HOMO and LUMO, resulting in absorption at a longer wavelength. In the meta isomer, this direct conjugation is not possible, leading to a spectrum more similar to that of a simply substituted benzene ring. The ortho isomer's spectrum can be complicated by steric effects that may force one of the substituents out of the plane of the ring, disrupting conjugation.

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness of the spectroscopic data, it is imperative to follow standardized and validated experimental protocols.

I. Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)

This protocol is suitable for acquiring high-quality IR spectra of solid samples like the methoxybenzoic acid isomers.

IR_Workflow A 1. Sample Preparation B 2. Film Casting A->B Dissolve ~50mg in a volatile solvent (e.g., acetone) C 3. Background Scan B->C Apply a drop to a salt plate (NaCl or KBr) and let solvent evaporate D 4. Sample Scan C->D Place clean salt plate in spectrometer and acquire background spectrum E 5. Data Processing D->E Place sample-coated plate in spectrometer and acquire sample spectrum F F E->F Perform baseline correction and peak labeling

Caption: Experimental workflow for IR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Place approximately 50 mg of the methoxybenzoic acid isomer into a small vial. Add a few drops of a volatile solvent like acetone or methylene chloride to completely dissolve the solid.[5]

  • Film Casting: Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.[5]

  • Background Spectrum: Ensure the spectrometer's sample chamber is empty. Run a background scan to acquire a spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Place the salt plate with the sample film into the spectrometer's sample holder. Acquire the IR spectrum. The scan range should typically be 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected. Identify and label the key peaks corresponding to the functional groups.

Trustworthiness Check: The quality of the spectrum is self-validating. If peaks are too intense (flat-topped), the film is too thick; clean the plate and prepare a more dilute solution.[5] If peaks are too weak, the film is too thin; add another drop of the solution to the plate and re-measure.[5]

II. NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol outlines the standard procedure for preparing and running NMR samples of small organic molecules.

NMR_Workflow A 1. Sample Weighing B 2. Dissolution A->B Weigh 5-10 mg for ¹H (20-50 mg for ¹³C) C 3. Transfer & Filtration B->C Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) D 4. Spectrometer Setup C->D Filter through a pipette with glass wool into a clean NMR tube E 5. Data Acquisition D->E Insert tube, lock, tune, and shim the spectrometer F F E->F Acquire ¹H and ¹³C spectra

Caption: Experimental workflow for NMR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5-10 mg of the methoxybenzoic acid isomer for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a small vial.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7] Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.

  • Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[8][9]

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent, and the magnetic field will be "shimmed" to optimize its homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum. A sufficient number of scans should be taken to achieve a good signal-to-noise ratio. Following this, set up and run the ¹³C NMR experiment, which will require a significantly longer acquisition time.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

III. UV-Vis Spectroscopy Protocol

This protocol describes the standard method for obtaining a UV-Vis absorption spectrum of a compound in solution.

Step-by-Step Methodology:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or methanol are common choices for methoxybenzoic acids. The solvent should not absorb significantly in the wavelength range of interest (typically 200-400 nm).

  • Sample Preparation: Prepare a dilute stock solution of the methoxybenzoic acid isomer in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 absorbance units.

  • Spectrometer Warm-up: Turn on the UV-Vis spectrometer and allow the lamps (deuterium and tungsten) to warm up for at least 20 minutes to ensure a stable output.[10]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent. This is the "blank." Place it in the spectrometer and perform a baseline correction, which subtracts the absorbance of the solvent and the cuvette itself.[3]

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrometer and acquire the absorption spectrum over the desired wavelength range.[10]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The ortho, meta, and para isomers of methoxybenzoic acid, while structurally similar, are clearly distinguishable through a combination of IR, NMR, and UV-Vis spectroscopy. ¹H NMR spectroscopy is often the most definitive technique, with the splitting pattern of the aromatic protons in the para isomer providing a particularly unambiguous signature. IR spectroscopy offers crucial confirmatory data, especially through the C-H out-of-plane bending vibrations in the fingerprint region. UV-Vis spectroscopy, while more subtle, reflects the differences in electronic conjugation between the isomers. By understanding the fundamental principles behind these spectroscopic techniques and adhering to rigorous experimental protocols, researchers can confidently identify and differentiate these isomers, ensuring the integrity and accuracy of their scientific work.

References

A Comparative Guide to the Structural Confirmation of 4-Chloro-3-methoxybenzoic Acid using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the confirmation of the molecular structure of 4-Chloro-3-methoxybenzoic acid utilizing Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison of the compound's spectral features against theoretical values and closely related analogues. By examining the experimental data, we will elucidate the characteristic vibrational modes of the functional groups present, providing a robust methodology for structural verification.

The Rationale for Spectroscopic Verification

In the synthesis and development of novel chemical entities, unequivocal structural confirmation is paramount. This compound, a substituted aromatic carboxylic acid, possesses several key functional groups whose vibrational characteristics can be probed effectively with FT-IR spectroscopy. The presence and position of the carboxylic acid, methoxy, and chloro substituents on the benzene ring create a unique infrared "fingerprint." This guide will walk through the interpretation of this fingerprint, comparing it with the spectra of 4-chlorobenzoic acid and 3-methoxybenzoic acid to highlight the influence of each substituent on the vibrational spectrum.

Comparative FT-IR Spectral Analysis

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent functional groups. A comparison with related molecules allows for a definitive assignment of these bands.

Functional GroupVibrational ModeExpected Range (cm⁻¹)This compound (Observed)4-Chlorobenzoic Acid (Observed)3-Methoxybenzoic Acid (Observed)
Carboxylic AcidO-H stretch3300-2500 (broad)Broad absorption centered around 3000 cm⁻¹Broad absorption centered around 3000 cm⁻¹Broad absorption centered around 3000 cm⁻¹
Aromatic RingC-H stretch3100-3000~3080 cm⁻¹~3090 cm⁻¹~3070 cm⁻¹
Methyl GroupC-H stretch3000-2850~2950 cm⁻¹, ~2850 cm⁻¹N/A~2960 cm⁻¹, ~2840 cm⁻¹
Carboxylic AcidC=O stretch1760-1690~1700 cm⁻¹~1685 cm⁻¹~1695 cm⁻¹
Aromatic RingC=C stretch1600-1475~1590, 1480, 1430 cm⁻¹~1595, 1490, 1420 cm⁻¹~1585, 1495, 1440 cm⁻¹
Carboxylic AcidC-O stretch1320-1210~1290 cm⁻¹~1295 cm⁻¹~1285 cm⁻¹
Aryl EtherC-O stretch (asym)1275-1200~1250 cm⁻¹N/A~1245 cm⁻¹
Aryl EtherC-O stretch (sym)1075-1020~1040 cm⁻¹N/A~1035 cm⁻¹
Carboxylic AcidO-H bend950-910~920 cm⁻¹~925 cm⁻¹~915 cm⁻¹
Aromatic RingC-H oop bend900-675~880, 810 cm⁻¹~850, 760 cm⁻¹~870, 750 cm⁻¹
Carbon-HalogenC-Cl stretch850-550~780 cm⁻¹~760 cm⁻¹N/A

Note: Observed peak positions are approximate and can vary slightly based on the sample preparation and instrument.

Analysis of Key Spectral Regions:
  • O-H Stretching of the Carboxylic Acid: A very broad and strong absorption band is observed in the region of 3300-2500 cm⁻¹ for all three compounds.[1][2] This is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[1][2] The extensive hydrogen bonding is responsible for the significant broadening of this peak.

  • C-H Stretching: The aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹.[3] For this compound and 3-methoxybenzoic acid, the aliphatic C-H stretching of the methoxy group is visible as sharp peaks below 3000 cm⁻¹.

  • Carbonyl (C=O) Stretching: The C=O stretching of the carboxylic acid is a very strong and sharp absorption. In this compound, it appears around 1700 cm⁻¹. The position of this band is sensitive to electronic effects. Conjugation with the aromatic ring lowers the frequency compared to a saturated carboxylic acid.

  • Aromatic C=C Stretching: Multiple bands in the 1600-1475 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[3] The substitution pattern on the ring influences the exact position and intensity of these bands.

  • C-O Stretching: Two distinct C-O stretching bands are identifiable. The one associated with the carboxylic acid group is found around 1290 cm⁻¹.[2] The aryl ether C-O stretching from the methoxy group gives rise to a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[4] The presence of these two distinct ether bands is a strong indicator of the methoxy substituent.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of complex vibrations, including C-H in-plane and out-of-plane bending, and C-C bending modes. The out-of-plane (oop) C-H bending bands between 900-675 cm⁻¹ are particularly useful for confirming the substitution pattern of the aromatic ring.[3] The C-Cl stretching vibration is expected in the 850-550 cm⁻¹ range and is observed around 780 cm⁻¹ in this compound and 4-chlorobenzoic acid, providing clear evidence for the chloro substituent.[5]

Experimental Protocols

To ensure the acquisition of high-quality and reproducible FT-IR data, the following experimental protocols are recommended.

Sample Preparation: KBr Pellet Method

This is a traditional and reliable method for analyzing solid samples.

  • Grinding: In a dry agate mortar, grind a small amount (1-2 mg) of the this compound sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

  • Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Sample Preparation: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.[6][7]

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Perform a background scan with the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the FT-IR spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the confirmation of the this compound structure using FT-IR.

workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Spectral Interpretation cluster_conclusion Conclusion KBr KBr Pellet Spectrometer Acquire Spectrum KBr->Spectrometer ATR ATR ATR->Spectrometer Identify Identify Functional Groups Spectrometer->Identify Compare Compare with Analogues Identify->Compare Fingerprint Analyze Fingerprint Region Compare->Fingerprint Confirm Confirm Structure Fingerprint->Confirm

Caption: Workflow for FT-IR based structural confirmation.

Conclusion

The FT-IR spectrum of this compound provides a detailed and unique fingerprint that allows for its unequivocal structural confirmation. By systematically analyzing the characteristic absorption bands of the carboxylic acid, aromatic ring, methoxy, and chloro functional groups, and by comparing the spectrum with those of its close analogues, a high degree of confidence in the molecular structure can be achieved. The methodologies presented in this guide offer a robust framework for the reliable application of FT-IR spectroscopy in chemical synthesis and analysis.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-3-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds. Our goal is to provide value beyond the product itself, building deep trust by being a preferred source for laboratory safety and chemical handling information. This document is structured to deliver in-depth technical guidance, ensuring scientific integrity and adherence to best practices.

Hazard Identification and Immediate Safety Considerations

This compound is a halogenated aromatic carboxylic acid. Before any handling or disposal, it is crucial to understand its inherent hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Acute Toxicity, Oral (Category 3) : Toxic if swallowed.[1][2]

  • Hazardous to the aquatic environment, acute hazard (Category 1) : Very toxic to aquatic life.[1][2]

These classifications dictate that this compound must be handled as hazardous waste. Improper disposal can lead to significant environmental contamination and pose a serious risk to human health.[3]

Personal Protective Equipment (PPE) is non-negotiable. When handling this compound, the following PPE must be worn:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection : A lab coat or chemical-resistant apron.

  • Respiratory Protection : In case of dust formation, a NIOSH-approved N95 or higher-rated respirator should be used.

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Due to its chlorinated nature, this compound waste must be kept separate from non-halogenated chemical waste.[3][4][5]

Why is this separation critical?

  • Disposal Method : Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[6][7] Mixing them with non-halogenated waste complicates the disposal process and increases costs.[8][9]

  • Recycling and Recovery : Non-halogenated solvents can often be recycled or recovered. Contamination with halogenated compounds makes this impossible.[8]

Actionable Steps for Segregation:

  • Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."[3][4]

  • This container should be used for solid this compound, any solutions containing it, and contaminated materials (e.g., weighing boats, gloves, paper towels).

  • Ensure the waste container is stored in a designated satellite accumulation area within the laboratory.[10]

Disposal Procedures: A Step-by-Step Guide

The following flowchart outlines the decision-making process for the disposal of this compound waste.

G A Waste Generation (this compound) B Is the waste in solid or liquid form? A->B C Solid Waste (e.g., powder, contaminated consumables) B->C Solid D Liquid Waste (e.g., solutions, rinsates) B->D Liquid E Place in a designated, sealed, and labeled 'Halogenated Solid Waste' container. C->E F Is the liquid waste acidic (pH <= 2)? D->F I Store in Satellite Accumulation Area. E->I G Neutralize the acidic waste. (See Protocol Below) F->G Yes H Place in a designated, sealed, and labeled 'Halogenated Liquid Waste' container. F->H No G->H H->I J Arrange for pickup by a licensed hazardous waste disposal service. I->J

Caption: Decision workflow for the disposal of this compound.

Detailed Disposal Steps:
  • Containerization : All waste containing this compound, including contaminated labware and PPE, must be collected in a designated hazardous waste container that is in good condition, compatible with the chemical, and has a tight-fitting lid.[4][11]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").[3][11]

  • Accumulation : Store the sealed waste container in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic.[10]

  • Professional Disposal : The ultimate disposal of this compound should be handled by a licensed professional waste disposal service.[12] The most appropriate disposal method for chlorinated organic compounds is high-temperature incineration.[13][14] This process decomposes the compound into less harmful gaseous byproducts like carbon dioxide and hydrogen halides, which can then be scrubbed.[13] Landfill disposal is generally prohibited for such chlorinated organic residues.[13]

Protocol for Neutralization of Acidic Waste Solutions

If you have an acidic waste solution containing this compound, it may need to be neutralized before being added to the halogenated liquid waste container, especially if your institution's waste management policy requires it. Neutralization reduces the corrosive hazard of the waste.[15]

Materials:

  • Acidic waste solution containing this compound

  • A suitable base for neutralization (e.g., sodium bicarbonate, sodium hydroxide)[16][17]

  • pH meter or pH paper

  • Stir plate and stir bar

  • Ice bath

  • Appropriate PPE

Procedure:

  • Preparation : Work in a certified chemical fume hood. Place the beaker containing the acidic waste solution in an ice bath on a stir plate. This will help to control the temperature during the exothermic neutralization reaction.[15]

  • Slow Addition of Base : While stirring the acidic solution, slowly add the neutralizing base. For weak acids like carboxylic acids, sodium bicarbonate is a good choice as it is less hazardous than strong bases.[17][18]

  • Monitor pH : Continuously monitor the pH of the solution using a pH meter or pH paper.

  • Target pH : Continue adding the base until the pH of the solution is between 6 and 8.[17]

  • Final Disposal : Once neutralized, the solution can be transferred to the designated "Halogenated Liquid Waste" container.[18]

Emergency Procedures

Spills:

  • Evacuate the immediate area and alert others.

  • Wear appropriate PPE before attempting to clean up the spill.

  • For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[12][19]

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Personal Exposure:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[19][20]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[19][20]

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[20]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19][20]

Summary of Key Information

ParameterGuidelineRationale
GHS Hazard Class Acute Toxicity (Oral, Cat. 3), Aquatic Hazard (Acute, Cat. 1)Dictates handling as toxic and environmentally hazardous waste.[1][2]
Waste Segregation Separate from non-halogenated waste.Ensures proper disposal via high-temperature incineration and prevents contamination of recyclable solvent streams.[3][8][9]
Primary Disposal Method High-temperature incineration by a licensed service.Effectively destroys chlorinated organic compounds, preventing the formation of persistent toxic byproducts.[13][14]
Spill Cleanup Use inert absorbent material; collect as hazardous waste.Prevents the spread of contamination and ensures proper disposal of cleanup materials.[12][19]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the environmentally responsible management of chemical waste.

References

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